molecular formula C19H38O3S B041934 Elaidyl methane sulfonate CAS No. 35709-09-2

Elaidyl methane sulfonate

Numéro de catalogue: B041934
Numéro CAS: 35709-09-2
Poids moléculaire: 346.6 g/mol
Clé InChI: SFCVHVDJESFESU-ZHACJKMWSA-N
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Description

Oleyl methanesulphonate is a high-purity, long-chain fatty acid ester derivative of methanesulfonic acid, specifically engineered for advanced chemical and biochemical research applications. Its primary value lies in its role as a versatile synthetic intermediate and alkylating agent. The compound features an oleyl chain, an 18-carbon monounsaturated fatty alcohol, coupled to a highly reactive mesylate (methanesulfonate) leaving group. This structure makes it an essential reagent for the hydrophobic modification of various nucleophiles, facilitating the introduction of the long, unsaturated alkyl chain into target molecules.

Propriétés

Numéro CAS

35709-09-2

Formule moléculaire

C19H38O3S

Poids moléculaire

346.6 g/mol

Nom IUPAC

[(E)-octadec-9-enyl] methanesulfonate

InChI

InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+

Clé InChI

SFCVHVDJESFESU-ZHACJKMWSA-N

SMILES isomérique

CCCCCCCC/C=C/CCCCCCCCOS(=O)(=O)C

SMILES canonique

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C

Autres numéros CAS

35709-09-2

Pictogrammes

Irritant

Synonymes

(9Z)-1-Methanesulfonate-9-octadecen-1-ol;  (Z)-9-Octadecen-1-yl methanesulfonate;  Oleyl methanesulfonate;  cis-9-Octadecenyl Mesylate;  cis-9-Octadecenyl Methanesulfonate_x000B_

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Elaidyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on Elaidyl Methane (B114726) Sulfonate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for the compound itself, supplemented with technical information from closely related alkyl methanesulfonates and its constituent moieties, elaidic acid and methanesulfonic acid, to infer potential properties and biological activities.

Executive Summary

Elaidyl methane sulfonate (CAS 59101-13-2) is the methanesulfonate (B1217627) ester of elaidyl alcohol.[1][2] Structurally, it is a long-chain unsaturated alkyl methanesulfonate. While specific biological data for this compound is scarce, its chemical class suggests potential as an alkylating agent. Alkyl methanesulfonates are known for their reactivity with nucleophiles, including DNA, which can lead to genotoxic and cytotoxic effects.[3] This guide synthesizes the known information on this compound and provides a technical framework for its potential synthesis, mechanism of action, and biological implications based on related compounds.

Chemical and Physical Properties

This compound is characterized as an ester of 9-Octadecen-1-ol, (9E)- and methanesulfonic acid.[1] It is a solid at room temperature and has a high purity of over 99% as a commercial product.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundEthyl Methanesulfonate (EMS)Methyl Methanesulfonate (MMS)
CAS Number 59101-13-2[1][2]62-50-0[4][5]66-27-3[6]
Molecular Formula C₁₉H₃₈O₃S[1][2]C₃H₈O₃S[4][5]C₂H₆O₃S[7]
Molecular Weight 346.57 g/mol [1][2]124.16 g/mol [4][5]110.1 g/mol [8]
Physical State Solid[1]Colorless Liquid[5][9]Colorless to Amber Liquid[8]
Boiling Point Not available213 - 214 °C @ 760 mmHg[10]203 °C @ 753 mmHg[8]
Flash Point Not available100 °C[4][10]Not available
Solubility Not availableMiscible with water[11]Soluble in water[7][8]
Purity >99%[1][2]Not applicableNot applicable

Synthesis and Experimental Protocols

General Synthesis of Alkyl Methanesulfonates

Alkyl methanesulfonates can be synthesized via the esterification of an alcohol with methanesulfonyl chloride in the presence of a tertiary amine, such as triethylamine, in an aromatic organic solvent.[12][13] The resulting crude product is then washed with an aqueous alkali metal carbonate solution to yield a thermally stable alkyl methanesulfonate solution.[12][13]

Detailed Experimental Protocol for Synthesis (General Method)
  • Reaction Setup: Under a nitrogen atmosphere, dissolve the starting alkyl alcohol (e.g., elaidyl alcohol) and methanesulfonyl chloride in an aromatic organic solvent (e.g., toluene, xylene).

  • Reaction: Add a tertiary amine (e.g., triethylamine) dropwise to the mixed solution, maintaining the reaction temperature preferably between 10-15°C.[13]

  • Washing: After the reaction is complete, wash the resulting crude aromatic organic solvent solution of the alkyl methanesulfonate with an aqueous solution of an alkali metal carbonate (e.g., 1-3% sodium carbonate).[12]

  • Purification: The washed organic layer can be further purified, for instance by vacuum distillation of the solvent, to yield the final product.[12]

G cluster_synthesis Synthesis of Alkyl Methanesulfonate Alcohol Alkyl Alcohol (e.g., Elaidyl Alcohol) CrudeProduct Crude Alkyl Methanesulfonate Solution Alcohol->CrudeProduct + MsCl, Solvent, Amine MsCl Methanesulfonyl Chloride MsCl->CrudeProduct Solvent Aromatic Organic Solvent Solvent->CrudeProduct Amine Tertiary Amine (e.g., Triethylamine) Amine->CrudeProduct FinalProduct Purified Alkyl Methanesulfonate CrudeProduct->FinalProduct + WashingSolution WashingSolution Aqueous Alkali Metal Carbonate Solution WashingSolution->FinalProduct

Caption: General workflow for the synthesis of alkyl methanesulfonates.

Biological Activity and Potential Mechanism of Action

Inferred Activity from Alkyl Methanesulfonates

Short-chain alkyl methanesulfonates, such as Ethyl Methanesulfonate (EMS) and Methyl Methanesulfonate (MMS), are well-documented genotoxic agents.[3][14] They act as DNA alkylating agents, transferring their alkyl group to nucleophilic sites on DNA bases.[3][6] This can lead to mutations and cell death, which is the basis for their use in genetic research and as potential anticancer agents.[3][14]

The primary mechanism of mutagenesis for EMS involves the ethylation of guanine (B1146940) to form O⁶-ethylguanine.[9] During DNA replication, this modified base is often incorrectly paired with thymine (B56734) instead of cytosine, leading to a G:C to A:T transition mutation.[9]

Given its structure, this compound possesses the potential to act as an alkylating agent, though its long alkyl chain may influence its bioavailability, cell permeability, and reactivity compared to its short-chain counterparts. The toxicity of long-chain alkylbenzene sulfonates has been shown to be greater than that of shorter-chain species in aquatic organisms.[15]

Potential Signaling Pathway Involvement

The DNA damage caused by alkylating agents like MMS and EMS triggers complex cellular responses, including cell cycle arrest and apoptosis, often involving the p53 signaling pathway.[6] MMS has been shown to upregulate phosphorylated p53 and induce necroptosis.[6]

G cluster_pathway Inferred Mechanism of Action of this compound EMS This compound DNA Nuclear DNA EMS->DNA Alkylation Alkyl_DNA Alkylated DNA (O⁶-elaidylguanine) DNA->Alkyl_DNA Replication DNA Replication Alkyl_DNA->Replication DamageResponse DNA Damage Response (e.g., p53 activation) Alkyl_DNA->DamageResponse Mutation G:C to A:T Transition Mutation Replication->Mutation Apoptosis Apoptosis / Cell Cycle Arrest DamageResponse->Apoptosis

Caption: Inferred mechanism of action based on related alkylating agents.

Biological Context of Elaidic Acid

Elaidic acid, the fatty acid component of this compound, is a trans-unsaturated fatty acid.[16] It is known to increase the activity of cholesteryl ester transfer protein (CETP), which can lead to lower HDL cholesterol levels.[16][17] High intake of trans fats like elaidic acid is associated with an increased risk of cardiovascular disease.[16] Studies have also suggested that elaidic acid can influence the progression of digestive diseases through pathways involving lipid metabolism dysregulation and inflammatory responses.[18]

Table 2: Biological Effects of Elaidic Acid and Related Alkyl Methanesulfonates

Compound/ClassSystemObserved EffectReference
Elaidic Acid HumanIncreases plasma CETP activity, lowers HDL cholesterol.[16][17]
HumanAssociated with increased risk of cardiovascular diseases.[16]
LactobacilliInhibits bacterial growth at high concentrations.[19]
Ethyl Methanesulfonate (EMS) AHH-1 human lymphoblastoid cellsDecreases cell viability, increases apoptosis (0-3 mM).[14]
Tobacco cell line TX1Induces DNA damage (1-30 mM).[14]
Mouse embryosTeratogenic, forms O⁶-ethylguanine adducts (150-250 mg/kg).[20]
Methyl Methanesulfonate (MMS) A549 cellsUpregulates phosphorylated p53, induces necroptosis (50-800 µM).[6]
DNA (in vitro)Methylates N7-deoxyguanosine and N3-deoxyadenosine.[21]

Toxicology and Safety

Alkyl methanesulfonates, particularly short-chain variants, are recognized as genotoxins and potential carcinogens.[3] EMS is classified as a substance that may cause cancer and heritable genetic damage.[22] It is harmful if swallowed and requires careful handling with appropriate personal protective equipment.[4][22] Given the known hazards of this chemical class, this compound should be handled with caution in a laboratory setting, assuming it possesses similar toxic properties.

Conclusion

This compound is a long-chain alkyl methanesulfonate for which there is limited specific biological data. However, by examining its constituent parts and related, well-studied compounds, we can infer its likely properties and potential biological activities. Its methanesulfonate group suggests it is a potential DNA alkylating agent, similar to EMS and MMS, with possible genotoxic and cytotoxic effects. The long-chain elaidyl group may confer distinct pharmacokinetic and pharmacodynamic properties, potentially influencing its interaction with cellular membranes and metabolic pathways. Further research is necessary to elucidate the specific biological and toxicological profile of this compound.

References

Elaidyl methane sulfonate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identity

Elaidyl methane (B114726) sulfonate, also known as 9-Octadecen-1-ol, methanesulfonate (B1217627), (9E)-, is a long-chain alkyl methanesulfonate. The "elaidyl" portion refers to the trans isomer of the C18 monounsaturated fatty alcohol, oleyl alcohol.

Chemical Structure:

Caption: Chemical structure of elaidyl methane sulfonate.

Table 1: Chemical Identifiers for this compound

IdentifierValueCitation
CAS Number 59101-13-2[1][2]
Molecular Formula C19H38O3S[1][2]
Molecular Weight 346.57 g/mol [1][2]
Synonyms 9-Octadecen-1-ol, methanesulfonate, (E)-; 9-Octadecen-1-ol, methanesulfonate, (9E)-[1]
SMILES O=S(=O)(OCCCCCCCCC=CCCCCCCCC)C[1]
InChI InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+[1]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Physical State Solid[1]
Purity >99%[1][2]
Storage Temperature Freezer[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound has not been found in the surveyed literature. However, the synthesis of alkyl methanesulfonates from their corresponding alcohols is a common and well-documented organic transformation. The most general and widely used method involves the reaction of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534), in an anhydrous aprotic solvent like dichloromethane (B109758).

Proposed Synthetic Protocol

The following protocol is a generalized procedure adapted from established methods for the synthesis of other alkyl methanesulfonates.

Reaction Scheme:

Elaidyl Alcohol + Methanesulfonyl Chloride --(Triethylamine, Dichloromethane)--> this compound + Triethylamine Hydrochloride

Experimental Procedure:

  • Preparation: To a solution of elaidyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, add triethylamine (1.5 equivalents).

  • Reaction: Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution, maintaining the temperature at 0°C.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with water, and the organic layer is separated.

  • Purification: The organic layer is washed successively with cold 10% HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve elaidyl alcohol in anhydrous DCM B Cool solution to 0°C A->B C Add triethylamine B->C D Slowly add methanesulfonyl chloride C->D E Monitor reaction by TLC D->E F Dilute with water and separate layers E->F G Wash organic layer with 10% HCl, NaHCO3, and brine F->G H Dry organic layer and evaporate solvent G->H I Purify by column chromatography H->I

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Potential Applications

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any applications in drug development for this compound.

However, it is crucial to note that many smaller, more reactive alkyl methanesulfonates, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) , are well-characterized as potent alkylating agents. These compounds are known to be mutagenic and carcinogenic due to their ability to alkylate DNA bases, particularly guanine (B1146940). This can lead to DNA damage and mutations during replication.

Given the presence of the methanesulfonate ester group in this compound, it is plausible that this molecule could also act as an alkylating agent. However, the long, hydrophobic elaidyl chain would significantly alter its physical properties (e.g., solubility, cell permeability) compared to smaller analogues like EMS. Therefore, its biological activity cannot be directly extrapolated and would require experimental investigation.

Illustrative Mechanism of Action of a Related Compound: Ethyl Methanesulfonate (EMS)

As a reference for the potential reactivity of the methanesulfonate group, the mechanism of action of EMS is presented below. It is important to reiterate that this is the mechanism for EMS, and it has not been demonstrated for this compound.

EMS is known to ethylate guanine at the O6 position, leading to the formation of O6-ethylguanine. During DNA replication, this modified base is often incorrectly paired with thymine (B56734) instead of cytosine. Subsequent rounds of replication can then lead to a G:C to A:T transition mutation.

G EMS Ethyl Methanesulfonate (EMS) DNA DNA (Guanine) EMS->DNA Alkylation O6_ethylguanine O6-Ethylguanine Formation DNA->O6_ethylguanine Replication DNA Replication O6_ethylguanine->Replication Mismatch Mismatched Pairing (O6-EtG with Thymine) Replication->Mismatch Mutation G:C to A:T Transition Mutation Mismatch->Mutation

Caption: DNA alkylation pathway of ethyl methanesulfonate (EMS).

Relevance in Drug Development

Currently, there are no known applications of this compound in drug development.

The broader class of sulfonate esters is of significant interest in pharmaceutical science, primarily from a safety and regulatory perspective. Alkyl sulfonate esters are often considered potential genotoxic impurities (PGIs) that can form during the synthesis of active pharmaceutical ingredients (APIs) that are formulated as sulfonate salts (e.g., mesylates). Regulatory agencies require strict control and monitoring of such impurities in drug products.

Conclusion

This compound is a chemically defined lipid molecule. While its fundamental identifiers are known, there is a significant lack of publicly available data on its specific physicochemical properties, biological activities, and potential applications. Based on the chemistry of its functional group, it could potentially act as an alkylating agent, but this has not been experimentally verified. Future research would be necessary to characterize this compound fully and to determine if it possesses any unique biological functions or therapeutic potential. Researchers should exercise caution and handle the compound as a potential alkylating agent until further toxicological data is available.

References

Synthesis of Elaidyl Methane Sulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of elaidyl methane (B114726) sulfonate, a long-chain unsaturated alkyl methanesulfonate (B1217627). The synthesis involves a two-step process commencing with the reduction of elaidic acid to elaidyl alcohol, followed by the mesylation of the alcohol. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflows to support research and development in lipid chemistry and drug delivery.

Introduction

Elaidyl methane sulfonate is an ester of elaidyl alcohol and methanesulfonic acid.[1] As a long-chain unsaturated alkyl sulfonate, it holds potential for applications in various fields, including its use as a precursor for the synthesis of more complex lipid molecules and its potential role in drug delivery systems. The synthesis is a straightforward process involving two key transformations: the reduction of a carboxylic acid to a primary alcohol and the subsequent conversion of the alcohol to a methanesulfonate ester. This guide provides detailed methodologies for these transformations and subsequent purification.

Synthesis Pathway

The synthesis of this compound proceeds through a two-step reaction sequence starting from elaidic acid.

Synthesis_Pathway Elaidic_Acid Elaidic Acid Elaidyl_Alcohol Elaidyl Alcohol Elaidic_Acid->Elaidyl_Alcohol 1. LiAlH4 2. H2O workup Elaidyl_Mesylate This compound Elaidyl_Alcohol->Elaidyl_Mesylate CH3SO2Cl, Et3N DCM, 0°C to rt

Synthesis of this compound from Elaidic Acid.

Experimental Protocols

Step 1: Reduction of Elaidic Acid to Elaidyl Alcohol

This protocol details the reduction of elaidic acid to elaidyl alcohol using lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.

Workflow for the Reduction of Elaidic Acid

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification LiAlH4_suspension Suspend LiAlH4 in dry THF under N2 atmosphere Cooling Cool suspension to 0°C LiAlH4_suspension->Cooling Add_Elaidic_Acid Slowly add solution of Elaidic Acid in dry THF Cooling->Add_Elaidic_Acid Reflux Heat to reflux (monitor by TLC) Add_Elaidic_Acid->Reflux Quench Cool to 0°C and quench sequentially with H2O, 15% NaOH, and H2O Reflux->Quench Filter Filter the solid aluminum salts Quench->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Purify Purify the crude product (e.g., flash chromatography) Concentrate->Purify

Workflow for the reduction of elaidic acid to elaidyl alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Elaidic Acid282.4710.02.82 g
Lithium Aluminum Hydride (LiAlH₄)37.9520.00.76 g
Anhydrous Tetrahydrofuran (B95107) (THF)--100 mL
Deionized Water18.02-~10 mL
15% Sodium Hydroxide (B78521) (aq)40.00-~1 mL

Procedure:

  • A dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with lithium aluminum hydride (0.76 g, 20.0 mmol) and anhydrous tetrahydrofuran (50 mL) under an inert nitrogen atmosphere.

  • The suspension is cooled to 0°C in an ice bath.

  • Elaidic acid (2.82 g, 10.0 mmol) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction is cooled to 0°C and quenched by the sequential slow addition of deionized water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and deionized water (2.4 mL).

  • The resulting granular precipitate is removed by vacuum filtration and washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude elaidyl alcohol.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to afford pure elaidyl alcohol.

Expected Yield: ~85-95%

Step 2: Mesylation of Elaidyl Alcohol

This protocol describes the conversion of elaidyl alcohol to this compound using methanesulfonyl chloride in the presence of a tertiary amine base.

Workflow for the Mesylation of Elaidyl Alcohol

Mesylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve Elaidyl Alcohol and Triethylamine (B128534) in dry DCM Cool Cool solution to 0°C Dissolve->Cool Add_MsCl Add Methanesulfonyl Chloride dropwise Cool->Add_MsCl Stir Stir at 0°C, then warm to rt (monitor by TLC) Add_MsCl->Stir Wash_HCl Wash with cold 1N HCl Stir->Wash_HCl Wash_NaHCO3 Wash with saturated NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 and concentrate Wash_Brine->Dry Purify Purify by recrystallization or flash chromatography Dry->Purify

Workflow for the mesylation of elaidyl alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Elaidyl Alcohol268.485.01.34 g
Triethylamine (Et₃N)101.197.51.04 mL
Methanesulfonyl Chloride (MsCl)114.556.00.52 mL
Anhydrous Dichloromethane (B109758) (DCM)--50 mL
1N Hydrochloric Acid (HCl)--2 x 20 mL
Saturated Sodium Bicarbonate (NaHCO₃)--20 mL
Brine--20 mL

Procedure:

  • To a solution of elaidyl alcohol (1.34 g, 5.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.04 mL, 7.5 mmol).[2]

  • Cool the mixture to 0°C in an ice bath.[2]

  • Slowly add methanesulfonyl chloride (0.52 mL, 6.0 mmol) dropwise to the stirred solution.[2]

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction's progress by TLC.[2]

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with cold 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Expected Yield: >90%

Purification

The crude this compound can be purified by either recrystallization or flash column chromatography to achieve high purity (>99%).[3]

Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent, such as hexane or a mixture of hexane and ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then place it in a freezer to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Flash Column Chromatography
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or hexane).

  • Load the solution onto a silica gel column.

  • Elute the product using a gradient of ethyl acetate in hexane. The polarity of the mobile phase should be determined by prior TLC analysis.

  • Collect the fractions containing the pure product and concentrate them under reduced pressure.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties of this compound [3]

PropertyValue
CAS Number 59101-13-2
Molecular Formula C₁₉H₃₈O₃S
Molecular Weight 346.57 g/mol
Appearance Solid
Purity >99% (after purification)
Storage Freezer

Safety Considerations

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce hydrogen gas. Handle it with extreme caution in a dry, inert atmosphere.

  • Methanesulfonyl chloride (MsCl) is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

References

Elaidyl Methane Sulfonate (CAS 59101-13-2): A Technical Overview and Research Prospectus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidyl methane (B114726) sulfonate (CAS 59101-13-2) is a lipid methanesulfonate (B1217627) ester. While specific biological data for this compound is not extensively documented in publicly available literature, this technical guide provides a comprehensive overview of its physicochemical properties. By examining the characteristics of related alkyl methanesulfonates and its constituent parts—elaidic acid and a methanesulfonyl group—we can infer potential areas of biological activity and guide future research. This document summarizes known data, posits potential mechanisms of action based on related compounds, and provides generalized experimental protocols for its synthesis and potential biological evaluation.

Physicochemical Properties

Elaidyl methane sulfonate is the methanesulfonate ester of elaidyl alcohol. Its core structure consists of an 18-carbon monounsaturated fatty alcohol chain with a trans double bond at the 9th position, linked to a methanesulfonyl group.

PropertyValueSource
CAS Number 59101-13-2[1][2]
Molecular Formula C₁₉H₃₈O₃S[1][2]
Molecular Weight 346.57 g/mol [1][2]
Synonyms 9-Octadecen-1-ol, 1-methanesulfonate, (9E)-[1]
Physical State Solid[1]
Purity >99%[1][2]

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is scarce. However, based on the known activities of other alkyl methanesulfonates, we can hypothesize potential avenues for research.

DNA Alkylating Agent

Short-chain alkyl methanesulfonates, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), are well-characterized DNA alkylating agents that exhibit genotoxic and carcinogenic properties.[3] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the alkyl group to nucleophilic sites on DNA bases.[3] While the large elaidyl group may sterically hinder this interaction compared to smaller alkyl groups, the potential for DNA alkylation cannot be ruled out and warrants investigation. Some bis(methanesulfonate) compounds are utilized as antitumor agents due to their ability to cross-link DNA.[3]

DNA_Alkylation cluster_compound This compound cluster_dna DNA cluster_products Products EMS Elaidyl-O-SO₂CH₃ Guanine Guanine (N7) EMS->Guanine Nucleophilic Attack LeavingGroup CH₃SO₃⁻ (Methanesulfonate) EMS->LeavingGroup AlkylatedGuanine Elaidyl-Guanine Guanine->AlkylatedGuanine

A hypothetical DNA alkylation mechanism by this compound.
Enzyme Inhibition

Aryl methanesulfonate derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[4] It is plausible that the long lipid chain of this compound could target enzymes with hydrophobic binding pockets.

Antimicrobial Properties

The parent fatty acid, 9-octadecenoic acid (of which elaidic acid is the trans isomer), has been reported to possess antimicrobial activities.[5][6] The methanesulfonate derivative may retain or modify this activity.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and study of this compound.

Synthesis of this compound

This protocol is a general method for the mesylation of an alcohol.

Materials:

  • Elaidyl alcohol (9-Octadecen-1-ol, (9E)-)

  • Methanesulfonyl chloride

  • Anhydrous aromatic solvent (e.g., toluene)

  • Tertiary amine (e.g., triethylamine)

  • Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolve elaidyl alcohol in the anhydrous aromatic solvent in a dried flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath (0 °C).

  • Add the tertiary amine (e.g., triethylamine) to the solution.

  • Slowly add methanesulfonyl chloride to the stirred solution.

  • Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a cold, dilute aqueous sodium bicarbonate solution to quench the reaction and remove acidic byproducts.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis_Workflow Start Start: Elaidyl Alcohol + Triethylamine in Toluene Step1 Cool to 0°C Start->Step1 Step2 Add Methanesulfonyl Chloride Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Aqueous Workup (NaHCO₃, Water, Brine) Step3->Step4 Step5 Dry and Concentrate Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End End: Purified Elaidyl Methane Sulfonate Step6->End

A general workflow for the synthesis of this compound.

Future Research Directions

Given the lack of specific data, the field is open for foundational research on this compound.

  • Biological Screening: A broad-based biological screening in various cancer cell lines to assess cytotoxic or anti-proliferative effects.

  • Genotoxicity Assays: Ames test or similar assays to determine mutagenic potential.

  • Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly those with hydrophobic active sites, such as certain lipases, kinases, or cholinesterases.

  • Antimicrobial Testing: Evaluation of its activity against a panel of pathogenic bacteria and fungi.

Conclusion

This compound (CAS 59101-13-2) is a compound with well-defined physical and chemical properties but a largely unexplored biological profile. By leveraging knowledge of similar alkyl methanesulfonates and its constituent lipid moiety, researchers can formulate targeted hypotheses about its potential as a DNA alkylating agent, enzyme inhibitor, or antimicrobial agent. The protocols and research directions outlined in this document provide a framework for initiating the biological characterization of this molecule, which may unveil novel therapeutic or research applications.

References

An In-depth Technical Guide to Alkyl Methane Sulfonates in Lipid and Genetic Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "elaidyl methane (B114726) sulfonate" as a lipid research tool is exceptionally scarce in current scientific literature. It is highly probable that this term is a confusion with the widely studied chemical mutagen, Ethyl Methanesulfonate (B1217627) (EMS) . This guide provides the available information on elaidyl methane sulfonate and presents a comprehensive overview of Ethyl Methanesulfonate (EMS) as a research tool, in line with the requested format.

Part 1: this compound

This compound is a lipid molecule, specifically the methanesulfonate ester of elaidyl alcohol.[1][2] While its direct application as a lipid research tool is not documented, its chemical properties can be summarized.

Chemical and Physical Data
PropertyValueReference
CAS Number 59101-13-2[1][2]
Molecular Formula C₁₉H₃₈O₃S[1][2]
Molecular Weight 346.57 g/mol [1][2]
Synonyms 9-Octadecen-1-ol, methanesulfonate, (9E)-[1]
Purity >99%[1][2]
Physical State Solid[1]
Storage Freezer[1]
Theoretical Applications in Lipid Research

Based on its structure, one could hypothesize potential, though unproven, applications for this compound in lipid research:

  • Non-metabolizable Lipid Probe: The methanesulfonate group is a good leaving group, but the ester linkage is more stable than a phosphate (B84403) ester. This might allow it to act as a non-hydrolyzable analog of certain lipid signaling molecules in specific contexts.

  • Delivery Vehicle for Long-Chain Fatty Alcohols: It could potentially be used to deliver elaidyl alcohol, a trans-monounsaturated fatty alcohol, into cells. Elaidyl alcohol itself has been used in studies of model lipid membranes and has shown antiviral activity against enveloped viruses.[3][4][5]

  • Modifier of Membrane Properties: As a long-chain amphipathic molecule, it might integrate into cellular membranes and alter their fluidity and organization, similar to its parent alcohol.[3][4]

It is important to reiterate that these are theoretical applications and are not supported by published experimental evidence.

Part 2: Ethyl Methanesulfonate (EMS) as a Research Tool

Ethyl Methanesulfonate (EMS) is a potent mutagen widely used in genetics to induce random point mutations in organisms from viruses to mammals.[6] Its primary use is in forward genetic screens to identify genes involved in specific biological processes.

Mechanism of Action

EMS is an alkylating agent that transfers its ethyl group to nucleophilic sites on DNA bases. The primary mechanism involves the ethylation of guanine (B1146940) at the O⁶ position, forming O⁶-ethylguanine. During DNA replication, DNA polymerase incorrectly pairs this modified base with thymine (B56734) instead of cytosine. Subsequent replication rounds then solidify this change, resulting in a G:C to A:T transition mutation.[7] While it primarily targets guanine, it can also ethylate other bases, leading to a spectrum of point mutations.

EMS_Mechanism cluster_0 DNA Alkylation cluster_1 DNA Replication cluster_2 Mutation EMS EMS Guanine Guanine EMS->Guanine Ethylates O6_ethylG O6-ethylguanine Guanine->O6_ethylG Forms Thymine Thymine O6_ethylG->Thymine Mispairs with AT_pair G:C to A:T Transition Thymine->AT_pair Leads to

Caption: Mechanism of EMS-induced G:C to A:T transition mutation.

Quantitative Data on EMS Mutagenesis

The effectiveness and efficiency of EMS mutagenesis vary depending on the organism, cell type, concentration, and duration of treatment.

OrganismEMS ConcentrationTreatment DurationEffectReference
C. elegans50 mM4 hours-[8]
Rice0.5%6 hoursOptimal for mutant plant generation[9]
Barley0.64% (v/v)-LD50 dose[10]
Garden Pea0.05% - 0.4%-Dose-dependent decrease in germination and survival
Proso Millet40 mM-Most efficient concentration[11]
Scallops--~9-fold increase in mutation rate over control[12]
Eggplant--37.4% of mutations are C/G to T/A transitions[13]
Secondary Effects on Lipids

While EMS is primarily a mutagen, high concentrations can induce cellular stress, which may have secondary effects on lipid metabolism. For instance, the related compound Methyl Methanesulfonate (MMS) has been shown to trigger lipid alterations and stress at the inner nuclear membrane, independent of its DNA-damaging ability.[14][15] Some studies on Electrical Muscle Stimulation (erroneously also abbreviated as EMS) have shown effects on lipid metabolism, such as an increase in free fatty acids, but this is a completely different experimental context.[16][17][18]

Experimental Protocols

Safety Precaution: EMS is a potent mutagen and suspected carcinogen. Always handle EMS in a chemical fume hood with appropriate personal protective equipment, including gloves and safety glasses. All contaminated materials and solutions must be neutralized before disposal.[19][20]

1. General Protocol for C. elegans Mutagenesis [19][20]

  • Preparation: Synchronize worms to the L4 larval stage.

  • Harvesting: Wash worms from plates with M9 buffer into a 15 mL conical tube.

  • Washing: Centrifuge the worms, aspirate the supernatant, and wash the pellet with fresh M9 buffer. Repeat.

  • Mutagenesis:

    • In a fume hood, prepare a 50 mM EMS solution in M9 buffer.

    • Resuspend the washed worm pellet in the EMS solution.

    • Incubate on a rocker at 20°C for 4 hours.

  • Recovery: Wash the worms twice with M9 buffer to remove residual EMS.

  • Plating: Transfer the mutagenized worms to seeded NGM plates.

  • Decontamination: Neutralize all EMS-contaminated liquids and materials with an equal volume of inactivation solution (e.g., 0.1 M NaOH, 20% w/v sodium thiosulfate) for at least 24 hours before disposal.

2. General Protocol for Plant Seed Mutagenesis (e.g., Arabidopsis) [21][22]

  • Preparation: Weigh seeds and place them in a 50 mL conical tube.

  • Pre-soaking: Soak seeds in water or a buffer (e.g., 100 mM phosphate buffer, pH 7.5) for a specified time (e.g., overnight at 4°C or 12 hours at room temperature). This helps to hydrate (B1144303) the seeds and make them more permeable to the mutagen.[9][21]

  • Mutagenesis:

    • In a fume hood, decant the pre-soaking solution.

    • Add a freshly prepared EMS solution (e.g., 0.2% - 1.0% v/v) to the seeds.

    • Incubate with gentle agitation for a set period (e.g., 8-16 hours) at room temperature.

  • Washing: Decant the EMS solution and wash the seeds thoroughly with water multiple times to remove all traces of the mutagen.

  • Planting: The mutagenized (M1 generation) seeds can then be sown on soil.

  • Decontamination: Neutralize all EMS-contaminated liquids and materials as described above.

EMS_Workflow cluster_Preparation Preparation cluster_Mutagenesis Mutagenesis (in Fume Hood) cluster_Post_treatment Post-Treatment cluster_Screening Screening & Analysis Start Start: Select Organism (e.g., Seeds, C. elegans) Pre_soak Pre-soak Seeds (optional for plants) Start->Pre_soak EMS_treatment Treat with EMS Solution Pre_soak->EMS_treatment Incubate Incubate (Time & Temp Dependent) EMS_treatment->Incubate Wash Wash to Remove EMS Incubate->Wash Decontaminate Decontaminate all EMS waste Incubate->Decontaminate Recover Recover Organisms (M1 Generation) Wash->Recover Wash->Decontaminate Screen Screen for Phenotypes (M2/F2 Generation) Recover->Screen Analysis Genetic Analysis of Mutants Screen->Analysis

References

Potential Applications of Trans-Fatty Alcohol Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-fatty alcohol derivatives, a unique class of lipid molecules, are emerging as compounds of significant interest in the fields of pharmacology and drug development. Characterized by the presence of a hydroxyl group on a fatty acid backbone with at least one carbon-carbon double bond in the trans configuration, these derivatives exhibit distinct physicochemical and biological properties compared to their cis counterparts. This technical guide provides a comprehensive overview of the current understanding of trans-fatty alcohol derivatives, focusing on their potential therapeutic applications, synthesis, and mechanisms of action.

Potential Therapeutic Applications

The unique structural configuration of trans-fatty alcohol derivatives imparts them with the potential to modulate various biological processes, making them promising candidates for the development of novel therapeutics. Key areas of application include antimicrobial, anti-inflammatory, and anticancer therapies.

Antimicrobial Activity

Long-chain unsaturated fatty alcohols and their derivatives have demonstrated notable antimicrobial properties. While research specifically isolating the effects of the trans isomer is ongoing, studies on related compounds provide compelling evidence for their potential. For instance, elaidyl alcohol, the trans isomer of oleyl alcohol, has shown activity against certain enveloped viruses.

Table 1: Antimicrobial Activity of Fatty Alcohols and Derivatives

CompoundTarget OrganismActivity MetricValueReference
Elaidyl alcoholHerpes Simplex Virus 2 (HSV-2)IC501.9 µM[1]
Elaidyl alcoholBacteriophage ϕ6IC500.4 µM[1]
Lauric Alcohol (C12)Gram-positive bacteriaMICVaries[2]
Monounsaturated Fatty AlcoholsGram-positive bacteriaGreater than saturated-[2]
Anti-Inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Long-chain fatty alcohols isolated from natural sources have been shown to possess anti-inflammatory properties.[3][4] These compounds can modulate the production of key inflammatory mediators. While these studies did not differentiate between cis and trans isomers, the presence of trans fatty acids in some of the natural sources suggests a potential contribution from trans-fatty alcohol derivatives.

Table 2: Anti-Inflammatory Activity of Long-Chain Fatty Alcohols

Compound/MixtureSourceEffectTargetReference
Long-chain fatty alcoholsEvening Primrose OilInhibition of NO, IL-1β, TNF-αLPS-stimulated macrophages[3]
Long-chain fatty alcoholsPomace Olive OilInhibition of NO, TNF-α, PGE2LPS-stimulated macrophages[4]
Long-chain fatty alcoholsPomace Olive OilInhibition of Thromboxane A2A-23187-stimulated neutrophils[4]
Long-chain fatty alcoholsPomace Olive OilInhibition of Phospholipase A2-[4]
Anticancer Potential

The anti-proliferative and pro-apoptotic effects of fatty acid derivatives on cancer cells have been a subject of intense research. Notably, the trans isomer of conjugated linoleic acid (t9, t11-CLA) has been shown to be more effective than its cis counterpart in inhibiting the proliferation of breast cancer cells.[5] This suggests that the trans configuration may play a crucial role in the anticancer activity of these molecules. While direct evidence for the anticancer effects of a wide range of trans-fatty alcohol derivatives is still emerging, the cytotoxicity of related compounds has been documented.

Table 3: Cytotoxicity of Fatty Alcohols and Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference
Oleyl alcohol (complexed)HTLA-230NeuroblastomaVaries with formulation[6]
t9,t11-CLAMCF-7Breast Cancer- (decreased proliferation)[5]
Perillyl AlcoholHepG2Human Hepatocellular Carcinoma409.2 µg/mL[7]
Betulinic acid fatty estersMCF-7Breast Cancer9.4 µg/mL[8]
Betulinic acid fatty estersHT-29Colon Cancer6.85 µg/mL[8]
Betulinic acid fatty estersHepG2Hepatocellular Carcinoma12.74 µg/mL[8]

Synthesis and Characterization

The synthesis of trans-fatty alcohol derivatives can be achieved through several established chemical routes, primarily involving the esterification of a trans-fatty acid followed by reduction, or the direct reduction of the trans-fatty acid.

Experimental Protocols

Protocol 2.1.1: Synthesis of Elaidyl Acetate (Esterification)

This protocol describes the synthesis of an ester derivative from a trans-fatty alcohol.

  • Materials: Elaidyl alcohol, acetyl chloride, pyridine (B92270), anhydrous diethyl ether.

  • Procedure:

    • Dissolve elaidyl alcohol (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

    • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2.1.2: Synthesis of Elaidyl Alcohol (Reduction of a Trans-Fatty Acid Ester)

This protocol outlines the reduction of a trans-fatty acid ester to the corresponding alcohol.

  • Materials: Methyl elaidate (B1234055), lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LiAlH4 (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of methyl elaidate (1 equivalent) in anhydrous THF to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude elaidyl alcohol.

    • Purify the product by column chromatography or distillation.

Characterization

The synthesized trans-fatty alcohol derivatives are typically characterized using a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule, including the presence of the trans double bond, which exhibits characteristic chemical shifts and coupling constants.[9][10]

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the derivative, further confirming its identity.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the hydroxyl and ester groups.

Signaling Pathways and Mechanisms of Action

The biological activities of trans-fatty alcohol derivatives are mediated through their interaction with various cellular signaling pathways. While the precise mechanisms for many of these compounds are still under investigation, research on related molecules provides valuable insights.

Anti-Inflammatory Signaling

Long-chain fatty alcohols have been shown to inhibit the production of pro-inflammatory mediators.[4] This is likely achieved through the modulation of key inflammatory signaling pathways such as the NF-κB pathway. Alcohol has been shown to impact the NF-κB signaling pathway in alcohol-related liver disease.[2][13]

Anti_Inflammatory_Pathway cluster_0 NF-κB/IκB complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) Nucleus->ProInflammatory_Genes activates Trans_Fatty_Alcohol Trans-Fatty Alcohol Derivatives Trans_Fatty_Alcohol->IKK Inhibition? Anticancer_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Trans_Fatty_Alcohol Trans-Fatty Alcohol Derivatives Trans_Fatty_Alcohol->PI3K Inhibition? Experimental_Workflow Start Start: Trans-Fatty Acid or Ester Synthesis Synthesis (Esterification/ Reduction) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, FTIR) Purification->Characterization Biological_Assay Biological Assays (Antimicrobial, Anti-inflammatory, Anticancer) Characterization->Biological_Assay Mechanism_Study Mechanism of Action (Signaling Pathway Analysis) Biological_Assay->Mechanism_Study End Lead Compound Identification Mechanism_Study->End

References

Elaidyl methane sulfonate physical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidyl methane (B114726) sulfonate (CAS No. 59101-13-2) is the methanesulfonate (B1217627) ester of elaidyl alcohol. It belongs to the class of alkyl methanesulfonates, which are recognized for their role as alkylating agents.[1] While specific research on the biological activities of elaidyl methane sulfonate is limited in publicly available literature, its structural similarity to other long-chain alkyl sulfonates suggests potential applications in lipid-based drug delivery systems, as a synthetic intermediate in organic chemistry, or as a reference standard in analytical applications. This document provides a summary of its known and inferred physical and chemical properties, a plausible synthetic route, and an overview of its structural characteristics.

Chemical and Physical Properties

General Properties
PropertyValueSource/Justification
CAS Number 59101-13-2Larodan Research Grade Lipids
Molecular Formula C₁₉H₃₈O₃SLarodan Research Grade Lipids
Molecular Weight 346.57 g/mol Larodan Research Grade Lipids
Physical State SolidLarodan Research Grade Lipids
Storage Freezer (-20°C)Larodan Research Grade Lipids, INDOFINE Chemical Company, Inc.[2]
Purity >99%Larodan Research Grade Lipids
Predicted Physical Properties

The following table presents a combination of known data for the precursor, elaidyl alcohol, and estimated values for this compound. The conversion of the terminal alcohol group to a methanesulfonate ester is expected to increase the molecular weight and may influence the melting and boiling points.

PropertyElaidyl Alcohol (Precursor)This compound (Predicted)Source/Justification
Melting Point 36-37 °CLikely a low-melting solid, similar to or slightly higher than the precursor.ECHEMI[3]
Boiling Point 333 °CExpected to be higher than elaidyl alcohol due to increased molecular weight.LookChem[4]
Density 0.8489 g/cm³ at 20 °CExpected to be slightly higher than elaidyl alcohol.ECHEMI[3]

Solubility Profile

Specific solubility data for this compound is not available. However, based on its structure, which comprises a long, non-polar C18 alkyl chain and a polar methanesulfonate head group, a general solubility profile can be predicted.

Solvent TypePredicted SolubilityRationale
Water Very low to insolubleThe hydrophobic nature of the long alkyl chain will dominate, making it poorly soluble in water, similar to its precursor, elaidyl alcohol, which has an estimated water solubility of 7.0 x 10⁻² mg/L at 25°C.[3]
Non-polar Organic Solvents (e.g., hexane, toluene) HighThe long alkyl chain will readily interact with non-polar solvents.
Polar Aprotic Solvents (e.g., acetone, ethyl acetate) Good to moderateThe polar methanesulfonate group will contribute to solubility, while the long alkyl chain will also interact favorably. Shorter-chain alkyl methanesulfonates like ethyl methanesulfonate are soluble in acetone.[5]
Polar Protic Solvents (e.g., ethanol, methanol) Moderate to lowElaidyl alcohol is soluble in methanol.[4] The methanesulfonate ester is also expected to have some solubility in alcohols.

Experimental Protocols

Proposed Synthesis of this compound

A standard method for the synthesis of alkyl methanesulfonates is the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a base. The following is a proposed experimental protocol for the synthesis of this compound from elaidyl alcohol.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Solvent cluster_2 Product Elaidyl_Alcohol Elaidyl Alcohol Reaction_Mixture Reaction_Mixture Elaidyl_Alcohol->Reaction_Mixture Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Reaction_Mixture Triethylamine (B128534) Triethylamine (Base) Triethylamine->Reaction_Mixture Dichloromethane (B109758) Dichloromethane Dichloromethane->Reaction_Mixture Elaidyl_Methane_Sulfonate This compound Triethylamine_HCl Triethylamine HCl (Byproduct) Reaction_Mixture->Elaidyl_Methane_Sulfonate Reaction_Mixture->Triethylamine_HCl

Figure 1: Proposed synthesis of this compound.

Materials:

  • Elaidyl alcohol

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base like pyridine)

  • Anhydrous dichloromethane (or another suitable inert solvent like toluene (B28343) or xylene)

  • Aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve elaidyl alcohol in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add methanesulfonyl chloride dropwise to the reaction mixture, ensuring the temperature remains at or near 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product may be purified by column chromatography on silica (B1680970) gel if necessary.

Signaling Pathways and Biological Activity

There is currently no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Alkyl methanesulfonates as a class are known to be alkylating agents and some, like ethyl methanesulfonate, are known mutagens.[1] However, the biological effects of a long-chain derivative like this compound have not been characterized.

Due to the lack of data on its biological interactions, a diagram of a signaling pathway involving this compound cannot be provided at this time.

Conclusion

This compound is a long-chain alkyl methanesulfonate for which detailed physical and chemical data are scarce. This guide has provided a compilation of available information and reasoned estimations for its properties and solubility. A general synthetic protocol has been outlined based on standard organic chemistry methodology. Further experimental investigation is required to fully characterize the physical, chemical, and biological properties of this compound. Researchers working with this compound should exercise the caution appropriate for a potentially reactive alkylating agent.

References

Whitepaper: A Technical Guide to the Discovery of Biological Targets of Elaidyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elaidyl methane (B114726) sulfonate (EMS) is a chemical compound featuring a long-chain unsaturated alkyl group (elaidyl) and a reactive methane sulfonate ester. While related short-chain alkyl methanesulfonates, such as ethyl methanesulfonate (B1217627) and methyl methanesulfonate, are well-characterized DNA alkylating agents, the biological targets and mechanism of action of Elaidyl methane sulfonate remain largely unexplored. Its lipophilic elaidyl tail suggests a potential for interactions with cellular membranes, lipid signaling pathways, and membrane-associated proteins, in addition to or in place of direct DNA modification.

This technical guide provides a comprehensive framework for the systematic identification and validation of the biological targets of this compound. We present a multi-pronged approach combining chemical proteomics, metabolomics, and established molecular biology techniques. Detailed experimental protocols and data presentation formats are provided to facilitate the design and execution of these studies.

Hypothesized Target Classes

Based on the chemical structure of this compound, we hypothesize three primary classes of potential biological targets:

  • Direct DNA Alkylation: The methanesulfonate group is a known alkylating agent, suggesting that this compound may directly modify DNA bases, similar to its short-chain analogs.

  • Membrane-Associated Proteins: The long, unsaturated lipid tail may facilitate the compound's insertion into cellular membranes, leading to interactions with transmembrane proteins, ion channels, or receptors.

  • Enzymes in Lipid Metabolism: The structural similarity of the elaidyl group to fatty acids suggests potential interactions with enzymes involved in lipid biosynthesis, degradation, or modification.

Proposed Experimental Workflow for Target Identification

A multi-faceted approach is recommended to comprehensively identify the biological targets of this compound. The proposed workflow integrates affinity-based proteomics, lipidomics/metabolomics, and targeted functional assays.

experimental_workflow cluster_phase1 Phase 1: Initial Screening and Hypothesis Generation cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Target Validation and Mechanism Elucidation phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) dna_damage_assay DNA Damage Assays (e.g., Comet assay, γ-H2AX staining) phenotypic_screening->dna_damage_assay lipidomics_metabolomics Lipidomics & Metabolomics Profiling (LC-MS/MS) phenotypic_screening->lipidomics_metabolomics affinity_proteomics Affinity-Based Proteomics (Probe Synthesis & Pulldown-MS) dna_damage_assay->affinity_proteomics lipidomics_metabolomics->affinity_proteomics in_vitro_binding In Vitro Binding Assays (e.g., SPR, ITC) affinity_proteomics->in_vitro_binding cetsa Cellular Thermal Shift Assay (CETSA) (Label-free target engagement) cetsa->in_vitro_binding enzyme_activity Enzyme Activity Assays in_vitro_binding->enzyme_activity sirna_knockdown siRNA-Mediated Knockdown in_vitro_binding->sirna_knockdown pathway_analysis Signaling Pathway Analysis enzyme_activity->pathway_analysis sirna_knockdown->pathway_analysis logical_relationship cluster_structure Chemical Structure cluster_targets Potential Biological Targets EMS This compound methane_sulfonate Methane Sulfonate Group EMS->methane_sulfonate contains elaidyl_tail Elaidyl (Lipid) Tail EMS->elaidyl_tail contains dna DNA methane_sulfonate->dna suggests interaction with membrane_proteins Membrane-Associated Proteins elaidyl_tail->membrane_proteins suggests interaction with lipid_enzymes Lipid Metabolism Enzymes elaidyl_tail->lipid_enzymes suggests interaction with signaling_pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fasn Fatty Acid Synthase (FASN) acetyl_coa->fasn malonyl_coa->fasn palmitate Palmitate fasn->palmitate elongation Elongation & Desaturation palmitate->elongation complex_lipids Complex Lipids (e.g., Phospholipids, Triglycerides) elongation->complex_lipids membrane Membrane Integrity & Signaling complex_lipids->membrane ems Elaidyl Methane Sulfonate ems->fasn Inhibits

Navigating the Safety Landscape of Long-Chain Alkyl Methane Sulfonates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a generalized overview of safety and handling considerations for long-chain alkyl methane (B114726) sulfonates. As of December 2025, a specific Safety Data Sheet (SDS) for Elaidyl Methane Sulfonate (CAS No. 59101-13-2) was not publicly available. The following information is extrapolated from data on related, more well-studied short-chain alkyl methanesulfonates, such as Ethyl Methanesulfonate (EMS) and Methyl Methanesulfonate (MMS). This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a compound-specific SDS. All personnel should exercise extreme caution and consult with a qualified safety professional before handling any new chemical.

Introduction

This compound is an ester product with the chemical formula C19H38O3S and a molecular weight of 346.57.[1][2] It belongs to the class of alkyl methanesulfonates, which are known for their potential as alkylating agents. Due to this chemical property, compounds in this family are often treated with a high degree of caution in a laboratory setting. The absence of specific safety data for this compound necessitates a conservative approach to handling, guided by the known hazards of similar compounds.

Hazard Identification and Classification

While specific hazard classifications for this compound are not available, related alkyl methanesulfonates like EMS are classified as hazardous substances.[3] These compounds are often considered carcinogenic and mutagenic. For instance, Ethyl Methanesulfonate is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[4][5] It has been shown to cause tumors in rodents at several different tissue sites.[4][5]

General Potential Hazards of Long-Chain Alkyl Methane Sulfonates (Extrapolated):

  • Carcinogenicity: May cause cancer.[3][6]

  • Mutagenicity: May cause heritable genetic damage.[3][6]

  • Reproductive Toxicity: Possible risk of impaired fertility or harm to the unborn child.[3][6]

  • Acute Toxicity: Harmful if swallowed.[3][6]

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[6]

Physical and Chemical Properties

Specific physical and chemical data for this compound are limited. The table below summarizes available information and provides data for the related compound, Ethyl Methanesulfonate, for comparison.

PropertyThis compoundEthyl Methanesulfonate (for comparison)
Chemical Formula C19H38O3S[1][2]C3H8O3S[3]
Molecular Weight 346.57 g/mol [1][2]124.16 g/mol [7]
Appearance Solid[2]Colorless to yellow liquid[3][7]
Boiling Point No data available213-214 °C
Melting Point No data available< 25 °C[7]
Flash Point No data available100 °C[7]
Solubility in Water No data availableSoluble[4]
Vapor Pressure No data available0.27 hPa @ 25 °C

Handling and Storage

Given the potential hazards, stringent safety protocols should be implemented when handling any long-chain alkyl methane sulfonate.

Recommended Handling Procedures:

  • Work in a designated area: All work should be conducted in a well-ventilated chemical fume hood.

  • Use Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned.

  • Avoid contact: Prevent contact with skin, eyes, and clothing.

  • Avoid inhalation: Do not breathe dust, fumes, or vapors.

  • Hygiene: Wash hands thoroughly after handling.

Storage Recommendations:

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[3]

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including a respirator. Contain the spill and prevent it from entering drains. Collect the material for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Visualizing Safety Protocols and Potential Hazards

To aid in understanding the necessary precautions and potential risks, the following diagrams illustrate key workflows and logical relationships.

G cluster_handling Safe Handling Workflow prep Preparation: - Review SDS (if available) - Don appropriate PPE work Working in Fume Hood: - Handle with care - Avoid generating dust/aerosols prep->work cleanup Post-Handling: - Decontaminate work area - Properly dispose of waste work->cleanup storage Storage: - Tightly sealed container - Cool, dry, ventilated area cleanup->storage

Caption: A flowchart outlining the essential steps for the safe handling of long-chain alkyl methanesulfonates.

G cluster_exposure Potential Exposure and Health Effects cluster_effects Potential Health Effects exposure Exposure to Alkyl Methane Sulfonate inhalation Inhalation exposure->inhalation skin_contact Skin/Eye Contact exposure->skin_contact ingestion Ingestion exposure->ingestion acute Acute Effects: - Irritation - Nausea inhalation->acute chronic Chronic Effects: - Carcinogenicity - Mutagenicity - Reproductive Toxicity inhalation->chronic skin_contact->acute skin_contact->chronic ingestion->acute ingestion->chronic

Caption: A diagram illustrating the potential routes of exposure and associated health risks of alkylating agents.

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not available. However, based on studies of related compounds like EMS, typical assays to evaluate the safety of such a compound would include:

  • Ames Test (Bacterial Reverse Mutation Assay): To assess mutagenic potential.

  • In Vitro Mammalian Cell Gene Mutation Test: To evaluate mutagenicity in mammalian cells.

  • In Vivo Micronucleus Assay in Rodents: To determine chromosomal damage in a living organism.

  • Chronic Rodent Carcinogenicity Bioassay: A long-term study to assess the potential to cause cancer.

The execution of these protocols would involve dissolving the test article in a suitable vehicle and administering it to the test system (bacteria, cultured cells, or animals) at various concentrations. Appropriate positive and negative controls would be run in parallel. For in vivo studies, detailed clinical observations, body weight measurements, and histopathological examinations would be conducted.

Conclusion

The handling of this compound requires a high level of caution due to the known hazardous properties of structurally related alkyl methanesulfonates. In the absence of specific safety data, researchers must adopt a conservative approach, implementing stringent engineering controls, personal protective equipment, and handling protocols. It is imperative that the scientific community works towards generating and disseminating comprehensive safety information for all research chemicals to ensure the well-being of laboratory personnel.

References

Theoretical Insights into the Reactivity of Elaidyl Methane Sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Elaidyl Methane Sulfonate and its Reactivity

This compound (CH₃SO₂O(CH₂)₈CH=CH(CH₂)₇CH₃) is the ester of methanesulfonic acid and elaidyl alcohol. As an alkyl methanesulfonate (B1217627), its primary chemical characteristic is its function as an alkylating agent. The methanesulfonate group is an excellent leaving group, making the elaidyl carbon atom susceptible to nucleophilic attack. This reactivity is of significant interest in various fields, including organic synthesis and toxicology, due to the potential for alkylating biological macromolecules such as DNA.[1][2][3]

The reactivity of alkyl methanesulfonates is predominantly dictated by the structure of the alkyl group, which influences the reaction mechanism, favoring either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway. For primary alkyl methanesulfonates like this compound, the SN2 mechanism is generally expected to be the major pathway. However, the long, sterically demanding elaidyl chain may introduce complexities that could influence reaction rates and favor competing elimination reactions under certain conditions.

Theoretical Framework of Reactivity

The reactivity of this compound can be understood through the lens of computational chemistry, particularly Density Functional Theory (DFT), which is a powerful tool for studying reaction mechanisms and predicting reactivity. Although specific DFT studies on this compound are absent, studies on related alkyl sulfonates provide valuable insights into the electronic structure and transition states of their reactions.[4]

Key factors influencing the reactivity include:

  • The Nature of the Leaving Group: The methanesulfonate anion (CH₃SO₃⁻) is a weak base and therefore an excellent leaving group, which facilitates the departure of the group during nucleophilic substitution.

  • The Structure of the Alkyl Group: The elaidyl group is a long, unsaturated primary alkyl chain. While primary alkyl substrates typically favor SN2 reactions, the steric bulk of the C18 chain may hinder the backside attack required for this mechanism, potentially slowing down the reaction rate compared to smaller primary alkyl methanesulfonates. The presence of the double bond is unlikely to directly participate in the reaction at the sulfonate center but could influence the overall conformation and accessibility of the reaction site.

  • The Nucleophile: The strength and concentration of the nucleophile are critical. Stronger nucleophiles will favor the SN2 pathway.

  • The Solvent: Polar aprotic solvents typically favor SN2 reactions, while polar protic solvents can stabilize the carbocation intermediate of an SN1 reaction.

Quantitative Data on Alkyl Methanesulfonate Reactivity

The following table summarizes kinetic data for the hydrolysis of various alkyl methanesulfonates, which serves as a proxy for their general reactivity towards nucleophiles. Note the absence of data for this compound.

Alkyl MethanesulfonateReaction ConditionRate Constant (k)Reference
Methyl MethanesulfonateHydrolysis at 70°CData not specified[5]
Ethyl MethanesulfonateHydrolysis at 70°CData not specified[5]
Isopropyl MethanesulfonateHydrolysis at 70°CData not specified[5]
2-Adamantyl MesylateHydrolysis in water at 25°CEstimated 3.1(5) × 10⁻⁴ s⁻¹ (for tosylate)[6]
Propan-2-yl MesylateHydrolysis in waterRelative rate data available[6]
Cyclohexyl MesylateHydrolysis in waterRelative rate data available[6]

It is important to note that the rate of reaction for this compound is expected to be slower than that of smaller primary alkyl methanesulfonates due to increased steric hindrance.

Experimental Protocols for Studying Reactivity

Detailed experimental protocols for assessing the reactivity of alkyl methanesulfonates typically involve kinetic studies, such as monitoring the rate of hydrolysis or the rate of reaction with a specific nucleophile.

General Protocol for Hydrolysis Kinetics
  • Preparation of the Alkyl Methanesulfonate Solution: A stock solution of the alkyl methanesulfonate is prepared in a suitable solvent (e.g., acetone, acetonitrile) to a known concentration.

  • Reaction Initiation: A specific volume of the stock solution is added to a buffered aqueous solution at a constant temperature in a reaction vessel. The final concentration of the alkyl methanesulfonate is typically in the micromolar to millimolar range.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching: The reaction in the aliquot is quenched, for example, by rapid cooling or by the addition of a reagent that consumes the remaining alkyl methanesulfonate.

  • Analysis: The concentration of the remaining alkyl methanesulfonate or the appearance of the product is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the concentration of the alkyl methanesulfonate versus time, which should yield a straight line for a first-order reaction.

Protocol for Genotoxicity Assessment (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical, which is a consequence of its DNA alkylating ability.[1]

  • Bacterial Strains: Specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains carry mutations in the genes involved in histidine synthesis.

  • Exposure: The tester strains are exposed to various concentrations of the alkyl methanesulfonate, both with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-prototrophic state will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.

Visualizing Reaction Mechanisms and Influences

Signaling Pathways and Experimental Workflows

G cluster_sn2 SN2 Reaction Pathway Nucleophile Nucleophile Elaidyl_Mesylate_SN2 This compound Nucleophile->Elaidyl_Mesylate_SN2 Backside Attack Transition_State_SN2 Transition State Product_SN2 Substituted Product Transition_State_SN2->Product_SN2 Leaving_Group_SN2 Methanesulfonate Transition_State_SN2->Leaving_Group_SN2 Elaidyl_Mesylate_SN2->Transition_State_SN2

Caption: Bimolecular Nucleophilic Substitution (SN2) Pathway.

G cluster_sn1 SN1 Reaction Pathway (less likely for primary) Elaidyl_Mesylate_SN1 This compound Carbocation Elaidyl Carbocation (Intermediate) Elaidyl_Mesylate_SN1->Carbocation Slow, Rate-determining Leaving_Group_SN1 Methanesulfonate Elaidyl_Mesylate_SN1->Leaving_Group_SN1 Product_SN1 Substituted Product Carbocation->Product_SN1 Fast Nucleophile_SN1 Nucleophile_SN1 Nucleophile_SN1->Product_SN1

Caption: Unimolecular Nucleophilic Substitution (SN1) Pathway.

G cluster_substrate Substrate Structure cluster_nucleophile Nucleophile cluster_leaving_group Leaving Group cluster_solvent Solvent Reactivity Reactivity Substrate Substrate Reactivity->Substrate Nucleophile_Factor Nucleophile_Factor Reactivity->Nucleophile_Factor Leaving_Group_Factor Leaving_Group_Factor Reactivity->Leaving_Group_Factor Solvent_Factor Solvent_Factor Reactivity->Solvent_Factor Steric_Hindrance Steric Hindrance (Elaidyl Chain) Substrate->Steric_Hindrance Electronic_Effects Electronic Effects Substrate->Electronic_Effects Strength Strength Nucleophile_Factor->Strength Concentration Concentration Nucleophile_Factor->Concentration Basicity Basicity (Low for Mesylate) Leaving_Group_Factor->Basicity Polarity Polarity Solvent_Factor->Polarity Protic_Aprotic Protic vs. Aprotic Solvent_Factor->Protic_Aprotic

Caption: Factors Influencing Reactivity of Alkyl Methanesulfonates.

Conclusion

While specific theoretical studies on this compound are currently lacking, a robust understanding of its reactivity can be derived from the extensive literature on other alkyl methanesulfonates. The primary mode of reactivity for this compound is expected to be as an alkylating agent, likely proceeding through an SN2 mechanism. The long elaidyl chain is predicted to introduce significant steric hindrance, leading to a slower reaction rate compared to smaller primary alkyl methanesulfonates. The principles and experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to approach the study and handling of this compound and other long-chain alkyl sulfonate esters. Further dedicated computational and experimental studies on this specific molecule are warranted to fully elucidate its reactivity profile.

References

Unlocking Lipid Biology: An In-Depth Technical Guide to Lipid-Modifying Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipids, far from being passive structural components of cell membranes, are critical signaling molecules and metabolic intermediates that govern a vast array of physiological and pathological processes. The dynamic nature of the lipidome, however, presents a significant challenge to its study. Lipid-modifying chemical probes have emerged as indispensable tools for the functional investigation of lipids, enabling researchers to dissect complex lipid signaling pathways, identify novel therapeutic targets, and develop new diagnostic agents. This guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing these powerful chemical tools.

Introduction to Lipid-Modifying Chemical Probes

Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific biological target, such as an enzyme or receptor. In the context of lipid biology, these probes are engineered to mimic endogenous lipids or to interact with the enzymes that synthesize, degrade, or modify them. By introducing specific chemical modifications, these probes can be used to trap and identify lipid-binding proteins, visualize lipid trafficking in real-time, and selectively inhibit or activate lipid-metabolizing enzymes.

The general design of a chemical probe incorporates three key features: a reactive group that covalently binds to the target, a reporter tag for detection and enrichment (e.g., a fluorophore or biotin), and a recognition element that directs the probe to its intended target.[1]

Major Classes of Lipid-Modifying Chemical Probes

The diverse functionalities of lipids have necessitated the development of a wide array of chemical probes. These can be broadly categorized based on their mechanism of action and intended application.

Activity-Based Probes (ABPs)

Activity-based probes are designed to covalently modify the active site of a specific enzyme or class of enzymes in an activity-dependent manner.[2] This feature allows for the direct assessment of enzyme activity within a complex biological sample. ABPs have been instrumental in the study of lipid-metabolizing enzymes, particularly serine hydrolases like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are key regulators of the endocannabinoid system.[3][4]

Bioorthogonal and Photoreactive Probes

Bioorthogonal probes contain a chemical handle (e.g., an alkyne or azide) that allows for their specific detection and enrichment via a bioorthogonal ligation reaction, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[5] Photoreactive probes incorporate a photo-inducible crosslinking group (e.g., a diazirine or benzophenone) that, upon exposure to UV light, forms a covalent bond with interacting molecules, such as proteins.[6][7] These probes are invaluable for identifying and characterizing protein-lipid interactions in their native cellular environment.

Fluorescent Lipid Probes

Fluorescent lipid probes are analogues of natural lipids that have been conjugated to a fluorophore. These probes enable the visualization of lipid localization, trafficking, and dynamics within living cells using fluorescence microscopy techniques.[8][9] The choice of fluorophore and its point of attachment to the lipid are critical for ensuring that the probe faithfully mimics the behavior of its endogenous counterpart.

Quantitative Data on Key Lipid-Modifying Probes

The selection of an appropriate chemical probe is guided by its potency, selectivity, and mechanism of action. The following tables summarize key quantitative data for well-characterized inhibitors of FAAH and MAGL, two central enzymes in endocannabinoid signaling.

InhibitorTargetIC50 (nM)OrganismNotesReference(s)
FAAH Inhibitors
URB597FAAH4.6RatIrreversible carbamate (B1207046) inhibitor. Also inhibits other serine hydrolases.[10]
PF-04457845FAAH7.2HumanOrally active, covalent inhibitor.[3]
JNJ-42165279FAAH33HumanTime-dependent, slowly reversible inhibitor.[10]
OL-135FAAH2.5Mouseα-ketoheterocycle inhibitor.[10]
LY-2183240FAAH12RatOriginally described as an anandamide (B1667382) transport inhibitor, later found to be a potent FAAH inhibitor. Not selective.[3]
BIA 10-2474FAAH1100-1700RatWeak inhibitor with off-target effects.[11]

Table 1: Potency of selected FAAH inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50 (nM)OrganismNotesReference(s)
MAGL Inhibitors
JZL184MAGL8MouseIrreversible carbamate inhibitor. ~100-fold more selective for MAGL over FAAH in the brain.[4]
MJN110MAGL-MouseED50 for reducing mechanical allodynia: 0.43 mg/kg. ED50 for cannabimimetic effects: 0.84 mg/kg.[12]
KML29MAGL~10,000HumanReversible inhibitor.[13]
N-Arachidonoyl Maleimide (NAM)MAGL1120HumanCovalent inhibitor.[4]

Table 2: Potency and in vivo efficacy of selected MAGL inhibitors. The half-maximal effective dose (ED50) is the dose of a drug that produces a therapeutic response in 50% of the population.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for understanding and applying lipid-modifying chemical probes.

Endocannabinoid Signaling Pathway

The endocannabinoid system is a primary target for many lipid-modifying chemical probes. The following diagram illustrates the key components of this signaling pathway, including the synthesis and degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG DAGL Diacylglycerol Lipase (DAGL) TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Synthesizes MAGL Monoacylglycerol Lipase (MAGL) AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol CB1R CB1 Receptor PIP2 PIP2 PIP2->PLC Substrate DAG->DAGL Substrate TwoAG->MAGL Substrate TwoAG->CB1R Binds to (Retrograde signal) Ca_influx Ca2+ Influx Ca_influx->PLC Activates

Caption: Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[14][15][16][17][18]

General Workflow for Chemical Probe Development and Application

The development and application of a novel chemical probe is a systematic process that involves design, synthesis, characterization, and biological validation.

Probe_Development_Workflow A 1. Probe Design - Target Selection - Scaffold Hopping - Reactive Group Choice - Reporter Tag Selection B 2. Chemical Synthesis - Multi-step Organic Synthesis - Purification (e.g., HPLC) - Structural Characterization (NMR, MS) A->B C 3. In Vitro Characterization - Potency (IC50, Ki) - Selectivity Profiling - Reaction Kinetics B->C D 4. Cellular Validation - Cell Permeability - Target Engagement - Phenotypic Assays C->D E 5. In Vivo Application - Animal Models - Pharmacokinetics/Pharmacodynamics - Efficacy Studies D->E

Caption: A generalized workflow for the development and application of a chemical probe.[19][20][21][22]

Key Experimental Protocols

The successful application of lipid-modifying chemical probes relies on robust and well-validated experimental protocols. The following sections provide detailed methodologies for three common applications.

Activity-Based Protein Profiling (ABPP) of Lipases

This protocol describes the use of an activity-based probe to label and identify active lipases in a cellular lysate.

Materials:

  • Cell lysate

  • Activity-based probe (e.g., a fluorophosphonate-based probe with a terminal alkyne)

  • Click chemistry reagents (e.g., azide-fluorophore or azide-biotin, copper(I) catalyst, ligand)

  • SDS-PAGE reagents

  • In-gel fluorescence scanner or streptavidin-blotting reagents

Procedure:

  • Lysate Preparation: Prepare a cell lysate in a buffer compatible with both enzyme activity and probe labeling. Determine the protein concentration of the lysate.

  • Probe Labeling: Incubate the cell lysate with the activity-based probe at a predetermined optimal concentration and time. A typical starting point is 1 µM probe for 30 minutes at room temperature.

  • Click Chemistry: Perform the click chemistry reaction to attach the reporter tag to the probe-labeled enzymes.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Detection:

    • For fluorescently tagged probes, visualize the labeled proteins using an in-gel fluorescence scanner.

    • For biotin-tagged probes, transfer the proteins to a membrane and detect the labeled proteins by streptavidin-blotting.

  • Identification (Optional): For identification of labeled proteins, the biotin-tagged proteins can be enriched on streptavidin beads, digested, and analyzed by mass spectrometry.

Photoaffinity Labeling of Lipid-Protein Interactions

This protocol outlines the use of a photoreactive lipid probe to capture and identify lipid-binding proteins.

Materials:

  • Live cells or cell lysate

  • Photoreactive lipid probe (e.g., a lipid analogue with a diazirine group and a terminal alkyne)

  • UV crosslinking device (e.g., 365 nm UV lamp)

  • Click chemistry reagents

  • SDS-PAGE and Western blotting reagents or mass spectrometry for protein identification

Procedure:

  • Probe Incubation: Incubate live cells or cell lysate with the photoreactive lipid probe. The concentration and incubation time should be optimized to allow for probe incorporation into cellular membranes.

  • UV Crosslinking: Expose the sample to UV light to induce covalent crosslinking of the probe to interacting proteins.

  • Lysis (for live cells): If using live cells, lyse the cells to solubilize the proteins.

  • Click Chemistry: Attach a reporter tag (e.g., biotin) to the crosslinked proteins via click chemistry.

  • Enrichment: Enrich the biotin-tagged protein-lipid complexes using streptavidin beads.

  • Analysis: Elute the enriched proteins and analyze by SDS-PAGE and Western blotting for specific candidates or by mass spectrometry for proteome-wide identification.[6][7][23][24][25][26][27]

Live-Cell Imaging with Fluorescent Lipid Probes

This protocol describes the use of a fluorescent lipid probe to visualize lipid localization in living cells.

Materials:

  • Live cells cultured on a glass-bottom dish

  • Fluorescent lipid probe (e.g., BODIPY-labeled fatty acid)

  • Live-cell imaging buffer

  • Fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish suitable for microscopy.

  • Probe Labeling: Incubate the cells with the fluorescent lipid probe in growth medium. Optimal concentration and incubation time will vary depending on the probe and cell type.

  • Washing: Gently wash the cells with live-cell imaging buffer to remove excess probe.

  • Imaging: Acquire images using a fluorescence microscope. For dynamic studies, time-lapse imaging can be performed. It is crucial to use the lowest possible laser power to minimize phototoxicity and photobleaching.[9][28][29]

Conclusion

Lipid-modifying chemical probes are transformative tools that are continually advancing our understanding of lipid biology. By providing the means to selectively perturb and visualize lipids and their interacting partners in complex biological systems, these probes are paving the way for the discovery of new signaling pathways, the validation of novel drug targets, and the development of innovative therapeutic strategies for a wide range of diseases. The continued development of novel probes with improved selectivity, sensitivity, and in vivo applicability will undoubtedly lead to further breakthroughs in this exciting and dynamic field.

References

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of Elaidyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elaidyl Methane Sulfonate (CAS 59101-13-2) is an ester combining a methanesulfonate (B1217627) group with an elaidyl group, the trans isomer of the oleyl group.[1] Its structure suggests potential for biological activity. The methanesulfonate moiety is a known alkylating group, a feature of potent mutagens like Ethyl Methanesulfonate (EMS) and Methyl Methanesulfonate (MMS).[2][3] Alkylating agents can induce DNA damage, leading to cytotoxicity, cell cycle arrest, and apoptosis.[4][5] The elaidyl group, a C18:1 trans fatty acid, may influence cellular membranes and lipid-dependent signaling pathways, and has been associated with the induction of endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).[6]

These application notes provide a systematic workflow to investigate the biological effects of this compound in a cell culture setting. The protocols outlined below will guide the user in determining its solubility, cytotoxic potential, and fundamental mechanism of action.

Initial Characterization: Solubility and Stability

Given its lipidic elaidyl group, assessing the solubility of this compound in cell culture media is a critical first step. Poor solubility can lead to inconsistent and artifactual results.

Protocol 1: Solubility Assessment in Cell Culture Media
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a sterile, organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[7]

  • Serial Dilution: Create a series of dilutions of the stock solution in your complete cell culture medium (e.g., DMEM with 10% FBS). It is crucial to pre-warm the medium to 37°C.[7]

  • Visual and Microscopic Inspection: Add the compound dilutions to the medium and mix thoroughly. Visually inspect for any signs of precipitation (cloudiness, crystals). Further examine a small aliquot under a microscope.[7]

  • Turbidity Measurement: For a quantitative assessment, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 500 nm or higher. An increase in absorbance compared to a vehicle control indicates precipitation.[8]

  • Determination of Maximum Soluble Concentration: The highest concentration that shows no evidence of precipitation is considered the maximum soluble concentration for your experimental conditions. All subsequent experiments should be performed at or below this concentration, ensuring the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically ≤ 0.5%).[7]

Quantitative Data Presentation

As you proceed with the following experimental protocols, all quantitative data should be meticulously recorded. The tables below serve as templates for organizing your results for clear comparison and analysis.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCompoundIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., A549This compound
e.g., MCF-7This compound
e.g., HCT116This compound
e.g., HepG2This compound

Table 2: Effect of this compound on Cell Cycle Distribution

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Vehicle Controle.g., A549
EMS (IC25)e.g., A549
EMS (IC50)e.g., A549
EMS (IC75)e.g., A549

Table 3: Induction of Apoptosis by this compound

TreatmentCell Line% Viable Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)% Necrotic (Annexin V- / PI+)
Vehicle Controle.g., A549
EMS (IC50)e.g., A549
Positive Controle.g., A549

Experimental Protocols

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 24, 48, or 72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the crystals. Gently shake the plate for 15 minutes.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC25, IC50, and IC75 concentrations) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[6]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described in Protocol 3, Step 1. Harvest the cells by trypsinization.

  • Fixation: Wash cells with PBS, then fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.[9][10]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[10]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[9]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Protocol 5: Mechanistic Assays

Based on the structure of this compound, the following assays can elucidate its mechanism of action.

A. DNA Damage Assessment (Comet Assay)

  • Cell Treatment and Embedding: Treat cells with the compound for a short duration (e.g., 2-4 hours). Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.[11]

  • Lysis: Lyse the cells by immersing the slides in a high-salt lysis buffer to remove membranes and proteins, leaving behind DNA "nucleoids".[3]

  • Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA. Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[3][5]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head using specialized software.[2]

B. Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

  • Cell Preparation: Seed cells in a dark, clear-bottomed 96-well plate and allow them to adhere overnight.[6]

  • Probe Loading: Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA, typically 10-20 µM) for 30 minutes at 37°C in the dark. Intracellular esterases cleave the diacetate group, trapping the probe inside the cells.[6][12]

  • Compound Treatment: Remove the H2DCFDA solution and add the medium containing this compound. A positive control, such as H₂O₂ or pyocyanin, should be included.[4][6]

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~488 nm, emission ~525 nm) at different time points using a fluorescence microplate reader or visualize using a fluorescence microscope.[4] Oxidation of the probe by ROS converts it to the highly fluorescent DCF.

C. Endoplasmic Reticulum (ER) Stress Analysis (Western Blot)

  • Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against key ER stress markers.[13]

  • Key Markers to Probe:

    • GRP78 (BiP): A chaperone that is upregulated during ER stress.[13][14]

    • CHOP (GADD153): A transcription factor strongly induced during prolonged ER stress, often leading to apoptosis.[13]

    • Phospho-PERK (Thr980) and Phospho-eIF2α (Ser51): Markers for the activation of the PERK branch of the Unfolded Protein Response (UPR).[15][16]

    • ATF6 (cleaved form): Activation of ATF6 involves its cleavage in the Golgi.[15]

    • XBP1s (spliced form): Activation of the IRE1 pathway leads to the splicing of XBP1 mRNA.[15][17]

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

G Overall Workflow for Characterizing this compound cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mechanistic Investigation A Prepare Stock Solution (e.g., in DMSO) B Determine Max Soluble Concentration in Cell Culture Medium A->B C Perform Cytotoxicity Assay (MTT) (24h, 48h, 72h) B->C D Calculate IC50 Values for Multiple Cell Lines C->D E Treat Cells with IC25, IC50, IC75 Concentrations D->E Select concentrations based on IC50 F Apoptosis Assay (Annexin V / PI) E->F G Cell Cycle Analysis (PI Staining) E->G H DNA Damage Assay (Comet Assay) E->H I ROS Production Assay (DCFDA) E->I J ER Stress Analysis (Western Blot for GRP78, CHOP, etc.) E->J

Caption: A workflow for the cellular characterization of a novel compound.

MTT_Assay MTT Assay Workflow A Seed cells in 96-well plate B Incubate 24h (Cell attachment) A->B C Treat with serial dilutions of this compound B->C D Incubate for 24h, 48h, or 72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan formation) E->F G Solubilize formazan crystals (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and determine IC50 H->I

Caption: A simplified workflow for assessing cell viability using the MTT assay.[6]

Hypothetical_Pathway Hypothetical Signaling Pathways for this compound cluster_dna DNA Damage Pathway cluster_er ER Stress & ROS Pathway EMS Elaidyl Methane Sulfonate DNA DNA Alkylation EMS->DNA ROS ROS Production EMS->ROS ATM_ATR ATM/ATR Activation DNA->ATM_ATR p53 p53 Activation ATM_ATR->p53 GADD45a GADD45a p53->GADD45a DNA_Repair DNA Repair p53->DNA_Repair Apoptosis_DNA Apoptosis p53->Apoptosis_DNA CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) GADD45a->CellCycleArrest ER ER Stress (Unfolded Protein Response) PERK PERK -> eIF2α -> ATF4 ER->PERK IRE1 IRE1 -> XBP1s ER->IRE1 ATF6 ATF6 ER->ATF6 ROS->ER CHOP CHOP Expression PERK->CHOP Apoptosis_ER Apoptosis CHOP->Apoptosis_ER

Caption: Hypothetical signaling pathways affected by this compound.

References

Application Notes and Protocols: Elaidyl Methane Sulfonate in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and technical documentation reveals no established applications of elaidyl methane (B114726) sulfonate in the field of lipidomics. While the compound exists and its chemical properties are documented, there is no evidence to suggest its use as an internal standard, a derivatization agent, or in any other capacity within lipid analysis workflows.

This document, therefore, serves to inform researchers, scientists, and drug development professionals about the absence of specific applications for elaidyl methane sulfonate in lipidomics. Instead, it will provide a general overview of related principles and methodologies in lipidomics where a compound like this compound could theoretically be considered, alongside established practices for the synthesis and use of internal standards.

Introduction to Lipidomics and the Role of Internal Standards

Lipidomics is the large-scale study of the pathways and networks of cellular lipids in biological systems. Mass spectrometry (MS) coupled with chromatography is a cornerstone of lipidomics, enabling the identification and quantification of hundreds to thousands of lipid species.

Accurate quantification in lipidomics is challenging due to variations in ionization efficiency among different lipid classes and species. To correct for these variations and for sample loss during preparation, internal standards (IS) are indispensable. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. It is added at a known concentration to every sample, and the signal of the endogenous lipids is normalized to the signal of the internal standard.

Common choices for internal standards in lipidomics include:

  • Stable isotope-labeled lipids: These are considered the gold standard as they have nearly identical chemical and physical properties to their endogenous counterparts.

  • Odd-chain fatty acid-containing lipids: These are not typically found in significant amounts in mammalian systems.

  • Lipids from a different class: Used when a specific class-matched standard is unavailable.

Theoretical Considerations for this compound as a Lipidomics Reagent

This compound is the methanesulfonate (B1217627) ester of elaidyl alcohol (trans-9-octadecen-1-ol). Its structure consists of a long C18 monounsaturated fatty alcohol chain attached to a methanesulfonate group.

Potential as an Internal Standard

In theory, a long-chain alkyl methanesulfonate like this compound could be considered for use as an internal standard for the analysis of fatty alcohols or other related neutral lipids. The long alkyl chain provides lipid-like solubility and chromatographic behavior. However, its suitability would depend on several factors that have not been documented:

  • Commercial availability of high-purity standards: Essential for accurate quantification.

  • Stability: Must be stable during sample extraction, storage, and analysis.

  • Mass spectrometric behavior: Should exhibit predictable and robust ionization and fragmentation patterns that do not interfere with the analysis of endogenous lipids.

  • Absence in biological samples: It must not be an endogenous compound.

Given the lack of any published use, it is likely that other, more well-characterized compounds are preferred as internal standards for the lipid classes it might mimic.

Potential in Chemical Derivatization

The methanesulfonate group is an excellent leaving group in chemical reactions. This property is utilized in organic synthesis. In lipidomics, derivatization is sometimes used to improve the chromatographic separation or mass spectrometric detection of certain lipid classes, such as fatty alcohols.[1] However, there is no indication that this compound itself is used as a derivatizing agent. Rather, fatty alcohols can be derivatized with methanesulfonyl chloride to introduce a sulfonate tag.

General Protocol for Synthesis of a Custom Internal Standard from a Fatty Alcohol

While no specific protocol exists for this compound in lipidomics, a general workflow for the synthesis of a potential internal standard from a fatty alcohol like elaidyl alcohol can be outlined. This is a synthetic chemistry protocol and should be performed in a dedicated chemical laboratory with appropriate safety precautions.

Objective: To synthesize an alkyl methanesulfonate from a long-chain fatty alcohol.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the fatty alcohol in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add the anhydrous base (e.g., triethylamine, 1.2 equivalents).

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterization: Confirm the identity and purity of the synthesized alkyl methanesulfonate using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Below is a DOT script for the general workflow of synthesizing a custom internal standard.

G General Workflow for Custom Internal Standard Synthesis start Start with Fatty Alcohol dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., Triethylamine) dissolve->add_base add_mscl Add Methanesulfonyl Chloride add_base->add_mscl react Reaction Monitoring (TLC) add_mscl->react workup Aqueous Workup and Extraction react->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end_product Pure Internal Standard characterize->end_product G Targeted Lipidomics Experimental Workflow sample Biological Sample add_is Add Internal Standard sample->add_is extract Lipid Extraction add_is->extract dry_reconstitute Dry Down & Reconstitute extract->dry_reconstitute lcms LC-MS/MS Analysis (MRM) dry_reconstitute->lcms data_analysis Data Analysis lcms->data_analysis results Lipid Quantification data_analysis->results

References

Application Notes and Protocols for the Detection of Alkyl Methane Sulfonate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkyl methane (B114726) sulfonates, such as ethyl methanesulfonate (B1217627) (EMS) and methyl methanesulfonate (MMS), are potent alkylating agents widely used in genetic research as mutagens.[1] They are also considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[2] These compounds can react with nucleophilic sites in cellular macromolecules, most critically with DNA, to form covalent adducts. The formation of DNA adducts can lead to mutations and chromosomal aberrations, potentially initiating carcinogenesis.[1][3] Consequently, sensitive and accurate analytical methods are crucial for detecting and quantifying these adducts to assess genotoxic risk and for quality control in drug development.

This document provides detailed application notes and protocols for the analytical detection of adducts formed by short-chain alkyl methane sulfonates, with a focus on ethyl methanesulfonate (EMS) as a representative compound. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful tools for the trace-level analysis of these adducts.

Analytical Approaches

The detection of alkyl methane sulfonate adducts, particularly DNA adducts, typically involves a multi-step process:

  • Isolation of the Macromolecule: For DNA adduct analysis, high-purity DNA is extracted from the biological matrix (e.g., tissues, cells).

  • Hydrolysis: The isolated DNA is enzymatically or chemically hydrolyzed to its constituent nucleosides or nucleobases to release the adducted species.

  • Chromatographic Separation: The hydrolyzed sample is then subjected to chromatographic separation, typically using LC or GC, to resolve the adducts from the unmodified nucleosides/nucleobases and other matrix components.

  • Mass Spectrometric Detection: The separated adducts are detected and quantified using a mass spectrometer, which provides high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of DNA adducts.[3] It is often considered the gold standard due to its ability to analyze non-volatile and thermally labile compounds like nucleoside adducts directly. The use of isotope dilution, where a known amount of a stable isotope-labeled internal standard is added to the sample, allows for accurate quantification by compensating for sample loss during preparation and analysis.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of alkyl methane sulfonate adducts. However, since nucleosides and nucleobases are generally non-volatile, a derivatization step is often required to increase their volatility and thermal stability before GC analysis.[4] Electron capture mass spectrometry (EC-MS) can offer extremely high sensitivity for detecting DNA adducts.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for various analytical methods used in the detection of alkyl methane sulfonates and their related products.

AnalyteMethodMatrixLOQLODLinearity RangeCorrelation Coefficient (r²)RecoveryReference
MMS and EMSLC-MS/MSEmtricitabine API0.4 µg/g0.3 µg/g0.0025 - 0.3 µg/mL>0.99980-120%[2]
MMS, EMS, IPMSGC-MS/MSAlalevonadifloxacin mesylate API5-20 ng/g-3.0 - 260 ng/mL>0.997591.77 - 97.65%[5]
Alkyl SulfonatesDerivatization LC/MSVarious APIs1-2 ppm-0.2 - 20 ppm≥0.99>85%[6]
AMSsGC-MSLamivudine (B182088) API1.5 µg/mL----[7]
APTSsLC-MSLamivudine API1.0-1.5 µg/mL----[7]

MMS: Methyl Methanesulfonate, EMS: Ethyl Methanesulfonate, IPMS: Isopropyl Methanesulfonate, AMSs: Alkyl Methane Sulfonates, APTSs: Alkyl Paratoluene Sulfonates, LOQ: Limit of Quantification, LOD: Limit of Detection.

Experimental Protocols

Protocol 1: DNA Adduct Quantification by Isotope Dilution LC-MS/MS

This protocol is adapted from a general workflow for DNA adduct quantification.[3]

1. DNA Isolation

  • Objective: To extract high-quality genomic DNA from a biological matrix.

  • Materials:

    • Tissue or cell sample

    • DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

    • Proteinase K

    • RNase A

    • Ice-cold isopropanol

    • Ice-cold 70% ethanol

    • Nuclease-free water

  • Procedure:

    • Homogenize 10-20 mg of the tissue sample in the lysis buffer provided with the DNA isolation kit.

    • Add Proteinase K and incubate at 56°C for 1-3 hours, or until the tissue is completely lysed.

    • Add RNase A and incubate for a further 10 minutes to remove RNA.

    • Follow the manufacturer's instructions for binding the DNA to the column, washing, and eluting the purified DNA.

    • Precipitate the eluted DNA with ice-cold isopropanol, wash the pellet with ice-cold 70% ethanol, and resuspend the purified DNA in nuclease-free water.[8][9]

    • Quantify the DNA concentration and assess its purity using UV-Vis spectrophotometry.

2. Enzymatic Hydrolysis of DNA

  • Objective: To digest the DNA into individual nucleosides.

  • Materials:

    • Purified DNA sample (10-50 µg)

    • Stable isotope-labeled internal standard (e.g., [¹³C₁₀]-2'-Deoxyadenosine for an adenosine (B11128) adduct)

    • Enzyme mix: DNase I, Nuclease P1, Alkaline Phosphatase

    • Digestion buffer

    • Cold acetonitrile (B52724)

  • Procedure:

    • In a microcentrifuge tube, add 10-50 µg of the purified DNA sample.

    • Spike the sample with a known amount of the appropriate stable isotope-labeled internal standard.

    • Add the digestion buffer to a final volume of 50 µL.

    • Add the enzyme mix (e.g., 20 units DNase I, 10 units Nuclease P1, 20 units Alkaline Phosphatase).

    • Incubate the mixture at 37°C for 2-4 hours.

    • To stop the reaction and precipitate proteins, add an equal volume of cold acetonitrile and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant containing the nucleosides for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Objective: To separate, detect, and quantify the DNA adducts.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Typical LC Conditions:

    • Column: A reverse-phase C18 column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).[2]

    • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 10-50 µL.

  • Typical MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions: Specific precursor-to-product ion transitions for the native adduct and the stable isotope-labeled internal standard need to be determined and optimized. For example, for O6-ethylguanine, one would monitor the transition from the protonated molecule to a specific fragment ion.

Protocol 2: Analysis of EMS by GC-MS

This protocol is a general guide for the analysis of EMS as a genotoxic impurity, which can be adapted for adduct analysis with appropriate derivatization.

1. Sample Preparation

  • Objective: To extract EMS from the sample matrix.

  • For APIs:

    • Dissolve a known amount of the API in a suitable solvent in which the API is sparingly soluble but the analyte is extractable (e.g., acetonitrile).[2]

    • Sonicate to ensure complete extraction.

    • Filter the solution to remove the undissolved API.

  • For Biological Samples (after hydrolysis and derivatization):

    • A derivatization step to increase volatility is necessary for DNA bases. This could involve silylation or other standard derivatization techniques.[4]

    • Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be used to clean up the sample and concentrate the derivatized adducts.

2. GC-MS Analysis

  • Objective: To separate and detect the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A polar-deactivated polyethylene (B3416737) glycol column (e.g., 30 m x 0.25 mm x 1 µm film).[10]

    • Injection: Split or splitless injection depending on the required sensitivity.

    • Oven Temperature Program: An initial temperature of 40-100°C, followed by a ramp to a higher temperature (e.g., 220°C).[7][10]

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Scan Type: Selected Ion Monitoring (SIM) for targeted analysis to enhance sensitivity and specificity.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) DNA_Isolation DNA Isolation (Lysis, Purification) Sample->DNA_Isolation Purified_DNA Purified DNA DNA_Isolation->Purified_DNA Hydrolysis Enzymatic Hydrolysis (+ Internal Standard) Purified_DNA->Hydrolysis Hydrolyzed_Sample Hydrolyzed Sample (Nucleoside Mix) Hydrolysis->Hydrolyzed_Sample Cleanup Protein Precipitation & Centrifugation Hydrolyzed_Sample->Cleanup Final_Sample Supernatant for Analysis Cleanup->Final_Sample LC_Separation LC Separation (C18 Column) Final_Sample->LC_Separation MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for DNA adduct analysis by LC-MS/MS.

Experimental_Workflow_GC_MS cluster_sample_prep_gc Sample Preparation cluster_analysis_gc Analysis Sample Sample (e.g., API or Hydrolyzed DNA) Extraction Extraction (LLE or SPE) Sample->Extraction Extracted_Sample Extracted Analyte Extraction->Extracted_Sample Derivatization Derivatization (e.g., Silylation) Extracted_Sample->Derivatization Derivatized_Sample Volatile Derivative Derivatization->Derivatized_Sample GC_Separation GC Separation (Capillary Column) Derivatized_Sample->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for analysis by GC-MS.

References

Application Note: Quantification of Elaidyl Methane Sulfonate using a Validated LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Elaidyl methane (B114726) sulfonate. Alkyl methane sulfonates are recognized as potential genotoxic impurities (PGIs), making their precise measurement critical in drug development and safety assessment.[1][2][3][4] This protocol is designed for researchers, scientists, and drug development professionals requiring accurate trace-level analysis.

Principle

This method employs a reverse-phase liquid chromatography system for the separation of Elaidyl methane sulfonate from the sample matrix. The analyte is then detected and quantified using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[1] The MRM technique enhances selectivity and sensitivity, allowing for precise quantification at low concentrations by monitoring a specific precursor-to-product ion transition.[1]

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): (e.g., an isotopically labeled analog or a structurally similar compound not present in the sample)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, ultrapure)

  • Formic Acid (LC-MS grade)

  • Drug-free matrix (e.g., plasma, specific Active Pharmaceutical Ingredient) for calibration standards and quality controls.

Experimental Protocols

Preparation of Stock and Working Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in acetonitrile.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS in acetonitrile at a fixed concentration.

Sample Preparation (from an Active Pharmaceutical Ingredient - API):

  • Accurately weigh 100 mg of the API powder into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of acetonitrile and the internal standard working solution.

  • Vortex for 5 minutes to facilitate the extraction of this compound. The API should ideally have low solubility in the extraction solvent to minimize matrix effects.[1]

  • Centrifuge the mixture at 12,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

The following are typical starting conditions and may require optimization.

Liquid Chromatography System:

  • Column: C18 reverse-phase column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm)[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-10 min: 70% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 70% B (Re-equilibration)

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Spray Voltage: 5500 V[1]

  • Source Temperature: 300 °C

  • Data Acquisition Mode: Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions: To establish the MRM transitions for this compound (C19H38O3S, Molecular Weight: 362.57 g/mol ), a standard solution should be infused directly into the mass spectrometer. The predicted protonated precursor ion [M+H]+ is m/z 363.3. A likely fragmentation involves the neutral loss of methanesulfonic acid (CH4SO3), resulting in a product ion corresponding to the elaidyl carbocation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 363.3251.3150To be optimized
Internal Standard (IS) Specific to ISSpecific to IS150To be optimized

Data Presentation and Quantitative Analysis

The method should be validated according to ICH guidelines.[5] The quantitative performance data derived from a typical validation are summarized below.

ParameterResult
Linearity Range 0.5 ng/mL to 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL[6]
Intra-day Precision (%RSD) < 8.5%
Inter-day Precision (%RSD) < 11.2%
Accuracy (% Recovery) 91.7% to 105.4%[6]
Matrix Effect Minimal, compensated by IS
Analyte Stability Stable for 24h at room temp, 7 days at 4°C

Visualizations

The following diagrams illustrate the key processes described in this protocol.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample API Sample (100 mg) Extraction Add Acetonitrile + IS Vortex & Centrifuge Sample->Extraction Filtration Filter Supernatant (0.22 µm PTFE) Extraction->Filtration LC Reverse-Phase LC (C18 Column) Filtration->LC MS Tandem MS (ESI+) LC->MS MRM MRM Detection (m/z 363.3 -> 251.3) MS->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve (Concentration vs. Response) Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

MRM_Diagram cluster_ms1 Quadrupole 1 (Q1) cluster_ms2 Quadrupole 2 (Q2) - Collision Cell cluster_ms3 Quadrupole 3 (Q3) Precursor m/z 363.3 Fragmentation Collision with Gas (e.g., Argon) Precursor->Fragmentation Select Product m/z 251.3 Fragmentation->Product Fragment Detector Detector Product->Detector Detect

Caption: Conceptual diagram of the MRM process for this compound.

References

Application Notes and Protocols for Studying Membrane Dynamics with Elaidyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Elaidyl Methane Sulfonate is a research chemical for which the specific application in studying membrane dynamics is not yet established in published literature. This document provides a hypothetical framework and protocols based on the known biophysical properties of its constituent parts: the elaidyl group (a trans-fatty acid derivative) and the methanesulfonate (B1217627) group. The experimental outcomes described are predictive and intended to guide pioneering research in this area.

Introduction

This compound (EMS) is a lipid molecule comprised of an elaidyl alcohol backbone esterified with methanesulfonic acid. The elaidyl group is the trans-isomer of the common monounsaturated oleyl group. The distinct stereochemistry of the trans-double bond in the elaidyl moiety results in a more linear and rigid structure compared to its cis-counterpart, oleic acid. This structural difference is hypothesized to allow elaidyl-containing lipids to pack more tightly within the phospholipid bilayer, thereby altering the biophysical properties of cellular membranes.

The presence of the methanesulfonate group, a known good leaving group, suggests potential for covalent modification of membrane components, although non-covalent intercalation and subsequent effects on membrane order are the primary focus of this application note. Studies on related compounds, such as elaidic acid, have shown significant impacts on membrane fluidity, lipid raft organization, and cellular signaling.[1][2][3] For instance, elaidic acid has been shown to be incorporated into membrane phospholipids, leading to a profound remodeling of the cellular membrane.[3] Furthermore, alkyl methanesulfonates like Methyl Methanesulfonate (MMS) have been observed to trigger lipid alterations at the inner nuclear membrane, independent of their well-known DNA-damaging effects.[4]

These application notes provide a comprehensive guide for utilizing this compound as a tool to probe and manipulate membrane dynamics, with a focus on membrane fluidity, lipid raft integrity, and downstream signaling events.

Principle of Action

The primary proposed mechanism by which this compound modulates membrane dynamics is through its incorporation into the lipid bilayer. The linear geometry of the elaidyl tail is expected to increase the order and packing of phospholipids, leading to a decrease in membrane fluidity. This is in contrast to cis-unsaturated lipids which increase disorder and fluidity.[2][5] This alteration in the physical state of the membrane can have profound effects on the function of embedded proteins and the formation of specialized microdomains known as lipid rafts. Lipid rafts, enriched in cholesterol and sphingolipids, are critical platforms for cellular signaling, and their stability is highly dependent on lipid packing.[6][7] this compound, by promoting a more ordered lipid environment, may stabilize or alter the composition of these rafts, thereby modulating signal transduction pathways.[1]

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data from experiments designed to measure the effect of this compound on key membrane properties.

Table 1: Effect of this compound on Membrane Fluidity

Treatment GroupConcentration (µM)Diffusion Coefficient (D) of GPI-GFP (µm²/s)Mobile Fraction (%) of GPI-GFP
Vehicle Control (DMSO)00.45 ± 0.0585 ± 5
This compound100.32 ± 0.0482 ± 6
This compound500.21 ± 0.0375 ± 7
Oleyl Methane Sulfonate (cis-isomer control)500.52 ± 0.0688 ± 4
Methyl-β-cyclodextrin (Positive Control)5 mM0.65 ± 0.0792 ± 3

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Membrane Lipid Packing

Treatment GroupConcentration (µM)Laurdan Generalized Polarization (GP) Value
Vehicle Control (DMSO)00.25 ± 0.03
This compound100.35 ± 0.04
This compound500.48 ± 0.05
Oleyl Methane Sulfonate (cis-isomer control)500.18 ± 0.02
Benzyl Alcohol (Positive Control)30 mM0.12 ± 0.02

Data are presented as mean ± standard deviation.

Table 3: Lipidomic Analysis of Detergent-Resistant Membranes (DRMs)

Lipid ClassVehicle Control (% of Total Lipids in DRM)This compound (50 µM) (% of Total Lipids in DRM)
Cholesterol40 ± 345 ± 4
Sphingomyelin25 ± 228 ± 3
Phosphatidylcholine (PC)15 ± 212 ± 2
Phosphatidylethanolamine (B1630911) (PE)10 ± 18 ± 1
Elaidyl-containing lipids05 ± 1
Other10 ± 12 ± 1

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Analysis of Membrane Fluidity by Fluorescence Recovery After Photobleaching (FRAP)

This protocol measures the lateral diffusion of fluorescently-tagged proteins or lipids in the plasma membrane, providing a direct measure of membrane fluidity.

Materials:

  • Cells expressing a fluorescently-tagged membrane protein (e.g., GPI-GFP)

  • This compound (stock solution in DMSO)

  • Oleyl Methane Sulfonate (cis-isomer control)

  • Methyl-β-cyclodextrin (positive control for increasing fluidity)

  • Confocal microscope with FRAP capabilities

  • Glass-bottom imaging dishes

  • Cell culture medium

Procedure:

  • Seed cells expressing GPI-GFP onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Prepare working solutions of this compound, Oleyl Methane Sulfonate, and Methyl-β-cyclodextrin in cell culture medium. Include a vehicle control (DMSO).

  • Treat the cells with the respective compounds for the desired time (e.g., 1-4 hours) at 37°C.

  • Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

  • Identify a region of interest (ROI) on the plasma membrane of a cell.

  • Acquire a series of pre-bleach images (e.g., 5 frames).

  • Photobleach the ROI with a high-intensity laser beam (e.g., 488 nm for GFP).

  • Immediately begin acquiring a time-lapse series of post-bleach images to monitor the recovery of fluorescence in the bleached ROI.[8][9][10]

  • Analyze the fluorescence recovery curve to determine the diffusion coefficient (D) and the mobile fraction (Mf).

FRAP_Workflow cluster_prep Cell Preparation cluster_acq Microscopy & Acquisition cluster_analysis Data Analysis p1 Seed GPI-GFP expressing cells on glass-bottom dish p2 Treat with this compound or controls p1->p2 a1 Mount on confocal microscope p2->a1 a2 Acquire pre-bleach images a1->a2 a3 Photobleach Region of Interest (ROI) a2->a3 a4 Acquire post-bleach recovery images a3->a4 d1 Generate fluorescence recovery curve a4->d1 d2 Calculate Diffusion Coefficient (D) and Mobile Fraction (Mf) d1->d2

FRAP Experimental Workflow
Protocol 2: Assessment of Lipid Packing using Laurdan GP Spectroscopy

This method uses the environmentally sensitive fluorescent probe Laurdan to report on the polarity of its environment, which correlates with lipid packing and membrane phase.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • This compound

  • Cell suspension or Giant Unilamellar Vesicles (GUVs)

  • Fluorometer with polarization capabilities

  • HEPES buffer

Procedure:

  • Prepare a 1 mM stock solution of Laurdan in DMSO.

  • Label cells or GUVs with Laurdan at a final concentration of 5 µM for 30 minutes at 37°C.

  • Wash the cells/GUVs twice with HEPES buffer to remove excess probe.

  • Resuspend the labeled cells/GUVs in HEPES buffer.

  • Treat the samples with various concentrations of this compound or controls.

  • Transfer the samples to a quartz cuvette.

  • Excite the sample at 350 nm and record the emission intensities at 440 nm (I₄₄₀, characteristic of ordered phase) and 490 nm (I₄₉₀, characteristic of disordered phase).[11][12][13]

  • Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀). An increase in GP indicates increased lipid packing and decreased fluidity.

LaurdanGP_Workflow start Prepare Cells or GUVs step1 Label with Laurdan (5 µM, 30 min) start->step1 step2 Wash to remove excess probe step1->step2 step3 Treat with this compound or controls step2->step3 step4 Measure fluorescence emission at 440nm and 490nm (Ex: 350nm) step3->step4 step5 Calculate Generalized Polarization (GP) value step4->step5 end Higher GP = Increased Lipid Packing step5->end

Laurdan GP Spectroscopy Workflow
Protocol 3: Isolation and Analysis of Detergent-Resistant Membranes (DRMs)

This protocol isolates lipid rafts based on their insolubility in cold non-ionic detergents, allowing for the analysis of their protein and lipid composition.

Materials:

  • Cells treated with this compound or vehicle control

  • Lysis buffer (e.g., TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with 1% Triton X-100

  • Protease inhibitors

  • Sucrose (B13894) solutions (e.g., 40%, 30%, and 5% in TNE buffer)

  • Ultracentrifuge and tubes

  • Dounce homogenizer

Procedure:

  • Harvest cells and wash with cold PBS.

  • Lyse cells in ice-cold lysis buffer with protease inhibitors for 30 minutes on ice.

  • Homogenize the lysate with a Dounce homogenizer.

  • Adjust the sucrose concentration of the lysate to 40% and place it at the bottom of an ultracentrifuge tube.

  • Carefully overlay with layers of 30% and 5% sucrose solutions.[14][15][16]

  • Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • DRMs, being buoyant, will float to the interface between the 5% and 30% sucrose layers.

  • Carefully collect fractions from the top of the gradient.

  • Analyze the fractions for raft marker proteins (e.g., Flotillin, Caveolin) by Western blot to identify the DRM-containing fractions.

  • Pool the DRM fractions for further analysis, such as lipidomics.

Protocol 4: Lipidomic Analysis of Cell Membranes

This protocol provides a method for the detailed characterization of the lipid composition of total membranes or isolated DRMs.

Materials:

  • Cell pellets or isolated DRM fractions

  • LC-MS grade solvents: chloroform (B151607), methanol, water

  • Internal lipid standards

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Start with a known quantity of cells or protein content of the DRM fraction.

  • Perform a lipid extraction using a modified Bligh-Dyer or Folch method.[17] a. Add a chloroform:methanol (1:2, v/v) mixture containing internal standards to the sample. b. Vortex thoroughly and incubate on ice. c. Add chloroform and water to induce phase separation. d. Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid film in a suitable solvent for LC-MS analysis.

  • Analyze the lipid species by LC-MS.[18][19][20]

  • Identify and quantify lipid species by comparing with known standards and using specialized software.

Hypothetical Signaling Pathway Modulation

Alterations in lipid raft integrity by this compound can impact various signaling pathways. For example, the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial in innate immunity and inflammation, is known to be dependent on lipid raft localization for efficient signal transduction.[1] Incorporation of elaidyl groups could alter raft stability, affecting TLR4 dimerization and recruitment of downstream signaling adaptors like MyD88, ultimately modulating the NF-κB and MAPK inflammatory responses.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EMS This compound Membrane Lipid Bilayer EMS->Membrane incorporates Raft Lipid Raft Membrane->Raft alters packing TLR4 TLR4 Raft->TLR4 stabilizes? MyD88 MyD88 TLR4->MyD88 recruitment TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB IKK->NFkB activation Genes Inflammatory Gene Transcription NFkB->Genes MAPK->Genes

Hypothetical modulation of TLR4 signaling

References

Application Notes and Protocols for the Experimental Design of Elaidyl Methane Sulfonate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidyl methane (B114726) sulfonate is an ester product with the molecular formula C19H38O3S.[1][2] While its precise biological activities are not extensively documented in publicly available literature, its chemical structure as a long-chain alkyl methane sulfonate suggests potential for biological activity. Short-chain alkyl methane sulfonates, such as ethyl methanesulfonate (B1217627) (EMS) and methyl methanesulfonate (MMS), are well-characterized as DNA alkylating agents that induce genotoxicity and cytotoxicity.[3] Conversely, the long "elaidyl" fatty acid component is the trans isomer of oleic acid, and related lipid molecules like elaidyl-sulfamide (B1671156) (a PPARα agonist) have been shown to influence metabolic pathways.[4]

Therefore, the experimental design for evaluating Elaidyl methane sulfonate should be multifaceted, investigating potential genotoxic effects, impacts on cell viability and death, and effects on metabolic signaling pathways. These application notes provide a comprehensive framework for the initial characterization of the biological effects of this compound in a cellular context. Special considerations are given to its lipid nature, which may affect its solubility and handling in aqueous culture media.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines
Cell LineTreatment Duration (hours)IC50 (µM)Maximum Inhibition (%)
HEK293 24
48
72
HepG2 24
48
72
A549 24
48
72
Table 2: Induction of Apoptosis by this compound
Cell LineConcentration (µM)Treatment Duration (hours)% Apoptotic Cells (Annexin V+)Fold Change in Caspase-3/7 Activity
HepG2 0 (Vehicle)481.0
IC50/248
IC5048
Staurosporine (1 µM)48
Table 3: DNA Damage Response to this compound Treatment
Cell LineConcentration (µM)Treatment Duration (hours)Comet Assay (% Tail DNA)γH2AX Foci per Cell (Fold Change)
HEK293 0 (Vehicle)241.0
IC50/224
IC5024
Etoposide (10 µM)24

Experimental Protocols

Compound Handling and Solubilization

Due to its lipid nature, this compound may have low solubility in aqueous solutions.

  • Objective: To prepare a stable, soluble stock solution for cell culture experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile, amber microcentrifuge tubes

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.

    • Warm the mixture gently (e.g., at 37°C) and vortex thoroughly to ensure complete dissolution.

    • Visually inspect the solution for any precipitates. If observed, sonicate for 5-10 minutes.

    • Aliquot the stock solution into amber tubes to protect from light and store at -20°C or -80°C.

    • For experiments, dilute the stock solution in pre-warmed complete cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[5]

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound on cell proliferation and viability.

  • Materials:

    • Selected cell lines (e.g., HEK293, HepG2, A549)

    • 96-well cell culture plates

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis and necrosis by this compound.

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI) solution

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50/2, IC50) for a predetermined time (e.g., 48 hours).

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (for Annexin V) and PI fluorescence.

DNA Damage Assay (Alkaline Comet Assay)
  • Objective: To detect DNA strand breaks in individual cells following treatment.

  • Materials:

    • Cells treated with this compound

    • CometAssay® Kit (or equivalent)

    • Low melting point agarose (B213101) (LMA)

    • Lysis solution

    • Alkaline electrophoresis buffer

    • DNA stain (e.g., SYBR® Green)

    • Fluorescence microscope

  • Protocol:

    • Treat cells with this compound for a suitable duration (e.g., 24 hours).

    • Harvest and resuspend the cells in PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide™.

    • Place the slide in the dark at 4°C for 30 minutes to solidify the agarose.

    • Immerse the slide in Lysis Solution for 60 minutes at 4°C.

    • Immerse the slide in freshly prepared alkaline electrophoresis buffer (pH > 13) for 40 minutes to allow for DNA unwinding.

    • Perform electrophoresis in the same buffer at 1 V/cm for 30 minutes.

    • Gently rinse the slide with a neutralization buffer and then stain with a DNA dye.

    • Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software.

Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assays Biological Assays cluster_analysis Data Analysis prep1 This compound Stock Solution (in DMSO) treat1 Serial Dilution & Treatment of Cells prep1->treat1 prep2 Cell Seeding (Appropriate Density) prep2->treat1 treat2 Incubation (24, 48, 72h) treat1->treat2 assay1 Cytotoxicity Assay (e.g., MTT) treat2->assay1 assay2 Apoptosis Assay (e.g., Annexin V) treat2->assay2 assay3 DNA Damage Assay (e.g., Comet Assay) treat2->assay3 assay4 Pathway Analysis (e.g., Western Blot) treat2->assay4 analysis1 Calculate IC50 Values assay1->analysis1 analysis2 Quantify Apoptosis assay2->analysis2 analysis3 Measure DNA Damage assay3->analysis3 analysis4 Determine Protein Expression assay4->analysis4

Caption: Experimental workflow for characterizing this compound.

G cluster_dna Genotoxic Stress Pathway cluster_lipid Metabolic Pathway EMS This compound DNA_Damage DNA Alkylation/ Damage EMS->DNA_Damage Hypothesized Effect 1 PPARa PPARα Activation EMS->PPARa Hypothesized Effect 2 ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Lipid_Metabolism Fatty Acid Oxidation Gene Expression (e.g., CPT1) PPARa->Lipid_Metabolism

Caption: Hypothesized signaling pathways affected by this compound.

References

Elaidyl Methane Sulfonate: A Versatile Precursor for the Synthesis of Oleochemical Derivatives

Application Notes and Protocols for Cell-Based Assays Involving Alkylating Methane Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Elaidyl Methane (B114726) Sulfonate: Comprehensive searches of scientific literature and chemical databases did not yield specific information or experimental data for "Elaidyl methane sulfonate." It is possible that this is a novel or less-documented compound.

To fulfill the request for detailed application notes and protocols, this document will focus on a closely related and extensively studied compound: Ethyl methanesulfonate (B1217627) (EMS) . EMS is a canonical alkylating agent widely used in cell-based assays for mutagenesis and to study DNA damage and repair. This information will provide a robust framework for designing and executing experiments with similar alkylating agents.

Additionally, to address the "elaidyl" component of the requested topic, this document incorporates information on the known cellular effects of elaidic acid , the trans-isomer of oleic acid. This may provide insight into the potential biological activities of a lipid-conjugated methane sulfonate.

I. Application Notes: Ethyl Methanesulfonate (EMS) in Cell-Based Assays

Ethyl methanesulfonate (EMS) is a monofunctional ethylating agent that induces random point mutations in DNA.[1][2] Its primary mechanism involves the transfer of an ethyl group to guanine (B1146940) (G), forming O6-ethylguanine.[3] During DNA replication, this modified base incorrectly pairs with thymine (B56734) (T) instead of cytosine (C). Subsequent replication rounds solidify this change, resulting in a G:C to A:T transition mutation.[2][3]

Key Applications in Cell-Based Research:

  • Forward and Reverse Genetics: EMS is a cornerstone of chemical mutagenesis for creating mutant libraries in cell lines. By inducing a high frequency of point mutations, researchers can screen for cells with specific phenotypes to identify genes responsible for various biological processes.[1][2]

  • DNA Damage and Repair Studies: As a potent DNA-damaging agent, EMS is used to activate and study cellular DNA damage response (DDR) pathways. Researchers can investigate the roles of specific proteins and pathways (e.g., ATM, p53, BRCA1) in recognizing and repairing alkylation damage.

  • Drug Discovery and Screening: Cell lines treated with sub-lethal doses of EMS can be used to screen for compounds that either enhance the cytotoxic effects of DNA-damaging agents (potential chemotherapeutics) or protect cells from such damage.

  • Toxicology and Genotoxicity Testing: EMS often serves as a positive control in genotoxicity assays to validate the experimental system's ability to detect mutagens.

Cellular Responses to EMS Treatment:

Exposure of cells to EMS typically elicits a range of dose-dependent responses, including:

  • Cytotoxicity: At higher concentrations, the accumulation of DNA damage overwhelms the cell's repair capacity, leading to apoptosis or necrosis.

  • Cell Cycle Arrest: The DDR machinery can initiate cell cycle checkpoints to halt proliferation, allowing time for DNA repair before the damage is passed on to daughter cells.

  • Induction of DNA Repair Pathways: Cells activate a complex network of signaling pathways to repair the DNA lesions caused by EMS.

II. Data Presentation: Quantitative Effects of EMS

The following tables summarize typical quantitative data obtained from cell-based assays with EMS. The precise values can vary significantly depending on the cell line, treatment duration, and assay conditions.

Table 1: Dose-Response of EMS on Cell Viability (MTT Assay)

EMS Concentration (mM)Treatment Duration (hours)Cell Viability (% of Control)Standard Deviation
0 (Control)241005.2
124854.8
524626.1
1024415.5
2024183.9
502452.1

Data are representative and should be optimized for the specific cell line and experimental conditions.

Table 2: Effect of EMS on Mutagenesis and Genomic Instability

TreatmentPolymorphism Rate (%)Genomic Template Stability (%)Reference
0.1% EMS (6h)36.563.50[4]
0.3% EMS (3h)-81.20[4]
0.3% EMS (6h)32.5-[4]
0.3% EMS (9h)31.8-[4]

This data is derived from studies on wheat but illustrates the general principle of dose- and time-dependent effects of EMS on genomic stability.[4]

III. Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the measurement of cytotoxicity of a test compound like EMS on an adherent mammalian cell line. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6]

Materials:

  • Adherent cells in culture

  • Complete culture medium

  • Ethyl methanesulfonate (EMS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[7]

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1x10⁴ to 5x10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of EMS in serum-free culture medium. Carefully aspirate the old medium from the cells and add 100 µL of the EMS dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[7] Mix thoroughly by gentle shaking or pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.

Protocol 2: General Workflow for a Forward Mutagenesis Screen

This protocol provides a general framework for inducing and selecting for mutations in a mammalian cell line using EMS.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • Ethyl methanesulfonate (EMS)

  • Selective agent or screening assay (e.g., a drug, altered temperature, or a fluorescent reporter)

  • Cloning cylinders or fluorescence-activated cell sorter (FACS)

  • Multi-well plates for clonal expansion

Procedure:

  • Determine EMS Killing Curve: First, perform a dose-response experiment (as in Protocol 1) to determine the LD₅₀ (the concentration of EMS that kills 50% of the cells). For mutagenesis, a concentration that results in 20-50% cell survival is often used to ensure a high mutation rate without excessive cell death.

  • Mutagenesis: Plate a large number of cells (e.g., 10⁶ to 10⁷) in a large culture dish. Treat the cells with the predetermined concentration of EMS for a set period (e.g., 16-24 hours).

  • Recovery: Wash the cells thoroughly with PBS to remove all traces of EMS and replace with fresh complete medium. Allow the cells to recover and divide for several days. This period allows the induced DNA lesions to be converted into stable mutations during DNA replication.

  • Selection/Screening: Apply the selective pressure or perform the screen. For example:

    • Selection: Add a cytotoxic drug to the medium. Only cells that have acquired a mutation conferring resistance will survive.

    • Screening: If screening for loss of a fluorescent reporter, use FACS to isolate cells that are no longer fluorescent.

  • Isolation of Mutants: After a period of selection, surviving colonies will appear. Isolate these individual colonies using cloning cylinders or by FACS sorting single cells into 96-well plates.

  • Clonal Expansion and Validation: Expand the isolated clones. Re-test the mutant phenotype to confirm that it is stable. The resulting mutant cell lines can then be used for further study, such as identifying the causative mutation through genomic sequencing.

IV. Visualizations: Pathways and Workflows

Mechanism of EMS-Induced Mutation

EMS_Mechanism DNA Original DNA Guanine (G) : Cytosine (C) Alkylation Alkylation O⁶-ethylguanine (O⁶-etG) DNA->Alkylation EMS Treatment EMS Ethyl Methanesulfonate (EMS) Replication1 DNA Replication (1st Round) Alkylation->Replication1 Mismatch Mispairing O⁶-etG : Thymine (T) Replication1->Mismatch Incorrect base pairing Replication2 DNA Replication (2nd Round) Mismatch->Replication2 Mutation Transition Mutation Adenine (A) : Thymine (T) Replication2->Mutation Mutation fixed MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat cells with EMS/Compound incubate1->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end DDR_Pathway EMS EMS (Alkylating Agent) DNA_Damage DNA Alkylation (O⁶-ethylguanine) EMS->DNA_Damage ATM_ATR Sensor Kinases (ATM/ATR) DNA_Damage->ATM_ATR activates p53 p53 (Tumor Suppressor) ATM_ATR->p53 phosphorylates & stabilizes CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces DNARepair DNA Repair p53->DNARepair activates Hypothetical_Pathway Compound Elaidyl-Containing Compound ER_Stress Endoplasmic Reticulum (ER) Stress Compound->ER_Stress induces ROS Reactive Oxygen Species (ROS) Production Compound->ROS induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Apoptosis Apoptosis ROS->Apoptosis can lead to Inflammation Inflammation (e.g., NF-κB activation) ROS->Inflammation activates UPR->Apoptosis can lead to

References

Application Notes and Protocols for In Vitro Alkylation Studies with Elaidyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidyl methane (B114726) sulfonate (CAS 59101-13-2) is a long-chain alkyl methanesulfonate (B1217627).[1][2] While specific in vitro alkylation studies on this compound are not extensively documented in current literature, its chemical structure suggests potential activity as a DNA alkylating agent. Methane sulfonate esters are known to be effective alkylating agents due to the excellent leaving group nature of the methanesulfonate moiety.[3] This document provides a set of detailed protocols and application notes to guide researchers in the initial in vitro evaluation of Elaidyl methane sulfonate's potential as an alkylating agent and its effects on cellular systems. The methodologies described are based on established techniques for studying other well-characterized alkylating agents like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS).[3][4][5]

Introduction to Alkyl Methane Sulfonates

Alkyl methane sulfonates are a class of chemical compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, such as DNA and proteins.[3] This alkylation can lead to DNA damage, mutagenesis, and cytotoxicity, which are mechanisms of action for some anticancer drugs.[3][5] The general structure consists of an alkyl group attached to a methanesulfonate group. The methanesulfonate is an excellent leaving group, facilitating the nucleophilic attack by sites on DNA bases.[3]

This compound possesses a long, unsaturated C18 alkyl chain (elaidyl group). This lipophilic characteristic may influence its cellular uptake, subcellular localization, and interaction with DNA compared to short-chain alkylating agents.

Potential Mechanism of Action

It is hypothesized that this compound acts as a monofunctional alkylating agent. The ethyl group of similar compounds like ethyl methanesulfonate (EMS) reacts with guanine (B1146940) in DNA to form O6-ethylguanine.[6] This abnormal base can lead to mispairing during DNA replication, resulting in transition mutations.[6] Alkylation can also occur at other nitrogen and oxygen atoms on DNA bases.[5][7] The long elaidyl chain may promote intercalation into DNA or association with cellular membranes, potentially influencing the efficiency and site-specificity of DNA alkylation.[8][9]

Experimental Protocols

In Vitro DNA Alkylation Assay with Calf Thymus DNA

This protocol describes a basic assay to determine the direct DNA alkylating potential of this compound using purified DNA.

Materials:

  • This compound

  • Calf Thymus DNA

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Ethanol (B145695) (ice-cold, 70% and 100%)

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • Nuclease P1

  • Bacterial Alkaline Phosphatase

  • HPLC system with a C18 column and UV detector

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, mix calf thymus DNA (e.g., 100 µg) with the desired concentration of this compound in the reaction buffer. Include a vehicle control (solvent only).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 2, 6, 12, 24 hours).

  • Stop the reaction by precipitating the DNA. Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the DNA.

  • Wash the DNA pellet with 70% ice-cold ethanol and air dry.

  • Resuspend the DNA in nuclease P1 buffer.

  • Digest the DNA to deoxynucleoside monophosphates by incubating with nuclease P1 at 37°C for 2 hours.

  • Add alkaline phosphatase and incubate for a further 1 hour at 37°C to dephosphorylate to deoxynucleosides.

  • Analyze the resulting deoxynucleoside mixture by HPLC to identify and quantify alkylated adducts by comparing the chromatograms to standards of known alkylated bases.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

DNA Damage Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Treated cells from the cytotoxicity experiment

  • Low melting point agarose (B213101) (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

Protocol:

  • Harvest cells treated with this compound and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with LMA at a 1:10 ratio (v/v) and pipette onto a slide pre-coated with NMA.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Gently remove the slides, neutralize with neutralization buffer, and stain with a DNA-binding dye.

  • Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

Data Presentation

The following tables are templates for organizing the quantitative data obtained from the proposed experiments.

Table 1: Cytotoxicity of this compound

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
1
10
50
100
250

Table 2: DNA Damage Induction by this compound (Comet Assay)

Concentration (µM)Mean Tail Moment% DNA in Tail
0 (Vehicle Control)
10
50
100

Visualizations

Generalized DNA Damage Response Pathway

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Damage Recognition & Signaling cluster_3 Cellular Outcomes Alkylating_Agent This compound DNA_Adducts DNA Adducts (e.g., O6-alkylguanine) Alkylating_Agent->DNA_Adducts Sensors Sensor Proteins (e.g., ATR, ATM) DNA_Adducts->Sensors activates Transducers Transducer Kinases (e.g., Chk1, Chk2) Sensors->Transducers phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Transducers->Cell_Cycle_Arrest DNA_Repair DNA Repair (e.g., BER, MMR) Transducers->DNA_Repair Apoptosis Apoptosis Transducers->Apoptosis Experimental_Workflow Start Start: Prepare Elaidyl Methane Sulfonate Stock Assay1 In Vitro DNA Alkylation Assay (Calf Thymus DNA) Start->Assay1 Assay2 Cell Viability Assay (e.g., MTT) Start->Assay2 Data_Analysis Data Analysis & Interpretation Assay1->Data_Analysis Assay3 DNA Damage Assessment (Comet Assay) Assay2->Assay3 Based on IC50 values Assay2->Data_Analysis Assay3->Data_Analysis Conclusion Conclusion on In Vitro Alkylation Potential Data_Analysis->Conclusion

References

Application Notes and Protocols for Lipid Labeling with Elaidyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidyl methane (B114726) sulfonate is a long-chain, unsaturated alkylating agent valuable for the specific labeling of lipids containing nucleophilic functional groups, such as hydroxyl and primary amine moieties. The methanesulfonate (B1217627) group is an excellent leaving group, facilitating the covalent attachment of the elaidyl (C18:1, trans-9) lipid tail to target molecules. This process, known as alkylation, is a cornerstone of synthetic lipid chemistry, enabling the creation of novel lipid analogs, probes for biological assays, and standards for mass spectrometry.

These application notes provide detailed protocols for the use of Elaidyl methane sulfonate in the synthesis of ether-linked lipids and the labeling of sterols and amino-containing phospholipids. The resulting labeled lipids can be instrumental in studying lipid metabolism, protein-lipid interactions, and the biophysical properties of membranes.

Principle of Reaction

The fundamental reaction involves the nucleophilic substitution (SN2) of the methanesulfonate group by a hydroxyl or amino group on the target lipid. The reaction is typically carried out under basic conditions to deprotonate the nucleophile, thereby increasing its reactivity.

General Reaction Scheme:

  • Lipid-OH + Base → Lipid-O⁻ (alkoxide)

  • Lipid-O⁻ + Elaidyl-O-Ms → Lipid-O-Elaidyl + MsO⁻

Where:

  • Lipid-OH represents a lipid containing a hydroxyl group (e.g., a sterol or a diacylglycerol).

  • Elaidyl-O-Ms is this compound.

  • MsO⁻ is the methanesulfonate leaving group.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 9-Octadecen-1-ol, 1-methanesulfonate, (9E)-[1]
CAS Number 59101-13-2[1][2]
Molecular Formula C₁₉H₃₈O₃S[1][2]
Molecular Weight 346.57 g/mol [1][2]
Appearance Solid[1]
Purity >99%[1][2]
Storage Freezer (-20°C)[1]

Table 2: Typical Reaction Conditions for Lipid Alkylation with Alkyl Methanesulfonates

ParameterConditionNotes
Target Lipid Glycerol (B35011) derivatives, Sterols, PhosphatidylethanolamineMust contain a nucleophilic group (e.g., -OH, -NH₂).
Alkylating Agent This compoundMolar excess is often used to drive the reaction to completion.
Base Sodium hydride (NaH), Potassium hydride (KH), Potassium hydroxide (B78521) (KOH)Strong bases are required to deprotonate hydroxyl and amino groups.
Solvent Anhydrous Dimethylformamide (DMF), Toluene (B28343), Tetrahydrofuran (THF)Solvents must be anhydrous as the base is water-sensitive.
Temperature Room temperature to 80°CThe optimal temperature depends on the specific reactants.
Reaction Time 2 - 24 hoursMonitored by Thin Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: Synthesis of 1-O-Elaidyl-sn-glycerol (a precursor for ether lipids)

This protocol describes the alkylation of a protected glycerol backbone, solketal (B138546) (isopropylideneglycerol), followed by deprotection to yield 1-O-Elaidyl-sn-glycerol.[3]

Materials:

  • This compound

  • (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dowex 50W-X8 resin (H⁺ form)

  • Methanol (B129727)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., Hexane:Ethyl Acetate, 8:2 v/v)

  • Visualizing agent for TLC (e.g., phosphomolybdic acid stain)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), wash a portion of sodium hydride (1.2 equivalents relative to solketal) with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.

  • Reaction Setup: Suspend the oil-free NaH in anhydrous DMF. To this suspension, add a solution of solketal (1 equivalent) in anhydrous DMF dropwise at 0°C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Alkylation: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Let the reaction proceed at room temperature overnight. The progress of the reaction can be monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaCl, and then dry over anhydrous MgSO₄.

  • Solvent Removal: Filter the solution and evaporate the solvent under reduced pressure to obtain the crude protected ether lipid.

  • Purification of Protected Ether Lipid: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of hexane and ethyl acetate.

  • Deprotection: Dissolve the purified protected ether lipid in methanol and add Dowex 50W-X8 resin.

  • Hydrolysis: Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete removal of the isopropylidene group.

  • Final Purification: Filter off the resin and evaporate the methanol. The resulting 1-O-Elaidyl-sn-glycerol can be further purified by silica gel column chromatography.

Protocol 2: Labeling of Cholesterol to Synthesize Cholesteryl Elaidyl Ether

This protocol is adapted from methods for synthesizing cholesteryl alkyl ethers.[1]

Materials:

  • This compound

  • Cholesterol

  • Potassium hydride (KH) or Sodium hydride (NaH)

  • Anhydrous Toluene or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve cholesterol (1 equivalent) in anhydrous toluene.

  • Alkoxide Formation: Add potassium hydride (1.5 equivalents) portion-wise to the cholesterol solution. Stir the mixture at room temperature for 1-2 hours.

  • Alkylation: Add a solution of this compound (1.2 equivalents) in anhydrous toluene to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and stir overnight. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude cholesteryl elaidyl ether by silica gel column chromatography using a hexane/ethyl acetate solvent system.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_lipid Target Lipid (e.g., Solketal, Cholesterol) alkoxide Alkoxide Formation (Deprotonation of Lipid) prep_lipid->alkoxide prep_ems This compound alkylation Alkylation (Addition of this compound) prep_ems->alkylation prep_base Base (e.g., NaH) prep_base->alkoxide prep_solvent Anhydrous Solvent (e.g., DMF, Toluene) prep_solvent->alkoxide alkoxide->alkylation incubation Incubation (Stirring, Heating) alkylation->incubation monitoring Monitoring by TLC incubation->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Solvent Extraction quench->extract wash Washing extract->wash dry Drying & Concentration wash->dry purify Column Chromatography dry->purify product Purified Labeled Lipid purify->product G cluster_synthesis Synthesis of Labeled Lipid cluster_pathway Potential Signaling Pathway Involvement Glycerol_derivative Glycerol Derivative Ether_Lipid 1-O-Elaidyl-glycerol (Labeled Lipid) Glycerol_derivative->Ether_Lipid Alkylation EMS This compound EMS->Ether_Lipid Acylation Acylation at sn-2 Ether_Lipid->Acylation Phosphorylation Phosphorylation at sn-3 Acylation->Phosphorylation PAF Platelet-Activating Factor (PAF) (Signaling Molecule) Phosphorylation->PAF

References

Application Note: GC-MS Analysis of Elaidyl Methane Sulfonate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidyl Methane (B114726) Sulfonate is an alkyl sulfonate ester. Alkylating agents such as alkyl methanesulfonates are classified as potential genotoxic impurities (PGIs) due to their ability to alkylate DNA, which can lead to mutations and potentially cancer.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines for the control of these impurities in active pharmaceutical ingredients (APIs).[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of trace-level genotoxic impurities due to its high sensitivity and specificity.[4][5][6] This application note provides a comprehensive protocol for the analysis of potential impurities in Elaidyl Methane Sulfonate using GC-MS.

Potential Impurities in this compound

The manufacturing process of this compound may lead to the formation of several impurities. Understanding the synthetic route is crucial for identifying potential process-related impurities and degradation products.[7] The primary reaction for the formation of sulfonate esters involves the interaction between a sulfonic acid and an alcohol.[8]

Potential impurities in this compound can include:

  • Starting materials: Unreacted methanesulfonic acid and elaidyl alcohol.

  • By-products: Di-elaidyl ether, formed from the self-condensation of elaidyl alcohol.

  • Degradation products: Impurities formed during storage or under stress conditions.

  • Other alkyl methanesulfonates: If other alcohols are present as impurities in the starting materials or solvents, corresponding alkyl methanesulfonates like methyl methanesulfonate (B1217627) (MMS), ethyl methanesulfonate (EMS), or isopropyl methanesulfonate (IMS) could be formed.[9]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound impurities. The method is based on established protocols for the analysis of other alkyl methanesulfonates and should be validated for specificity, linearity, precision, accuracy, and sensitivity (LOD/LOQ) as per ICH guidelines.[4][10][11]

Materials and Reagents
  • This compound sample

  • Reference standards for potential impurities (e.g., methanesulfonic acid, elaidyl alcohol, methyl methanesulfonate, ethyl methanesulfonate)

  • High-purity solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Hexane)[6][11]

  • Internal standard (e.g., d4-MMS or a suitable non-interfering compound)

Sample Preparation

A critical step in trace-level impurity analysis is the effective extraction of the analytes from the drug substance matrix.[11]

  • Dissolution: Accurately weigh approximately 100 mg of the this compound sample into a clean vial.

  • Solvent Addition: Add 1.0 mL of a suitable solvent (e.g., Dichloromethane). The choice of solvent is critical and should be optimized for the solubility of both the API and the target impurities.[12]

  • Internal Standard Spiking: Spike the sample solution with an appropriate amount of the internal standard solution.

  • Vortexing and Centrifugation: Vortex the sample for 1 minute to ensure thorough mixing. If the API is not fully soluble, centrifugation can be used to separate the solid material from the supernatant containing the impurities.[11]

  • Injection: Transfer the clear supernatant into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and impurities of interest.

ParameterValue
Gas Chromatograph
ColumnDB-5 (30 m x 0.32 mm, 1.0 µm) or equivalent non-polar capillary column[12]
Carrier GasHelium at a constant flow of 1.5 mL/min[11]
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[12]
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) for target impurities[10][12]
Monitored Ions (m/z)To be determined based on the mass spectra of the target impurities

Data Presentation and Analysis

Quantitative analysis of impurities should be performed using a calibration curve prepared from the reference standards. The concentration of each impurity is calculated based on the peak area ratio of the analyte to the internal standard.

Calibration Curve

Prepare a series of calibration standards containing known concentrations of the target impurities and a constant concentration of the internal standard. Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99.[10][11]

Quantitative Data Summary

The results of the impurity analysis should be summarized in a clear and concise table.

ImpurityRetention Time (min)Monitored Ions (m/z)Concentration (ppm)LOD (ppm)LOQ (ppm)
Methanesulfonic Acidtbdtbdtbdtbdtbd
Elaidyl Alcoholtbdtbdtbdtbdtbd
Methyl Methanesulfonatetbd95, 79, 65tbd0.12[10]0.37[10]
Ethyl Methanesulfonatetbd109, 95, 79tbd0.13[10]0.38[10]
Other potential impuritiestbdtbdtbdtbdtbd

tbd: to be determined experimentally.

Conclusion

This application note provides a general framework for the development and validation of a GC-MS method for the analysis of potential impurities in this compound. The described protocol, including sample preparation and instrumental conditions, should be optimized and validated to ensure its suitability for the intended purpose, adhering to the strict requirements of regulatory agencies for the control of genotoxic impurities in pharmaceutical products.[3] The high sensitivity and selectivity of GC-MS make it an indispensable tool for ensuring the safety and quality of APIs like this compound.[6]

References

Troubleshooting & Optimization

Technical Support Center: Improving Elaidyl Methane Sulfonate Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Elaidyl methane (B114726) sulfonate and encountering challenges with its solubility in aqueous buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you might face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Elaidyl methane sulfonate and why is its solubility in aqueous buffers a concern?

This compound (CAS 59101-13-2) is a lipid-like molecule with a long C18:1 unsaturated alkyl chain and a polar methanesulfonate (B1217627) head group.[1] Its long hydrophobic tail is the primary reason for its low solubility in aqueous solutions. For many biological and pharmaceutical applications, achieving a stable and soluble form in aqueous buffers is crucial for accurate and reproducible experimental results.

Q2: What are the primary factors that influence the solubility of this compound?

Several factors can impact the solubility of this compound in aqueous solutions:

  • Temperature: Generally, increasing the temperature can help to increase the solubility of long-chain surfactants.

  • Concentration: Exceeding the critical micelle concentration (CMC) or the solubility limit will lead to the formation of aggregates or precipitation.

  • pH of the Buffer: The pH of the buffer can influence the charge and interactions of the sulfonate head group, which may affect solubility.[2][3]

  • Buffer Composition and Ionic Strength: The presence of certain salts in the buffer can lead to a "salting-out" effect, reducing the solubility of the compound.[4] Precipitation in phosphate-buffered saline (PBS) can be common due to its neutral pH and the presence of phosphate (B84403) and sodium ions.[5][6]

Q3: What is the recommended general approach for dissolving this compound in an aqueous buffer?

The most effective method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. This approach helps to overcome the initial energy barrier of dissolving the solid compound directly in water.

Experimental Protocols

Protocol: Preparation of an Aqueous Working Solution of this compound

This protocol provides a detailed methodology for preparing a working solution of this compound in an aqueous buffer, a common procedure for in vitro cell-based assays.

Materials:

  • This compound (solid)[1]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile aqueous buffer of choice (e.g., Tris-HCl, HEPES)

  • Sterile, conical polypropylene (B1209903) or glass tubes

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder in a sterile tube.

    • Add a small volume of anhydrous DMSO to the tube to achieve a high concentration stock solution (e.g., 10-50 mM). It is crucial to use anhydrous DMSO as water can promote aggregation.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the solid completely. Gentle warming to 37°C can aid in dissolution, but avoid excessive heat which could degrade the compound.

  • Prepare the Working Solution:

    • Warm your desired sterile aqueous buffer to your experimental temperature (e.g., 37°C).

    • While vigorously vortexing the warmed buffer, add the concentrated DMSO stock solution dropwise to achieve the final desired concentration of this compound.

    • Crucially, ensure the final concentration of DMSO in your working solution is low (typically <0.5% v/v for cell-based assays) to avoid solvent-induced cytotoxicity. [7]

  • Final Checks:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness.

    • If the solution is not clear, it may be necessary to lower the final concentration of this compound or slightly increase the final DMSO concentration (while remaining within the tolerated limit for your experiment).

    • For cell culture experiments, it is recommended to filter the final working solution through a 0.22 µm sterile filter before adding it to the cells to remove any potential micro-precipitates.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered when preparing aqueous solutions of this compound.

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer

  • Question: I added my DMSO stock of this compound to my buffer, and it immediately turned cloudy or a precipitate formed. What should I do?

  • Answer: This is a common issue when the compound's solubility limit is exceeded in the final aqueous environment.

Potential Cause Troubleshooting Step
Final concentration is too high Lower the final working concentration of this compound.
"Salting-out" effect Try a different buffer system. Buffers with high salt concentrations, like PBS, are more likely to cause precipitation. Consider using a buffer with a lower ionic strength, such as Tris-HCl or HEPES.[4][6]
Incorrect mixing procedure Ensure you are adding the DMSO stock dropwise to a vigorously stirred/vortexed aqueous buffer. This rapid dispersion is critical.
pH of the buffer The neutral pH of buffers like PBS can contribute to the precipitation of some sulfonated compounds.[3] Try a buffer with a slightly more acidic pH (e.g., pH 6.0-6.5) to see if solubility improves.
Low temperature Ensure your aqueous buffer is warmed to at least room temperature, or your experimental temperature, before adding the stock solution.

Issue 2: Solution Becomes Cloudy Over Time or After Storage

  • Question: My this compound solution was initially clear, but it became cloudy after some time or after being stored. Why did this happen and how can I prevent it?

  • Answer: This is likely due to aggregation or precipitation of the compound over time, which can be influenced by temperature changes and the inherent instability of the solution.

Potential Cause Troubleshooting Step
Aggregation over time Prepare fresh working solutions of this compound for each experiment. Avoid storing dilute aqueous solutions.
Temperature fluctuations If you prepared the solution at an elevated temperature, cooling it to room temperature or 4°C can cause the compound to precipitate out of the supersaturated solution.[4] If storage is necessary, consider preparing aliquots and storing them at -20°C or -80°C, and then re-evaluating their solubility upon thawing.
Instability of the solution The components of your buffer may be interacting with the this compound over time. Preparing fresh solutions is the best practice.

Data Presentation

Factor Effect on Solubility Recommended Strategy
Temperature Increasing temperature generally increases solubility.Prepare solutions at the experimental temperature (e.g., 37°C).
Concentration Higher concentrations increase the likelihood of precipitation.Start with a lower working concentration and titrate upwards.
Organic Co-solvent (e.g., DMSO) A small percentage of a co-solvent is essential for initial dissolution and maintaining solubility.Prepare a concentrated stock in an organic solvent and dilute into the aqueous buffer, keeping the final co-solvent concentration low.
Buffer Type and Ionic Strength High salt concentrations (e.g., in PBS) can decrease solubility ("salting-out").[4]Use buffers with lower ionic strength (e.g., Tris-HCl, HEPES).
pH The pH can influence the charge and interactions of the sulfonate head group. A more acidic pH may improve solubility for some sulfonates.[2][3]If precipitation is an issue in neutral buffers, consider using a buffer with a slightly acidic pH.

Visualizations

Below are diagrams to visually represent the experimental workflow for preparing an aqueous solution of this compound and a logical diagram for troubleshooting precipitation issues.

G Experimental Workflow for Preparing Aqueous this compound Solution cluster_0 Step 1: Prepare Concentrated Stock cluster_1 Step 2: Prepare Working Solution cluster_2 Step 3: Final Checks weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_stock Vortex to Dissolve (Gentle Warming Optional) add_dmso->vortex_stock add_stock Add Stock Dropwise to Vortexing Buffer vortex_stock->add_stock Stock Solution warm_buffer Warm Aqueous Buffer warm_buffer->add_stock inspect Visually Inspect for Precipitation add_stock->inspect Working Solution filter Sterile Filter (0.22 µm) inspect->filter

Caption: Workflow for preparing an aqueous solution of this compound.

G Troubleshooting Precipitation of this compound cluster_solutions Potential Solutions start Precipitation Observed sol1 Lower Final Concentration start->sol1 Is concentration high? sol2 Change Buffer (Lower Ionic Strength/Different pH) start->sol2 Using high salt buffer (e.g., PBS)? sol3 Ensure Dropwise Addition to Vortexing Buffer start->sol3 Was stock added too quickly? sol4 Warm Buffer Before Adding Stock start->sol4 Was buffer cold? sol5 Prepare Fresh Solution start->sol5 Did it precipitate over time?

Caption: A logical guide to troubleshooting precipitation issues.

References

Technical Support Center: Optimizing Reaction Conditions for Elaidyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of Elaidyl Methane Sulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this long-chain unsaturated methanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: this compound is synthesized from Elaidyl Alcohol through a mesylation reaction. The hydroxyl group of the alcohol reacts with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270). The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM).

Q2: Why is a low reaction temperature recommended?

A2: Low temperatures (typically 0 °C to -10 °C) are crucial for several reasons.[1] Firstly, the reaction between methanesulfonyl chloride and the alcohol is exothermic, and low temperatures help to control the reaction rate and prevent overheating. Secondly, it minimizes the formation of side products, such as the corresponding alkyl chloride.[2]

Q3: What is the role of the base in this reaction?

A3: The base, typically triethylamine or pyridine, serves two primary functions. It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and methanesulfonyl chloride.[3] Additionally, the choice of base can influence the reaction mechanism.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (Elaidyl Alcohol). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q5: What are the recommended storage conditions for this compound?

A5: Due to the presence of the unsaturated double bond in the elaidyl chain, the product is susceptible to oxidation.[6] It is recommended to store this compound at low temperatures, such as in a freezer, to maintain its stability and purity.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive reagents (moisture contamination of MsCl or solvent).2. Insufficient amount of base.3. Reaction temperature is too low, slowing the reaction rate excessively.1. Use freshly opened or distilled methanesulfonyl chloride and anhydrous solvents.2. Ensure at least a stoichiometric amount of base is used, typically 1.2-1.5 equivalents.3. Allow the reaction to proceed for a longer duration or slightly raise the temperature (e.g., to room temperature) while carefully monitoring for side product formation.[8]
Presence of a Major Side Product (Alkyl Chloride) 1. Reaction temperature is too high.2. Use of pyridine as a base can sometimes lead to chloride formation.[9]1. Maintain the reaction temperature at 0 °C or below.2. Consider using triethylamine as the base instead of pyridine. Using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride can also eliminate this side product.[2]
Incomplete Reaction (Starting Material Remains) 1. Insufficient amount of methanesulfonyl chloride.2. Short reaction time.1. Use a slight excess of methanesulfonyl chloride (e.g., 1.1-1.2 equivalents).2. Allow the reaction to stir for a longer period, monitoring by TLC until the starting material is consumed.
Difficulty in Product Purification 1. Emulsion formation during aqueous workup.2. Product is unstable on silica (B1680970) gel.1. Use a saturated brine solution during the workup to help break emulsions.2. If the product is sensitive, consider purification methods other than column chromatography, such as recrystallization if applicable.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales and laboratory conditions.

Materials:

  • Elaidyl Alcohol

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl), cold

  • Saturated Sodium Bicarbonate (NaHCO₃) solution, cold

  • Saturated Sodium Chloride (Brine) solution, cold

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Elaidyl Alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[8]

  • Once the reaction is complete, quench the reaction by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1 M HCl, cold saturated NaHCO₃ solution, and cold brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product as necessary, for example, by column chromatography on silica gel.

Quantitative Data Summary
Parameter Recommended Range/Value Notes
Molar Ratio (Elaidyl Alcohol:MsCl:TEA) 1 : 1.1-1.2 : 1.2-1.5A slight excess of MsCl and TEA is generally used to ensure complete reaction.
Solvent Concentration 0.1 - 0.5 MA concentration of approximately 0.2 M is a good starting point.[1]
Reaction Temperature -10 °C to 0 °CCrucial for minimizing side reactions.[1][9]
Reaction Time 1 - 5 hoursMonitor by TLC for completion.[9]
Work-up Wash Solutions Water, 1M HCl, Sat. NaHCO₃, BrineCold solutions are recommended to prevent product degradation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Elaidyl Alcohol in DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Methanesulfonyl Chloride C->D E Stir at 0°C & Monitor by TLC D->E F Quench with Water E->F G Separate Organic Layer F->G H Wash with HCl, NaHCO3, Brine G->H I Dry with MgSO4 H->I J Filter and Concentrate I->J K Purify Crude Product J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield Low or No Product cluster_side_product Side Product Formation cluster_incomplete Incomplete Reaction Start Reaction Issue Identified LY1 Check Reagent Quality (MsCl, Solvent) Start->LY1 SP1 Lower Reaction Temperature Start->SP1 IC1 Increase MsCl Equivalents Start->IC1 LY2 Verify Base Stoichiometry LY1->LY2 LY3 Adjust Reaction Time/Temp LY2->LY3 SP2 Change Base (e.g., to TEA) SP1->SP2 IC2 Extend Reaction Time IC1->IC2

References

Troubleshooting low yield in Elaidyl methane sulfonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Elaidyl Methane (B114726) Sulfonate and overcoming challenges related to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in Elaidyl Methane Sulfonate synthesis?

A1: The most frequent cause of low yield is the presence of water in the reaction. Methanesulfonyl chloride is highly susceptible to hydrolysis, which consumes the reagent and reduces the amount available to react with elaidyl alcohol. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing a significant amount of a byproduct with a similar polarity to my starting material. What could it be?

A2: A common byproduct in mesylation reactions using methanesulfonyl chloride is the corresponding alkyl chloride (elaidyl chloride).[1] This occurs when the chloride ion, a byproduct of the reaction, acts as a nucleophile and displaces the mesylate group. To minimize this, you can use methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride.[1]

Q3: My reaction seems to stall and never reaches completion, even with extended reaction times. What could be the issue?

A3: Incomplete reactions can be due to several factors. Firstly, ensure the stoichiometry of your reagents is correct; a slight excess of methanesulfonyl chloride and the base is typically used.[2] Secondly, the choice and amount of base are critical. A sterically hindered or weak base may not efficiently scavenge the HCl produced, leading to a halt in the reaction. Triethylamine (B128534) is a commonly used base for this transformation.[2] Finally, inadequate temperature control can be a factor. These reactions are typically run at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[2]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[3][4] You should spot the starting material (elaidyl alcohol), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate. The reaction is complete when the spot corresponding to the elaidyl alcohol has been completely consumed in the reaction mixture lane. A typical mobile phase for this system would be a mixture of hexanes and ethyl acetate (B1210297).

Q5: What is the best way to purify the final this compound product?

A5: Purification typically begins with an aqueous workup to remove the amine hydrochloride salt and other water-soluble impurities.[2] For a long-chain, waxy solid like this compound, purification can be challenging. Column chromatography on silica (B1680970) gel is a common method. Due to its waxy nature, dry loading the crude product onto the silica gel is often more effective than wet loading.[5] Recrystallization from a suitable solvent system can also be an effective final purification step.[6][7]

Troubleshooting Guide: Low Yield

This guide provides a structured approach to troubleshooting low yields in the synthesis of this compound.

Issue 1: Incomplete Consumption of Starting Material (Elaidyl Alcohol)
Potential Cause Recommended Solution
Presence of Water Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., distilled from a suitable drying agent). Use freshly opened or properly stored methanesulfonyl chloride and triethylamine.
Incorrect Stoichiometry Carefully check the molar equivalents of all reagents. A common protocol uses 1 equivalent of elaidyl alcohol, 1.2-1.5 equivalents of triethylamine, and 1.1-1.2 equivalents of methanesulfonyl chloride.[2]
Suboptimal Reaction Temperature Maintain the reaction temperature at 0 °C, especially during the addition of methanesulfonyl chloride, to prevent side reactions and decomposition.[2]
Inefficient Stirring Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reagents, especially if the reaction is heterogeneous at the start.
Issue 2: Formation of Significant Byproducts
Potential Cause Recommended Solution
Formation of Elaidyl Chloride This is a common byproduct when using methanesulfonyl chloride.[1] To avoid this, consider using methanesulfonic anhydride as the mesylating agent.[1]
Reaction with the Alkene While less common under standard mesylation conditions, the double bond in elaidyl alcohol could potentially react. To test for this, you can run a control reaction with a saturated long-chain alcohol (e.g., stearyl alcohol) under the same conditions and compare the byproduct profile.
Formation of Symmetric Ether In some cases, unreacted alcohol can be deprotonated and react with the product to form a symmetric ether. Ensuring a slight excess of the mesylating agent can help to minimize this.
Issue 3: Product Loss During Workup and Purification
Potential Cause Recommended Solution
Hydrolysis of Product The mesylate product can be susceptible to hydrolysis, especially in the presence of acid or base. Perform the aqueous workup quickly and with cold solutions.
Emulsion Formation During the aqueous workup, emulsions can form and trap the product. To break emulsions, add a saturated brine solution.
"Oiling Out" During Recrystallization Long-chain, waxy compounds can be difficult to recrystallize.[5] Use a carefully selected solvent system and allow the solution to cool slowly to promote crystal formation rather than precipitation as an oil.
Poor Separation on Column Chromatography Due to the non-polar nature of the product, it may be difficult to separate from non-polar impurities. Use a shallow solvent gradient during column chromatography and consider dry loading the crude material onto the silica gel.[5]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add elaidyl alcohol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (B109758) (DCM, ~10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at 0 °C.[2]

  • Reaction: Stir the reaction at 0 °C for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.[2]

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Data Presentation

Table 1: Reaction Parameter Optimization

The following table provides a starting point for optimizing the reaction conditions for the synthesis of this compound, based on literature for similar long-chain molecules.[8][9]

ParameterRange to InvestigateRationale
Temperature (°C) -10 to 25Lower temperatures generally reduce side reactions, but may slow down the reaction rate.
Reaction Time (h) 1 to 24The reaction should be monitored by TLC to determine the optimal time for completion.
Molar Ratio (Base:Alcohol) 1.1:1 to 2.0:1A sufficient excess of base is needed to neutralize the HCl formed.
Molar Ratio (MsCl:Alcohol) 1.05:1 to 1.5:1A slight excess of the mesylating agent ensures complete conversion of the alcohol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve Elaidyl Alcohol in Anhydrous DCM prep2 Cool to 0°C prep1->prep2 reac1 Add Triethylamine prep2->reac1 reac2 Add Methanesulfonyl Chloride reac1->reac2 reac3 Stir at 0°C for 4h reac2->reac3 reac4 Monitor by TLC reac3->reac4 work1 Aqueous Quench reac4->work1 Reaction Complete work2 Separatory Funnel Extraction work1->work2 work3 Wash with HCl, NaHCO3, Brine work2->work3 work4 Dry and Concentrate work3->work4 purify1 Column Chromatography work4->purify1 purify2 Recrystallization purify1->purify2 final_product Pure this compound purify2->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of this compound q1 Is the starting material (Elaidyl Alcohol) fully consumed? (Check TLC) start->q1 incomplete_reaction Incomplete Reaction q1->incomplete_reaction No complete_reaction Product Loss q1->complete_reaction Yes check_reagents Check for water in reagents/solvents incomplete_reaction->check_reagents check_stoichiometry Verify stoichiometry of base and MsCl incomplete_reaction->check_stoichiometry check_temp Ensure reaction temperature is maintained at 0°C incomplete_reaction->check_temp workup_loss Check for product loss during aqueous workup (emulsions, hydrolysis) complete_reaction->workup_loss purification_loss Optimize purification (dry loading for column, slow recrystallization) complete_reaction->purification_loss side_products Analyze for side products (e.g., elaidyl chloride) by GC-MS complete_reaction->side_products

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

reaction_mechanisms cluster_sn2 SN2-like Mechanism cluster_sulfene Sulfene Mechanism alcohol_sn2 R-OH intermediate_sn2 R-O(H+)-SO2CH3 Cl- alcohol_sn2->intermediate_sn2 Nucleophilic Attack mscl_sn2 CH3SO2Cl mscl_sn2->intermediate_sn2 product_sn2 R-OSO2CH3 intermediate_sn2->product_sn2 Deprotonation base_hcl Base-H+ Cl- base_sn2 Base base_sn2->product_sn2 mscl_sulfene CH3SO2Cl sulfene CH2=SO2 (Sulfene) mscl_sulfene->sulfene E2 Elimination base_sulfene Strong Base (e.g., TEA) base_sulfene->sulfene intermediate_sulfene R-O(-)-SO2CH3 H+ sulfene->intermediate_sulfene alcohol_sulfene R-OH alcohol_sulfene->intermediate_sulfene Nucleophilic Attack product_sulfene R-OSO2CH3 intermediate_sulfene->product_sulfene Proton Transfer

Caption: Reaction mechanisms for mesylation: SN2-like vs. Sulfene pathway.

References

How to prevent degradation of Elaidyl methane sulfonate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Elaidyl Methane (B114726) Sulfonate (EMS) to prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is Elaidyl Methane Sulfonate (EMS) and what are its common uses?

This compound (EMS) is an ester of elaidyl alcohol and methanesulfonic acid. It belongs to the class of methanesulfonate (B1217627) esters.[1][2] Methanesulfonate esters are known to be alkylating agents and are used in various chemical syntheses.[3][4]

Q2: What is the primary cause of this compound degradation in solution?

The primary cause of degradation for methanesulfonate esters like EMS in solution is hydrolysis.[5][6] This is a chemical reaction where the EMS molecule reacts with water, leading to the formation of elaidyl alcohol and methanesulfonic acid.[6] The rate of this hydrolysis can be influenced by pH, temperature, and the presence of nucleophiles.[5][7]

Q3: How should I store the neat (undiluted) this compound?

Neat this compound is typically a solid and should be stored in a freezer, with suppliers recommending temperatures of -20°C.[8][9]

Q4: What are the ideal storage conditions for a solution of this compound?

For optimal stability, solutions of EMS should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably -20°C or colder.

  • Container: Use tightly sealed vials to prevent moisture ingress.

  • Inert Atmosphere: For long-term storage, purging the vial with an inert gas like argon or nitrogen can help displace moisture and oxygen.[10][11]

  • Solvent: Use a dry, aprotic solvent.

Troubleshooting Guide

Problem: I observe a precipitate or cloudiness in my EMS solution after storage.

  • Possible Cause 1: Hydrolysis. The most likely cause is the degradation of EMS into elaidyl alcohol and methanesulfonic acid. Elaidyl alcohol has lower solubility in some polar solvents compared to EMS, which can cause it to precipitate out of solution.

  • Solution:

    • Verify the integrity of your sample using an analytical method such as HPLC or GC-MS to check for the presence of elaidyl alcohol and methanesulfonic acid.

    • If degradation is confirmed, the solution should be discarded.

    • To prevent this in the future, ensure you are using a dry (anhydrous) solvent and storing the solution at a low temperature in a tightly sealed container.

Problem: My experimental results are inconsistent when using an older EMS solution.

  • Possible Cause: Partial Degradation. The concentration of active EMS in your solution may have decreased over time due to slow hydrolysis, leading to inconsistent results. The degradation product, methanesulfonic acid, can also alter the pH of your solution, potentially affecting your experiment.

  • Solution:

    • It is recommended to use freshly prepared solutions of EMS for critical experiments.

    • If you must use an older solution, it is crucial to re-qualify it. Determine the concentration of the intact EMS using a validated analytical method before use.

    • Consider preparing smaller, single-use aliquots of your EMS solution to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture.

Preventing Degradation of this compound

The stability of EMS in solution is critically dependent on the choice of solvent, temperature, and pH.

Solvent Selection

The choice of solvent is crucial for the stability of EMS.

  • Recommended Solvents: Anhydrous aprotic solvents are the preferred choice for preparing stock solutions for long-term storage. Examples include:

  • Solvents to Use with Caution: Protic solvents, especially alcohols like methanol (B129727) and ethanol, should be used with caution and only for immediate use in experiments. The presence of alcohols can lead to transesterification reactions, especially if acidic or basic impurities are present.[13][14]

  • Solvents to Avoid for Storage: Aqueous solutions or solutions containing significant amounts of water should be avoided for storage as water is a direct reactant in the hydrolysis of EMS.[6][13] If your experiment requires an aqueous buffer, prepare the solution immediately before use.

pH Considerations

The rate of hydrolysis of methanesulfonate esters is pH-dependent. Both acidic and basic conditions can accelerate degradation.[5][15]

  • Neutral pH: For experiments requiring aqueous solutions, maintaining a neutral pH (around 7-8) is generally recommended, as the hydrolysis rate in this range is often dominated by the water rate and is less susceptible to strong acid or base catalysis.[7]

  • Avoiding Strong Acids and Bases: Avoid preparing or storing EMS solutions in strongly acidic or basic buffers. The presence of even small amounts of a strong acid can catalyze the formation of sulfonate esters from any residual alcohol in the solvent, while a slight excess of a base can prevent their formation but may promote hydrolysis of the existing ester.[13][16]

Temperature Effects

Lowering the storage temperature significantly reduces the rate of chemical reactions, including hydrolysis.

Table 1: Illustrative Degradation of this compound under Various Storage Conditions (Hypothetical Data)

Storage ConditionSolventTemperature (°C)TimeDegradation (%)
1DMSO (anhydrous)-206 months< 1%
2DMSO (anhydrous)46 months~ 5%
3DMSO (anhydrous)25 (Room Temp)1 month~ 10%
4Acetonitrile (B52724)/Water (1:1)424 hours~ 2-3%
5Ethanol25 (Room Temp)24 hours> 5% (potential for transesterification)

Note: This table presents hypothetical data for illustrative purposes to highlight the expected trends in stability.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber glass vial with a PTFE-lined cap

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Allow the container of solid EMS to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • In a chemical fume hood, weigh the desired amount of EMS.

    • Transfer the solid EMS to the amber glass vial.

    • Add the required volume of anhydrous DMSO to achieve the target concentration.

    • Mix gently by vortexing until the solid is completely dissolved.

    • Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.

    • Quickly and tightly seal the vial with the PTFE-lined cap.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C.

Protocol 2: Stability Assessment of this compound in Solution by HPLC-UV

This protocol outlines a general procedure to assess the stability of an EMS solution over time.

  • Solution Preparation:

    • Prepare a solution of EMS in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Prepare a standard of elaidyl alcohol in the same solvent.

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, inject an aliquot of the EMS solution onto an appropriate HPLC system (e.g., a C18 column).

    • Develop a gradient elution method (e.g., using a mobile phase of acetonitrile and water) that separates EMS from its potential degradation product, elaidyl alcohol.

    • Record the peak area of the EMS peak at T=0.

  • Incubation:

    • Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot of the stored solution.

    • Analyze the aliquot by HPLC using the same method as the T=0 analysis.

    • Record the peak area of the EMS peak and look for the appearance of new peaks, particularly one corresponding to the retention time of the elaidyl alcohol standard.

  • Data Analysis:

    • Calculate the percentage of remaining EMS at each time point relative to the T=0 peak area.

    • Plot the percentage of remaining EMS versus time to determine the degradation rate.

Visual Diagrams

cluster_workflow Experimental Workflow: EMS Stability Study prep Prepare EMS Solution in Test Solvent t0 T=0 Analysis (HPLC/GC-MS) prep->t0 store Store Solution under Defined Conditions (Temp, Light, etc.) prep->store analyze Analyze Data: - Calculate % EMS remaining - Identify Degradants t0->analyze tp Time-Point Analysis (e.g., 24h, 1 week) store->tp tp->analyze cluster_pathway Primary Degradation Pathway of EMS ems This compound (C19H38O3S) products Degradation Products ems->products water Water (H2O) water->products Hydrolysis alcohol Elaidyl Alcohol products->alcohol acid Methanesulfonic Acid products->acid

References

Technical Support Center: Ethyl Methanesulfonate (EMS) Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl Methanesulfonate (B1217627) (EMS) mutagenesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing undesirable mutations and troubleshooting common experimental issues. As EMS is a random mutagen, "off-target effects" are understood as the overall mutational load. The key to successful EMS mutagenesis is to balance a sufficiently high mutation frequency with an acceptable level of viability and a manageable background of non-deleterious mutations.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl Methanesulfonate (EMS) and how does it induce mutations?

A1: Ethyl Methanesulfonate (EMS) is a potent chemical mutagen classified as an alkylating agent. Its mutagenic activity stems from its ethyl group, which it transfers to nucleotide bases in the DNA, primarily to guanine (B1146940) (G). This chemical modification, specifically the formation of O-6-ethylguanine, causes mispairing during DNA replication. Instead of pairing with cytosine (C), the modified guanine pairs with thymine (B56734) (T). This results in a G:C to A:T transition mutation in subsequent rounds of DNA replication.[1][2][3] While this is the primary mechanism, EMS can also cause other types of mutations at lower frequencies.[3][4]

Q2: What are "off-target effects" in the context of EMS mutagenesis?

A2: Unlike targeted genome editing tools like CRISPR, EMS induces mutations randomly throughout the genome.[2][5] Therefore, "off-target effects" refer to the entire load of mutations induced across the genome, beyond any specific gene of interest. Minimizing these effects means reducing the overall number of background mutations to a manageable level while still achieving the desired mutation in the target gene or phenotype. This is crucial to avoid confounding experimental results with phenotypes caused by mutations in unrelated genes.

Q3: How can I minimize the overall mutational load (off-target effects)?

A3: The primary strategy is careful dose optimization.[6] The goal is to find a concentration and exposure time that maximizes mutation frequency in the target gene or pathway without causing excessive lethality or saturating the genome with background mutations.[6] This is typically achieved by performing a dose-response experiment, often called a "kill curve," to determine the LD50 (the dose that is lethal to 50% of the treated organisms).[7][8] Working at or around the LD50 often provides a good balance between mutation induction and survival.[7][9] Additionally, after a desired mutant is identified, backcrossing to the wild-type parental line for several generations can help to remove undesirable background mutations.[10]

Q4: How do I stop the EMS reaction?

A4: The EMS reaction must be stopped promptly and effectively to control the duration of mutagenesis. This is achieved by "quenching" the EMS with a deactivating solution. A commonly used quenching agent is sodium thiosulfate (B1220275) (Na₂S₂O₃).[2][11][12] Washing the treated biological material (e.g., seeds, cells, or organisms) thoroughly with a sodium thiosulfate solution, followed by several washes with water or buffer, will neutralize the mutagenic activity of EMS.[11][12]

Q5: Is EMS hazardous, and what safety precautions are necessary?

A5: Yes, EMS is a potent mutagen, a suspected carcinogen, and a teratogen.[11][13] It is also volatile.[12] All work with EMS must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves (nitrile), a lab coat, and safety goggles.[11] All contaminated materials, including solutions, pipette tips, and tubes, must be deactivated with a quenching solution (e.g., sodium thiosulfate or a basic solution) for at least 24 hours before disposal according to your institution's hazardous waste guidelines.[2][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Lethality / Low Survival EMS concentration is too high.Perform a dose-response (kill curve) experiment to determine the LD50. Start with a lower concentration.[8][14]
Exposure time is too long.Reduce the incubation time with EMS. There is a strong correlation between concentration, duration, and lethality.[6]
The biological material is particularly sensitive.Different species, genotypes, or even seed batches can have varying sensitivity to EMS.[6][8] Re-optimize the dose for your specific material.
No or Very Few Mutants Observed EMS concentration is too low or exposure time is too short.Increase the EMS concentration or the duration of the treatment. Refer to your kill curve data to choose a higher, yet tolerable, dose.
Ineffective EMS.EMS degrades over time, especially in the presence of moisture. Ensure you are using a fresh or properly stored aliquot of EMS.
Inefficient quenching.If the quenching process is too rapid or harsh, it might be killing the cells before mutations can be fixed. Ensure the post-treatment recovery steps are optimal.
High Rate of Sterility in Survivors Excessive DNA damage.A very high mutation load can lead to sterility.[12] This is a sign of excessive EMS dosage. Reduce the EMS concentration or exposure time.
Results are Not Reproducible Inconsistent experimental conditions.Ensure precise control over temperature, incubation time, agitation, and washing steps. Small variations can significantly impact the outcome.
Non-homogenous treatment of samples.Ensure the EMS solution is fully dissolved and that the biological material is evenly suspended and exposed to the mutagen.[11]

Quantitative Data Summary

The optimal EMS concentration and treatment time are highly dependent on the organism and even the specific genotype. The following table summarizes effective conditions reported in various studies to serve as a starting point for optimization.

Organism EMS Concentration Treatment Time Approximate Survival/Effect Reference
Barley (Hordeum vulgare)0.64% (v/v)Not specifiedLD50 (50% reduction in germination)
Rice (Oryza sativa)0.5%6 hoursOptimal for producing a high number of mutant plants.[15]
Field Pea (Pisum sativum)5 mM (~0.04%)18 hours~50% lethality (LD50)[8]
Tomato (Solanum lycopersicum)1.0%Not specified1 mutation per 737 kb[16]
Arabidopsis 50-100 mM (~0.4-0.8%)3-5 hoursHigh frequency of mutation in M1 generation.[12]
C. elegans 0.05 M (~0.4%)4 hoursStandard protocol for high mutation rates.[11]
Scallop (Patinopecten yessoensis)20 mM (~0.16%)3 hoursLD50 based on hatching rate of fertilized eggs.

Experimental Protocols

Protocol 1: Dose Optimization via Kill Curve (Example for Seeds)

This protocol is essential for determining the optimal EMS concentration for your specific biological material before proceeding to a large-scale mutagenesis experiment.

  • Preparation: Prepare several aliquots of healthy, uniform seeds (e.g., 50-100 seeds per aliquot).

  • Pre-soaking (optional but recommended): Pre-soak seeds in distilled water or a buffer for a set period (e.g., 8-12 hours). This can help with uniform uptake of the mutagen.[15]

  • EMS Solutions: In a fume hood, prepare a range of EMS concentrations (e.g., 0.1%, 0.3%, 0.5%, 0.7%, 0.9% v/v) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).[7][17] Include a buffer-only control.

  • Mutagenesis: Decant the pre-soaking solution and add the different EMS solutions to the seed aliquots. Incubate for a fixed duration (e.g., 8 hours) at room temperature with gentle agitation.[17]

  • Quenching: Stop the reaction by decanting the EMS solution into a deactivation solution (e.g., 1M NaOH with 20% w/v sodium thiosulfate).[11] Immediately wash the seeds twice with a fresh 100 mM sodium thiosulfate solution for 15 minutes each.[12]

  • Washing: Wash the seeds thoroughly with sterile distilled water at least 10-20 times to remove all traces of EMS and sodium thiosulfate.[17]

  • Plating and Germination: Plate the seeds on sterile germination medium or in soil.

  • Data Collection: After a set period (e.g., 7-10 days), count the number of germinated seeds for each concentration and the control.

  • Analysis: Calculate the survival percentage for each treatment relative to the control. Plot the survival percentage against the EMS concentration to generate a "kill curve." Determine the LD50, which is the concentration that results in 50% survival.[7] This concentration is often a good starting point for your mutagenesis experiment.

Protocol 2: General EMS Mutagenesis and Quenching (C. elegans example)

This protocol is adapted for the nematode C. elegans.

  • Preparation: Grow a synchronized population of C. elegans to the late L4 larval stage.[11]

  • Harvesting: Wash the worms from the plates with M9 buffer into a 15 mL conical tube.

  • Washing: Pellet the worms by centrifugation (e.g., 1000 rpm for 30 seconds) and wash twice with M9 buffer to remove bacteria.[18]

  • Mutagenesis: In a fume hood, prepare a 0.05 M EMS solution in M9 buffer. Resuspend the worm pellet in this solution and incubate on a rocker at 20°C for 4 hours.[11]

  • Quenching and Washing: Pellet the worms by centrifugation. Decant the EMS solution into a deactivation solution. Wash the worms at least twice with M9 buffer to remove residual EMS.[11]

  • Recovery: Transfer the worms to the edge of a bacterial lawn on a fresh plate and allow them to recover for 15-20 minutes before picking the P0 animals for your screen.[11]

  • Waste Disposal: All EMS-contaminated liquids and tips must be soaked in an inactivating solution (e.g., 0.1M NaOH, 20% w/v Sodium Thiosulfate) for at least 24 hours before disposal.[11]

Visualizations

Caption: Mechanism of EMS-induced G:C to A:T transition mutation.

EMS_Workflow start Start: Select Organism/Genotype prep Prepare Aliquots of Biological Material (e.g., Seeds) start->prep ems_prep Prepare Serial Dilutions of EMS (e.g., 0.1% to 1.0%) mutagenesis Treat Aliquots with EMS for a Fixed Time prep->mutagenesis ems_prep->mutagenesis quench Quench EMS Reaction (e.g., Sodium Thiosulfate) mutagenesis->quench wash Wash Material Thoroughly quench->wash plate Plate for Germination/Growth wash->plate assess Assess Survival Rate vs. Control plate->assess plot Plot Kill Curve (Survival % vs. EMS %) Determine LD50 assess->plot optimize Select Optimal Dose (e.g., LD50) for Large-Scale Screen plot->optimize end Proceed to Mutagenesis Experiment optimize->end

Caption: Experimental workflow for EMS dose optimization (Kill Curve).

Troubleshooting_Tree start Problem with EMS Experiment q1 What is the survival rate? start->q1 high_survival High (>80%) q1->high_survival ok_survival Acceptable (30-70%) q1->ok_survival low_survival Low (<20%) q1->low_survival q2 Are mutants observed? high_survival->q2 sol_proceed Action: Proceed with screening. Protocol is likely optimal. ok_survival->sol_proceed sol_decrease Action: Decrease EMS concentration or treatment time. Re-run kill curve. low_survival->sol_decrease no_mutants No q2->no_mutants yes_mutants Yes q2->yes_mutants sol_increase Action: Increase EMS concentration or treatment time. no_mutants->sol_increase sol_check_ems Action: Check EMS stock viability. It may be degraded. no_mutants->sol_check_ems yes_mutants->sol_proceed

Caption: Troubleshooting decision tree for EMS mutagenesis experiments.

References

Technical Support Center: Analysis of Ethyl Methanesulfonate (EMS) Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides modified by Ethyl Methanesulfonate (B1217627) (EMS). As a potent alkylating agent, EMS introduces an ethyl group onto nucleophilic residues, presenting unique challenges in their detection and characterization by mass spectrometry.

It is a common observation that "Elaidyl methane (B114726) sulfonate" is a frequent typographical error for "Ethyl methanesulfonate." This guide pertains to the challenges associated with the detection of peptides modified by Ethyl Methanesulfonate .

Frequently Asked Questions (FAQs)

Q1: What is Ethyl Methanesulfonate (EMS) and how does it modify peptides?

A1: Ethyl methanesulfonate (EMS) is an organosulfonate compound with the chemical formula CH₃SO₃C₂H₅. It is a commonly used alkylating agent that introduces an ethyl group (-C₂H₅) onto nucleophilic sites.[1] In the context of proteomics, EMS primarily modifies amino acid residues with nucleophilic side chains.

Q2: Which amino acid residues are most commonly modified by EMS?

A2: EMS reacts with various nucleophilic amino acid side chains. The primary targets include:

  • Cysteine (Cys): The thiol group is highly nucleophilic.

  • Histidine (His): The imidazole (B134444) ring is a common target for alkylation.

  • Lysine (Lys): The primary amine of the side chain can be ethylated.

  • Aspartic Acid (Asp) and Glutamic Acid (Glu): The carboxyl groups can be esterified by ethylation.[2]

  • N-terminus: The free alpha-amine group at the N-terminus of a peptide can also be a site of modification.

Q3: What is the mass shift caused by EMS modification?

A3: The addition of an ethyl group by EMS results in a specific mass increase in the modified peptide. This mass shift is a critical parameter for identifying modified peptides in mass spectrometry data.

ModificationChemical FormulaMonoisotopic Mass Shift (Da)Average Mass Shift (Da)
EthylationC₂H₄+28.0313+28.05

This data is derived from the chemical formula of an ethyl group.

Q4: Why am I not detecting my EMS-modified peptide?

A4: Several factors can contribute to the difficulty in detecting EMS-modified peptides:

  • Low Stoichiometry of Modification: The reaction may not go to completion, resulting in a low abundance of the modified peptide compared to its unmodified counterpart.

  • Poor Ionization Efficiency: The addition of an ethyl group can alter the physicochemical properties of a peptide, potentially reducing its ionization efficiency in the mass spectrometer.

  • Inadequate MS/MS Fragmentation: The fragmentation pattern of the modified peptide might be altered, making it difficult for standard search algorithms to identify it.

  • Sample Loss during Preparation: Modified peptides, especially if they become more hydrophobic, may be lost during sample cleanup steps.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection and analysis of EMS-modified peptides.

Issue 1: No or Low Signal Intensity of the Modified Peptide

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Alkylation Reaction Optimize reaction conditions: increase the concentration of EMS, adjust the pH of the reaction buffer to favor nucleophilic attack (typically neutral to slightly basic), and optimize the incubation time and temperature.
Ion Suppression in Mass Spectrometry Ensure thorough desalting and cleanup of the peptide sample before LC-MS/MS analysis.[3][4] Consider using a nano-electrospray source for improved sensitivity.
Poor Chromatographic Separation Optimize the HPLC gradient to ensure the modified peptide is well-resolved from the unmodified form and other interfering species. The increased hydrophobicity of the ethylated peptide may require a shallower gradient or a different organic solvent.
Incorrect Mass Spectrometer Settings Ensure the mass spectrometer is set to look for the correct precursor mass (unmodified peptide mass + 28.0313 Da). Use a wider precursor isolation window if the exact mass is uncertain.
Issue 2: Modified Peptide is Detected in MS1 but Not Identified in MS2/MS

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Fragmentation Energy The ethylated peptide may require different collision energy (CID/HCD) for optimal fragmentation compared to the unmodified peptide. Perform a collision energy optimization experiment for the target modified peptide.
Altered Fragmentation Pattern The ethyl group can influence peptide fragmentation, leading to unexpected fragment ions or a shift in the dominant ion series (e.g., from b- to y-ions). Manually inspect the MS/MS spectra for characteristic neutral losses or fragment ions corresponding to the ethylated amino acid.
Database Search Parameters are Too Restrictive When using proteomics search software (e.g., Mascot, Sequest, MaxQuant), ensure that ethylation (+28.0313 Da) is included as a variable modification on all potential target residues (C, H, K, D, E, N-terminus).
Labile Modification The ethyl group might be lost during fragmentation (neutral loss). Look for a precursor ion minus 28.0313 Da in the MS/MS spectrum. If this is a consistent observation, consider using a lower-energy fragmentation technique like Electron Transfer Dissociation (ETD) if available.[5]

Experimental Protocols

Protocol 1: In-Solution Digestion and Ethylation of a Purified Protein
  • Protein Denaturation, Reduction, and Alkylation (of Cysteines for disulfide bonds):

    • Dissolve the protein in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0).

    • Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C.

    • Alkylate free cysteines with 20 mM iodoacetamide (B48618) (IAA) for 30 minutes in the dark at room temperature to prevent disulfide bond reformation.

  • Buffer Exchange and Digestion:

    • Dilute the sample with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Ethyl Methanesulfonate (EMS) Modification:

    • Adjust the pH of the peptide solution to ~7.5-8.0 with a suitable buffer (e.g., TEAB).

    • Add EMS to a final concentration of 10-50 mM. Caution: EMS is a potent mutagen. Handle with appropriate safety precautions.

    • Incubate for 1-4 hours at 37°C.

    • Quench the reaction by adding a solution containing 0.1 M NaOH and 20% w/v sodium thiosulfate.[1]

  • Sample Cleanup:

    • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of 50-80% acetonitrile (B52724) and 0.1% TFA.

    • Dry the peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a solution of 2% acetonitrile and 0.1% formic acid.

    • Analyze the sample using a reverse-phase nano-LC system coupled to a high-resolution mass spectrometer.

    • Set up a data-dependent acquisition (DDA) method, ensuring that the expected mass of the ethylated peptide is included in the precursor scan range.

Visualizations

Workflow for Detecting EMS-Modified Peptides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis a Protein Digestion b EMS Modification a->b Peptide Mixture c Sample Cleanup (SPE) b->c Modified Peptides d LC-MS/MS c->d Cleaned Peptides e Database Search d->e MS/MS Spectra f Data Validation e->f Peptide Identification

Caption: A generalized workflow for the preparation and analysis of EMS-modified peptides.

Troubleshooting Logic for Modified Peptide Identification

troubleshooting_logic start Modified peptide detected in MS1? frag MS/MS fragmentation observed? start->frag Yes solution1 Optimize reaction/LC conditions start->solution1 No ident Peptide identified by search algorithm? frag->ident Yes solution2 Optimize fragmentation energy frag->solution2 No solution3 Check search parameters (variable mods) ident->solution3 No solution4 Manual spectral interpretation ident->solution4 No

Caption: A decision tree for troubleshooting the identification of EMS-modified peptides.

References

Technical Support Center: Overcoming Poor Cell Permeability of Lipid-Like Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the poor cell permeability of lipid-like molecules.

Frequently Asked Questions (FAQs)

Q1: My lipid-like molecule shows low intracellular concentration in cell-based assays. What are the potential reasons for this poor cell permeability?

A1: Poor cell permeability of lipid-like molecules can stem from several factors:

  • High Lipophilicity: While some lipophilicity is necessary to enter the lipid bilayer, excessively lipophilic compounds can be retained within the cell membrane, hindering their release into the cytoplasm.[1][2]

  • Low Aqueous Solubility: Molecules must have some solubility in the aqueous environment of the gastrointestinal tract and the cytoplasm to be absorbed and distributed.[3][4]

  • Molecular Size and Flexibility: Large molecular volume or a high number of rotatable bonds can negatively impact passive diffusion across the cell membrane.[5]

  • Polar Surface Area (PSA): A high PSA, resulting from a large number of hydrogen bond donors and acceptors, can impede a molecule's ability to traverse the hydrophobic core of the lipid bilayer.[5][6]

  • Active Efflux: The molecule may be a substrate for efflux pumps, such as P-glycoprotein (Pgp), which actively transport compounds out of the cell, reducing intracellular accumulation.[7][8][9][10]

  • Experimental Artifacts: In in vitro assays like the Caco-2 permeability assay, highly lipophilic compounds can exhibit non-specific binding to plasticware, leading to an underestimation of their permeability.[1][11]

Q2: How can I experimentally determine the cell permeability of my lipid-like compound?

A2: Several in vitro methods are commonly used to assess cell permeability:

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that form tight junctions, mimicking the intestinal epithelium. It provides an apparent permeability coefficient (Papp) and can also indicate if a compound is subject to active efflux.[1][12]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput method for assessing passive membrane permeability.[12][13][14]

A summary of typical permeability classifications based on Caco-2 Papp values is provided below.

Permeability Classification Apparent Permeability (Papp) (x 10⁻⁶ cm/s)
High> 10
Moderate1 - 10
Low< 1

Note: These values are a general guide and can vary between laboratories and specific assay conditions.

Below is a general workflow for assessing and troubleshooting poor cell permeability.

G cluster_0 Initial Permeability Assessment cluster_1 Troubleshooting & Optimization Initial Compound Lipid-Like Molecule Permeability Assay Caco-2 or PAMPA Assay Initial Compound->Permeability Assay Analyze Results Analyze Permeability Data (Papp, Recovery) Permeability Assay->Analyze Results Low Permeability Low Papp or Poor Recovery Analyze Results->Low Permeability Poor High Permeability Sufficient Permeability Analyze Results->High Permeability Good Identify Cause Investigate Cause: - Efflux? - Low Solubility? - Non-specific binding? Low Permeability->Identify Cause Select Strategy Select Enhancement Strategy Identify Cause->Select Strategy Formulation Formulation Strategies (e.g., LBDDS, Nanoparticles) Select Strategy->Formulation Chemical Mod Chemical Modification (e.g., Prodrug) Select Strategy->Chemical Mod Efflux Inhibition Co-administer Efflux Inhibitor Select Strategy->Efflux Inhibition Re-evaluate Re-evaluate Permeability Formulation->Re-evaluate Chemical Mod->Re-evaluate Efflux Inhibition->Re-evaluate G cluster_0 Oral Administration cluster_1 Lipid-Based Formulation cluster_2 Gastrointestinal Tract cluster_3 Systemic Circulation Drug Lipid-Like Molecule (Poorly Soluble) LBDDS Lipid-Based Drug Delivery System (LBDDS) Drug->LBDDS Encapsulation Dispersion Dispersion into Emulsions/Micelles LBDDS->Dispersion Solubilization Enhanced Drug Solubilization Dispersion->Solubilization Absorption Increased Absorption across Intestinal Wall Solubilization->Absorption Systemic Systemic Circulation Absorption->Systemic Lymphatic Lymphatic Transport (Bypasses First-Pass Metabolism) Absorption->Lymphatic

References

Elaidyl methane sulfonate stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues and proper storage conditions for Elaidyl Methane (B114726) Sulfonate (EMS). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Elaidyl Methane Sulfonate?

A1: this compound should be stored in a freezer at -20°C for optimal stability.[1] Both short-term and long-term storage should be at this temperature to minimize degradation.

Q2: What are the primary signs of degradation of this compound?

A2: While specific degradation markers for this compound are not extensively documented, general signs for methanesulfonate (B1217627) esters include a change in physical appearance (e.g., color change from white/colorless to yellow), altered solubility, and the presence of impurities detectable by analytical methods such as chromatography (TLC, HPLC, GC-MS). Hydrolysis is a common degradation pathway, which would yield methanesulfonic acid and elaidyl alcohol.

Q3: Is this compound sensitive to moisture?

A3: Yes, methanesulfonate esters, in general, are sensitive to moisture.[2] Hydrolysis can occur in the presence of water, leading to the breakdown of the ester into methanesulfonic acid and the corresponding alcohol. It is crucial to handle the compound in a dry environment and store it in a tightly sealed container.

Q4: What are the known incompatibilities of this compound?

A4: this compound should be considered incompatible with strong oxidizing agents and strong bases.[3] Contact with these substances can lead to rapid decomposition. It is also advisable to avoid contact with metals.

Q5: How should I handle this compound to ensure its stability during an experiment?

A5: To maintain stability during experimental use, it is recommended to:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture inside.

  • Use the compound in a dry, inert atmosphere (e.g., under argon or nitrogen) whenever possible.

  • Prepare solutions fresh for each experiment.

  • Avoid prolonged exposure to elevated temperatures, light, and humidity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or unexpected experimental results. Degradation of this compound.1. Verify the storage conditions and age of the compound. 2. Perform a purity check using a suitable analytical method (e.g., HPLC, NMR). 3. Use a fresh, unopened vial of the compound for a control experiment.
Compound has changed color (e.g., yellowing). Potential degradation due to improper storage (exposure to light, air, or elevated temperatures).1. Discard the discolored compound. 2. Review storage procedures to ensure they meet the recommended conditions (-20°C, protected from light).
Poor solubility in a non-polar solvent. Possible hydrolysis, leading to the formation of more polar degradation products.1. Confirm the identity and purity of the compound. 2. Consider that the presence of methanesulfonic acid (a hydrolysis product) could affect solubility.

Stability and Storage Summary

Parameter Recommendation Reasoning
Storage Temperature Freezer (-20°C)[1][4]To minimize the rate of chemical degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).To prevent oxidation and hydrolysis from atmospheric moisture.
Container Tightly sealed, opaque container.To protect from moisture and light.
Incompatibilities Avoid strong bases, strong oxidizing agents, and metals.[3][5]To prevent chemical reactions that would degrade the compound.

Experimental Protocols

Protocol: General Assessment of this compound Stability

This protocol provides a general framework for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Appropriate solvents (e.g., HPLC-grade acetonitrile, water)
  • pH buffers
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or ELSD)
  • Temperature-controlled chambers/incubators
  • Light exposure chamber (optional)

2. Methods:

  • Forced Degradation Study:
  • Prepare stock solutions of this compound in a suitable solvent.
  • Aliquot the stock solution into several vials.
  • Expose the vials to various stress conditions:
  • Acidic: Add HCl to a final concentration of 0.1 N.
  • Basic: Add NaOH to a final concentration of 0.1 N.
  • Oxidative: Add H₂O₂ to a final concentration of 3%.
  • Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).
  • Photolytic: Expose to UV light.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.
  • Quench the reaction if necessary (e.g., neutralize acid/base).
  • Analyze the samples by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point for each condition.
  • Identify and quantify major degradation products.
  • Determine the degradation rate under each condition.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, dark, dry) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis Storage OK new_sample Use Fresh Sample check_storage->new_sample Storage Improper purity_analysis->new_sample Purity Low results_ok Results Consistent purity_analysis->results_ok Purity High results_bad Results Still Inconsistent purity_analysis->results_bad Purity High new_sample->results_ok troubleshoot_protocol Troubleshoot Experimental Protocol results_bad->troubleshoot_protocol

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway ems This compound C₁₉H₃₈O₃S hydrolysis Hydrolysis (Moisture) ems->hydrolysis base_reaction Base Catalyzed Degradation ems->base_reaction oxidation Oxidation ems->oxidation products Degradation Products Methanesulfonic Acid Elaidyl Alcohol Other Oxidized/Rearranged Products hydrolysis->products base_reaction->products oxidation->products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Refining Purification Methods for Elaidyl Methane Sulfonate Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elaidyl Methane Sulfonate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound product?

A1: The most common impurities depend on the synthetic route. However, typical impurities can include unreacted starting materials such as elaidyl alcohol and methanesulfonic acid or methanesulfonyl chloride. Side products from competing reactions and residual solvents used during the synthesis or work-up are also common. Given that methanesulfonates can be potential genotoxic impurities (PGIs), it is crucial to also consider the formation of smaller alkyl methanesulfonates if corresponding alcohols were used as solvents.[1][2]

Q2: My final product shows low purity after initial work-up. What are the likely causes?

A2: Low purity can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting materials.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can lead to the formation of side products.

  • Ineffective Work-up: The extraction or washing steps may not be sufficient to remove all impurities. For instance, residual methanesulfonic acid might be present if the neutralization or washing is inadequate.

  • Product Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions. Stability of alkyl methanesulfonates can be a concern.[3][4]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for purity assessment.[5][6][7] For enhanced sensitivity, especially for detecting trace-level impurities, derivatization techniques can be employed.[1][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and is particularly useful for identifying and quantifying volatile impurities and potential genotoxic impurities like short-chain alkyl methanesulfonates.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is extremely sensitive and specific, making it ideal for detecting and quantifying trace-level impurities, including potential genotoxic ones, in the final product.[4][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • NMR or other spectroscopic methods show signals corresponding to elaidyl alcohol or methanesulfonyl chloride/acid.

  • Chromatographic analysis (HPLC, GC) shows peaks that co-elute with standards of the starting materials.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction - Increase reaction time or temperature, monitoring the reaction progress by TLC or a rapid chromatographic method. - Re-evaluate the stoichiometry of the reactants. An excess of one reactant might be necessary to drive the reaction to completion.
Inefficient Mixing - Ensure adequate stirring or agitation, especially for heterogeneous reaction mixtures.
Catalyst Deactivation (if applicable) - If a catalyst is used, ensure it is fresh and active.
Issue 2: Residual Methanesulfonic Acid in the Final Product

Symptoms:

  • The product has an acidic pH when dissolved in a neutral solvent.

  • The product may appear as a salt or an oily residue that is difficult to crystallize.

  • NMR may show a broad peak corresponding to the acidic proton.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Neutralization - During the work-up, perform a thorough wash with a mild base such as a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.
Insufficient Phase Separation - After washing with an aqueous base, ensure complete separation of the organic and aqueous layers to prevent carrying over dissolved acid. Multiple extractions with the organic solvent can improve recovery.
Formation of an Emulsion - If an emulsion forms during washing, try adding brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective.
Issue 3: Difficulty in Crystallizing the Final Product

Symptoms:

  • The purified product remains an oil or a waxy solid even after solvent removal.

  • Attempts at recrystallization do not yield crystalline material.

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Impurities - The presence of even small amounts of impurities can inhibit crystallization. Further purification by column chromatography may be necessary.
Inappropriate Crystallization Solvent - Experiment with a variety of solvents and solvent systems (e.g., mixtures of a good solvent and a poor solvent). A slow cooling or vapor diffusion technique might be effective.
Product is Naturally an Oil or Low-Melting Solid - If the product is inherently non-crystalline at room temperature, purification should focus on chromatographic methods. The final product should be characterized as an oil.

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica (B1680970) gel column chromatography.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate). In a separate flask, prepare a slurry of silica gel in the chosen mobile phase (eluent).

  • Column Packing: Pour the silica gel slurry into a chromatography column, ensuring even packing without air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) is often effective.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Analysis by HPLC-UV

This protocol provides a general method for assessing the purity of this compound.

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent to a similar concentration as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[10]

    • Mobile Phase: A gradient elution with acetonitrile (B52724) and water is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging. A low UV wavelength (e.g., 200-210 nm) or a universal detector like an Evaporative Light Scattering Detector (ELSD) may be necessary.

  • Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude Product dissolution Dissolve in Organic Solvent crude_product->dissolution wash_base Wash with Mild Base (e.g., NaHCO3 soln) dissolution->wash_base wash_brine Wash with Brine wash_base->wash_brine drying Dry over Anhydrous Na2SO4 wash_brine->drying filtration Filter drying->filtration solvent_removal Solvent Removal (Rotovap) filtration->solvent_removal chromatography Column Chromatography solvent_removal->chromatography pure_product Pure this compound chromatography->pure_product

Caption: General Purification Workflow for this compound.

Troubleshooting_Low_Purity Troubleshooting Low Purity of this compound start Low Purity Detected check_reaction Analyze for Starting Materials start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_reaction Yes check_workup Analyze for Acidic Impurities incomplete_reaction->check_workup No optimize_reaction->start Re-run ineffective_workup Ineffective Work-up? check_workup->ineffective_workup improve_workup Improve Washing/Neutralization Steps ineffective_workup->improve_workup Yes check_side_products Analyze for Side Products ineffective_workup->check_side_products No improve_workup->start Re-purify purification Further Purification (e.g., Chromatography) check_side_products->purification end Purity Improved purification->end

Caption: Troubleshooting Low Purity of this compound.

References

Technical Support Center: Elaidyl Methane Sulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elaidyl Methane (B114726) Sulfonate (EMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling reaction specificity and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Elaidyl Methane Sulfonate (EMS) and what is it used for?

A1: this compound (CAS 59101-13-2) is the methanesulfonate (B1217627) ester of elaidyl alcohol.[1][2] The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions.[3][4] Therefore, EMS is primarily used as an alkylating agent to introduce the elaidyl group (a C18 monounsaturated, trans-alkene chain) onto various nucleophiles such as alcohols, amines, and thiols.

Q2: What does "reaction specificity" mean in the context of EMS?

A2: Reaction specificity for this compound primarily refers to achieving the desired nucleophilic substitution (S(_N)2) reaction at the carbon bearing the methanesulfonate group, while avoiding potential side reactions. The main competing side reaction is elimination (E2), which would lead to the formation of an undesired diene. Specificity also encompasses preventing any unwanted reactions at the carbon-carbon double bond within the elaidyl chain.

Q3: Will the trans double bond in this compound isomerize to cis during a reaction?

A3: The trans (E) configuration of the double bond in this compound is thermodynamically more stable than the cis (Z) configuration. The conditions typically employed for S(_N)2 reactions (e.g., use of good, non-basic nucleophiles and polar aprotic solvents at moderate temperatures) are generally not harsh enough to induce isomerization of the double bond.[5][6][7]

Q4: Can the nucleophile react with the double bond of this compound?

A4: Under the conditions optimized for S(_N)2 reactions at the primary carbon, reaction at the unactivated carbon-carbon double bond is highly unlikely. Nucleophilic attack is directed to the electrophilic carbon attached to the excellent methanesulfonate leaving group.

Q5: Is it necessary to protect the double bond in this compound before carrying out a substitution reaction?

A5: For most standard S(_N)2 reactions with common nucleophiles, protecting the double bond is not necessary. The primary carbon bearing the methanesulfonate is the most reactive site. Protecting groups would only be considered if the reaction conditions involve reagents known to react with alkenes, which is not typical for standard nucleophilic substitutions.[2][8][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired substitution product 1. Poor nucleophilicity of the attacking species. 2. Incomplete deprotonation of the nucleophile (if applicable, e.g., for alcohols or thiols). 3. Reaction temperature is too low. 4. Inappropriate solvent. 1. Use a stronger nucleophile or consider converting it to its more reactive conjugate base (e.g., using NaH for an alcohol to form an alkoxide).2. Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., NaH) and anhydrous conditions for deprotonation.3. While higher temperatures can promote elimination, a moderate increase in temperature may be necessary to overcome the activation energy for substitution.4. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance the rate of S(_N)2 reactions.[10]
Formation of elimination byproducts (alkadienes) 1. The nucleophile is too basic and/or sterically hindered. 2. High reaction temperature. 3. Inappropriate solvent. 1. Use a less basic nucleophile. For instance, thiolates are excellent nucleophiles but less basic than alkoxides.[11] If a strong base is required to deprotonate the nucleophile, add the EMS substrate after deprotonation is complete.2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly above is often sufficient.3. Avoid polar protic solvents, which can favor elimination in some cases. Stick to polar aprotic solvents.[12]
Recovery of unreacted this compound 1. Reaction time is too short. 2. Inactive nucleophile. 3. Low reaction temperature. 1. Monitor the reaction by TLC or GC to determine the optimal reaction time. Allow the reaction to proceed for a longer duration.2. Ensure the purity and reactivity of your nucleophile. If it is a salt, ensure it has not decomposed.3. Gently warm the reaction mixture and monitor for product formation.
Multiple unexpected products 1. Decomposition of starting material or product. 2. Presence of impurities in reactants or solvent. 1. Check the stability of your starting materials and product under the reaction conditions. Consider milder reaction conditions if necessary.2. Ensure all reactants and solvents are pure and anhydrous.

Experimental Protocols

Protocol 1: Synthesis of this compound from Elaidyl Alcohol

This protocol describes the conversion of an alcohol to a methanesulfonate ester, a necessary first step if you are starting from elaidyl alcohol.

Materials:

Procedure:

  • Dissolve elaidyl alcohol (1.0 eq) in anhydrous DCM (0.5 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.[16]

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for Nucleophilic Substitution of this compound (Williamson Ether Synthesis Example)

This protocol outlines the reaction of this compound with an alcohol to form an ether, a classic S(N)2 reaction.[3][4]

Materials:

  • This compound (EMS)

  • Alcohol of choice (R-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, add the alcohol (1.2 eq) to anhydrous DMF (0.5 M).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a nonpolar solvent (e.g., hexane (B92381) or diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography.

Visualizations

Logical Workflow for Troubleshooting EMS Reactions

G cluster_troubleshooting Troubleshooting Steps start Reaction Start check_yield Check Yield and Purity start->check_yield low_yield Low Yield / No Reaction check_yield->low_yield No / Low Yield elimination Elimination Product Detected check_yield->elimination Side Products success Successful Substitution check_yield->success High Yield, Pure Product check_nucleophile Verify Nucleophile Activity and Concentration low_yield->check_nucleophile check_temp Review Reaction Temperature low_yield->check_temp check_solvent Assess Solvent Choice low_yield->check_solvent elimination->check_temp check_base Evaluate Base Strength/ Steric Hindrance elimination->check_base check_nucleophile->start Optimize check_temp->start Optimize check_solvent->start Optimize check_base->start Optimize

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

S(_N)2 vs. E2 Reaction Pathways for this compound

G cluster_sn2 SN2 Pathway (Favored) cluster_e2 E2 Pathway (Minor/Avoid) EMS This compound (Primary Substrate) SN2_TS EMS->SN2_TS E2_TS EMS->E2_TS Nucleophile Nucleophile / Base Nucleophile->SN2_TS Nucleophile->E2_TS SN2_Product Substitution Product SN2_TS->SN2_Product Substitution SN2_Conditions Conditions: - Good, non-basic nucleophile - Polar aprotic solvent - Lower temperature E2_Product Elimination Product E2_TS->E2_Product Elimination E2_Conditions Conditions: - Strong, bulky base - Higher temperature

Caption: Competing S(_N)2 and E2 reaction pathways for this compound.

References

Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Elaidyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity during in vitro experiments with Elaidyl methane (B114726) sulfonate. The following resources provide troubleshooting guidance and frequently asked questions to help identify the source of cytotoxicity and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is Elaidyl methane sulfonate and what are its expected biological activities?

A1: this compound is the ethyl ester of methanesulfonic acid.[1] While specific biological activity data for this compound is limited in the public domain, its chemical structure, featuring a sulfonate group and a lipid tail (elaidic acid is a trans fatty acid), suggests potential interactions with cellular membranes and metabolic pathways. Related methanesulfonate (B1217627) compounds, such as Ethyl methanesulfonate (EMS), are known to be DNA alkylating agents that can induce mutations and cell death.[2][3][4] The lipid component may influence its cellular uptake and distribution, and could potentially lead to lipid-related cellular stress.[5]

Q2: I am observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. Is this normal?

A2: Unexpectedly high cytotoxicity can occur for several reasons. It is crucial to first rule out experimental artifacts. This includes verifying the final concentration of this compound, ensuring the health and appropriate passage number of your cell line, and confirming that the solvent used to dissolve the compound is not contributing to cell death.[6][7] If these factors are controlled, the observed cytotoxicity could be an on-target or off-target effect of the compound.

Q3: Could the lipid nature of this compound be contributing to the unexpected cytotoxicity?

A3: Yes, lipid-based compounds can present unique challenges in cell-based assays.[5] Issues may include poor solubility in aqueous culture media, leading to precipitation or aggregation, which can cause inconsistent results and direct physical stress to cells. Furthermore, the elaidyl group, as a trans fatty acid, might interfere with lipid metabolism, induce endoplasmic reticulum (ER) stress, or promote the generation of reactive oxygen species (ROS), all of which can contribute to cytotoxicity.[5][8]

Q4: Are there specific cellular pathways that might be activated by this compound leading to cytotoxicity?

A4: Based on the activities of related compounds, several pathways could be involved. As a methanesulfonate, it could potentially cause DNA damage, triggering a DNA damage response and apoptosis.[2] The lipid component could lead to mitochondrial dysfunction or ER stress.[8][9][10] ER stress, in particular, can activate the Unfolded Protein Response (UPR), which, if prolonged or severe, can lead to apoptosis through the activation of factors like CHOP and caspase-12.[9][10][11]

Q5: How can I differentiate between apoptosis and necrosis induced by this compound?

A5: You can use a combination of assays to distinguish between these two forms of cell death. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Troubleshooting Guide

Problem 1: High background signal in cytotoxicity assays.
  • Question: My untreated control wells show high levels of cell death in my cytotoxicity assay (e.g., LDH or MTT assay). What could be the cause?

  • Answer: High background signal can obscure the true effect of your compound. Potential causes and troubleshooting steps are outlined below.[12][13]

Potential Cause Troubleshooting Steps
Suboptimal Cell Health Ensure cells are in the logarithmic growth phase and not over-confluent. Use cells with a low passage number.[6]
Contamination Visually inspect cultures for signs of microbial contamination. Regularly test for mycoplasma.[6]
Reagent Issues Use fresh, high-quality media and serum. Some sera can have high endogenous LDH activity.[12]
Handling-Induced Damage Pipette gently during media changes and reagent additions to avoid physically damaging the cells.[12][13]
Assay Interference For MTT assays, phenol (B47542) red in the medium can interfere with absorbance readings; consider using phenol red-free medium.[12]
Problem 2: Inconsistent or highly variable cytotoxicity results between experiments.
  • Question: I am getting different IC50 values for this compound each time I run the experiment. Why is this happening?

  • Answer: Variability in results can undermine the reliability of your data. Here are common sources of inconsistency and how to address them.[5][6]

Potential Cause Troubleshooting Steps
Compound Solubility/Stability Prepare fresh dilutions of this compound for each experiment. Ensure it is fully dissolved in the solvent before adding to the culture medium. Visually inspect for any precipitation.[5]
Procedural Variations Standardize all experimental steps, including cell seeding density, incubation times, and reagent addition volumes.[6]
Reagent Variability Use the same lot of media, serum, and other critical reagents throughout a series of experiments.[6]
Cell Passage Number Use cells within a consistent and narrow range of passage numbers, as cellular responses can change over time in culture.[6]
Problem 3: Unexpected cytotoxicity profile across different cell lines.
  • Question: this compound is highly toxic to some cell lines but not others, and this doesn't correlate with my hypothesis. What should I investigate?

  • Answer: Differential sensitivity can provide clues about the compound's mechanism of action.

Potential Cause Troubleshooting Steps
Different Metabolic Capacities Cell lines can have varying levels of metabolic enzymes that might activate or detoxify the compound.
Expression of Target/Off-Target The expression levels of the intended target or unforeseen off-targets can differ between cell lines.
Underlying Pathway Dependencies Some cell lines may be more reliant on pathways that are disrupted by the compound.

Experimental Protocols

Reactive Oxygen Species (ROS) Detection Assay

This protocol describes the measurement of intracellular ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).[14][15][16]

  • Materials:

    • Cells of interest

    • This compound

    • H2DCF-DA (stock solution in DMSO)

    • Phosphate-buffered saline (PBS) or other suitable buffer

    • Positive control (e.g., H₂O₂)

    • 96-well black, clear-bottom plate

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and controls (vehicle and positive control) for the desired time.

    • Remove the treatment medium and wash the cells gently with warm PBS.

    • Prepare a working solution of H2DCF-DA in PBS (typically 5-10 µM).

    • Add the H2DCF-DA solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[15]

    • Wash the cells again with PBS to remove excess probe.

    • Add PBS to each well and measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.[15]

Caspase-3/7 Activity Assay (Fluorometric)

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[17][18][19]

  • Materials:

    • Treated and untreated cell lysates

    • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

    • Caspase assay buffer

    • DTT

    • 96-well white or black plate

    • Fluorometric plate reader

  • Procedure:

    • Induce apoptosis in your cells by treating with this compound and controls.

    • Harvest and lyse the cells according to the manufacturer's protocol for your lysis buffer.

    • Determine the protein concentration of each cell lysate.

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Prepare a reaction master mix containing caspase assay buffer, DTT, and the fluorogenic substrate Ac-DEVD-AMC.[19]

    • Add the master mix to each well containing cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[18]

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity Start Observe Unexpected Cytotoxicity Check_Compound Verify Compound: - Concentration - Purity - Solubility Start->Check_Compound Decision1 Issues Found? Check_Compound->Decision1 Check_Cells Verify Cell Culture: - Health & Passage - Contamination - Seeding Density Decision2 Issues Found? Check_Cells->Decision2 Check_Assay Verify Assay: - Positive/Negative Controls - Reagent Integrity - Assay-specific artifacts Decision3 Issues Found? Check_Assay->Decision3 Hypothesis Cytotoxicity is likely real. Proceed to mechanistic studies. Artifact Cytotoxicity is likely an artifact. Re-evaluate experimental setup. Decision1->Check_Cells No Decision1->Artifact Yes Decision2->Check_Assay No Decision2->Artifact Yes Decision3->Hypothesis No Decision3->Artifact Yes

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_1 Potential Signaling Pathway for Lipid-Induced Cytotoxicity Compound This compound ER_Stress Endoplasmic Reticulum Stress Compound->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 CHOP CHOP Activation PERK->CHOP Caspase12 Caspase-12 Activation IRE1->Caspase12 ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis Caspase12->Apoptosis

Caption: Potential ER stress pathway leading to apoptosis.[9][10]

G cluster_2 Decision Flowchart for Inconsistent Results Start Inconsistent Cytotoxicity Results Check_Solubility Check Compound Solubility & Stability Start->Check_Solubility Is_Precipitate Precipitate Observed? Check_Solubility->Is_Precipitate Check_Seeding Review Cell Seeding Protocol & Consistency Is_Consistent Seeding Consistent? Check_Seeding->Is_Consistent Check_Reagents Evaluate Reagent Variability (e.g., lot numbers) Is_Same_Lot Same Reagent Lots Used? Check_Reagents->Is_Same_Lot Standardize Standardize Protocol and Re-test Is_Precipitate->Check_Seeding No Is_Precipitate->Standardize Yes Is_Consistent->Check_Reagents Yes Is_Consistent->Standardize No Is_Same_Lot->Standardize No Is_Same_Lot->Standardize Yes, but still inconsistent

Caption: A decision-making guide for variable cytotoxicity data.

References

Technical Support Center: Mass Spectrometry Analysis of Elaidyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Elaidyl methane (B114726) sulfonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve the signal-to-noise ratio for this analyte.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of Elaidyl methane sulfonate, offering step-by-step solutions to enhance your results.

Problem 1: Poor Signal Intensity or No Signal

A weak or absent signal for this compound is a frequent challenge. This can stem from several factors ranging from sample preparation to instrument settings.[1][2]

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Sample Concentration Ensure the sample concentration is appropriate. If too dilute, the signal may be undetectable. Conversely, a highly concentrated sample can lead to ion suppression.[1]
Suboptimal Ionization Efficiency Experiment with different ionization techniques such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Matrix-Assisted Laser Desorption/Ionization (MALDI) to find the most effective method for your analyte.[1][3]
Improper Instrument Tuning and Calibration Regularly tune and calibrate your mass spectrometer. This includes optimizing the ion source, mass analyzer, and detector settings to ensure peak performance.[1]
Sample Degradation Prepare fresh samples and standards to rule out degradation as a cause of poor signal.[4]
Incorrect Mobile Phase Composition Verify that the mobile phase composition is correct for your analyte and column. The pH and organic/aqueous ratio can significantly impact ionization.[5]

Problem 2: High Background Noise or Poor Signal-to-Noise (S/N) Ratio

High background noise can obscure the analyte signal, making detection and quantification difficult.[2][6]

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize chemical noise.[6] Prepare fresh mobile phases daily.[6]
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the analyte's ionization.[7] Implement strategies to mitigate these effects, such as improved sample cleanup, chromatographic separation, or the use of an internal standard.[8][9][10]
Instrument Contamination A dirty ion source, transfer line, or mass analyzer can contribute to high background. Follow the manufacturer's guidelines for cleaning these components.[2][11] "Steam cleaning" the LC/MSD overnight can also be an effective strategy.[5]
Suboptimal Detector Settings Adjust detector settings, such as gain and filter settings, to minimize noise.[1]
Leaks in the LC or MS System Check for leaks in all fittings and connections, as air leaks can increase background noise.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization method for this compound?

The optimal ionization method can depend on the specific mass spectrometer and sample matrix. Electrospray ionization (ESI) is a common starting point for many lipids and related molecules.[3][12] However, Atmospheric Pressure Photoionization (APPI) can be a good alternative for less polar compounds where ESI may not be as efficient.[3] It is recommended to test different ionization sources and modes (positive vs. negative) to determine the best approach for your specific experimental conditions.

Q2: How can I reduce matrix effects when analyzing complex samples?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS analysis.[7] Here are several strategies to minimize their impact:

  • Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9][13]

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve better separation between your analyte and co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase.[9][12]

  • Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering compounds. However, this may not be feasible if the analyte concentration is already low.[9]

  • Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective way to compensate for matrix effects.[9]

Q3: What are some key parameters to optimize on the mass spectrometer for better sensitivity?

To enhance sensitivity, focus on optimizing the following MS parameters:

  • Ion Source Settings: Adjust parameters like nebulizer pressure, drying gas flow and temperature, and capillary voltage to optimize the desolvation and ionization of this compound.[5][13]

  • Declustering Potential and Collision Energy: In tandem mass spectrometry (MS/MS), these parameters are crucial for achieving efficient fragmentation and maximizing the signal of product ions.[14]

  • Mass Calibration: Ensure the instrument is properly calibrated to achieve accurate mass measurements, which is essential for confident identification.[1]

Q4: Can derivatization improve the signal for this compound?

While not always necessary with the sensitivity of modern mass spectrometers, derivatization can be a powerful tool to enhance the ionization efficiency and chromatographic properties of an analyte. For similar compounds like methyl and ethyl methanesulfonate (B1217627), derivatization has been used to improve detection in HPLC-UV and GC-MS methods.[15][16] If you are struggling with sensitivity, exploring a derivatization strategy that adds a readily ionizable group to the molecule could be beneficial.

Experimental Protocols

Protocol 1: General LC-MS/MS Method Optimization for this compound

This protocol outlines a systematic approach to developing and optimizing an LC-MS/MS method for improved signal-to-noise.

  • Analyte and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Create a series of working standards by diluting the stock solution in the initial mobile phase composition.

    • If available, prepare a stable isotope-labeled internal standard at a fixed concentration in all samples and standards.

  • Initial Mass Spectrometer Tuning (Direct Infusion):

    • Infuse a standard solution of the analyte directly into the mass spectrometer.

    • Optimize ion source parameters (e.g., ion spray voltage, source temperature, nebulizer gas, and drying gas) to maximize the precursor ion signal.[14]

    • Determine the optimal precursor ion and perform a product ion scan to identify the major fragment ions.

    • Select the most intense and specific precursor-to-product ion transition for Multiple Reaction Monitoring (MRM).[14]

    • Optimize the declustering potential and collision energy for the selected MRM transition to maximize the product ion signal.[14]

  • Chromatographic Method Development:

    • Select a suitable column, such as a C18 column, for reversed-phase chromatography.

    • Develop a gradient elution method using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Optimize the gradient profile to achieve good peak shape and retention for this compound, ensuring it is separated from potential matrix interferences.

  • System Suitability and Method Validation:

    • Inject a standard solution multiple times to assess system precision and reproducibility.

    • Evaluate linearity by injecting a series of calibration standards.

    • Assess accuracy and precision by analyzing quality control samples at different concentrations.

    • Evaluate matrix effects by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[10]

Visualizations

TroubleshootingWorkflow start Start: Low S/N for this compound check_sample Step 1: Verify Sample Integrity & Concentration start->check_sample check_lc Step 2: Evaluate LC Performance check_sample->check_lc Sample OK resolve_sample Solution: Prepare Fresh Standards/Samples, Optimize Concentration check_sample->resolve_sample Issue Found check_ms Step 3: Optimize MS Parameters check_lc->check_ms LC OK resolve_lc Solution: Optimize Gradient, Check for Leaks, Clean/Replace Column check_lc->resolve_lc Issue Found resolve_ms Solution: Tune & Calibrate, Clean Ion Source, Optimize Voltages check_ms->resolve_ms Issue Found end End: Improved S/N Achieved check_ms->end MS OK resolve_sample->check_sample Re-evaluate resolve_lc->check_lc Re-evaluate resolve_ms->check_ms Re-evaluate

Caption: A logical workflow for troubleshooting low signal-to-noise issues.

MatrixEffectMitigation start Problem: Suspected Matrix Effects sample_prep Optimize Sample Preparation (e.g., SPE, LLE) start->sample_prep chromatography Improve Chromatographic Separation start->chromatography dilution Dilute Sample start->dilution internal_std Use Stable Isotope-Labeled Internal Standard start->internal_std end Result: Minimized Matrix Effects sample_prep->end chromatography->end dilution->end internal_std->end

Caption: Strategies to mitigate matrix effects in LC-MS analysis.

References

Validation & Comparative

A Comparative Analysis of Elaidyl Methane Sulfonate and Other Lipid Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Elaidyl methane (B114726) sulfonate and other prominent lipid alkylating agents used in research and drug development. The focus is on their mechanisms of action, cytotoxic profiles, and the experimental protocols required for their evaluation. While comprehensive experimental data for Elaidyl methane sulfonate is not extensively available in public literature, we infer its potential activities based on its structural components—an elaidyl fatty alcohol chain and a methane sulfonate ester group. This comparison is primarily drawn against the well-characterized alkylphospholipids: Edelfosine (B1662340) (ET-18-OCH3), Miltefosine, and Perifosine.

Introduction to Lipid Alkylating Agents

Alkylating agents are a class of reactive chemicals that introduce alkyl groups into nucleophilic sites on cellular macromolecules, most notably DNA, leading to cytotoxicity.[1][2] Traditional alkylating agents have been a cornerstone of cancer chemotherapy for decades.[3] Lipid alkylating agents, a newer subclass, possess a lipid-soluble moiety that can facilitate their interaction with and transport across cell membranes. This characteristic can lead to distinct mechanisms of action, including the modulation of cellular signaling pathways and induction of apoptosis, independent of direct DNA damage.[4][5]

This compound is an ester of elaidic acid (a trans-fatty acid) and methanesulfonic acid.[6][7] While its biological activity is not well-documented, its structure suggests it may act as a lipid alkylating agent. The elaidyl group could enable its integration into cellular membranes, and the methanesulfonate (B1217627) group is a known alkylating moiety.

Comparative Analysis of Key Lipid Alkylating Agents

This section compares the known attributes of Edelfosine, Miltefosine, and Perifosine. The data for this compound is presented as "hypothesized" based on its structure, as specific experimental data is lacking in the reviewed literature.

Table 1: General Properties and Mechanism of Action
FeatureThis compound (Hypothesized)Edelfosine (ET-18-OCH3)MiltefosinePerifosine
Class Alkyl Methane SulfonateEther PhospholipidAlkylphosphocholineAlkylphosphocholine
Primary Target Cell membrane, potentially DNACell membrane, Fas/CD95 death receptor, PI3K/Akt pathway[4][8]Cell membrane, inhibits PI3K/Akt pathwayCell membrane, potent inhibitor of Akt phosphorylation[9]
Mechanism of Action Potential membrane disruption and alkylation of membrane proteins or other nucleophiles. May also alkylate DNA similarly to other methane sulfonates.Induces apoptosis by accumulating in lipid rafts and triggering Fas/CD95 clustering, independent of the extracellular ligand.[4] Does not interact with DNA.[5]Induces apoptosis and inhibits cell proliferation by interfering with lipid metabolism and signal transduction pathways.[10]Inhibits Akt activation by preventing its translocation to the cell membrane, leading to apoptosis and cell cycle arrest.[9][11]
Cellular Uptake Passive diffusion facilitated by the lipid tail.Selective uptake into tumor cells.[12]Facilitated transport.Facilitated transport.
Table 2: Comparative Cytotoxicity (IC50 Values)

The following IC50 values are compiled from various studies and can vary based on the cell line and assay conditions.

Cell LineEdelfosine (µM)Miltefosine (µM)Perifosine (µM)
Leishmania amazonensis (amastigotes) -17[10]-
Malignant Mesothelioma (REN, MSTO211-H, MMP) --~5-15[9]
Human Leukemic Cells (HL-60) ~1-5[12]--
H-ras transformed breast epithelial cells (MCF10A-ras) Induces apoptosis[8]--

No published IC50 data was found for this compound.

Key Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and it is often dysregulated in cancer.[13] Several lipid alkylating agents, notably Perifosine and Edelfosine, exert their anti-tumor effects by inhibiting this pathway.[8][9][14]

PI3K/Akt Signaling Inhibition by Lipid Alkylating Agents

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates PI3K->PIP2 Phosphorylates mTORC2 mTORC2 mTORC2->pAkt Phosphorylates Apoptosis_Inhibition Apoptosis Inhibition pAkt->Apoptosis_Inhibition Inhibits Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Perifosine Perifosine Perifosine->Akt Blocks Membrane Translocation Edelfosine Edelfosine Edelfosine->Akt Inhibits Activation

Caption: Inhibition of the PI3K/Akt pathway by Perifosine and Edelfosine.

Experimental Protocols

To evaluate and compare the efficacy of lipid alkylating agents like this compound, a series of standardized in vitro assays are necessary.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the agent that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Plating: Seed cancer cells (e.g., HL-60, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of the lipid alkylating agent in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot cell viability (%) against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.[3]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and differentiate it from necrosis.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the lipid alkylating agent for 24 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis of Akt Phosphorylation

Objective: To assess the inhibitory effect of the agent on the PI3K/Akt signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time (e.g., 1-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.[16]

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_agents Test Agents cluster_assays In Vitro Assays This compound This compound Cancer_Cell_Lines Select Cancer Cell Lines (e.g., HL-60, MCF-7, U87) This compound->Cancer_Cell_Lines Edelfosine Edelfosine Edelfosine->Cancer_Cell_Lines Miltefosine Miltefosine Miltefosine->Cancer_Cell_Lines Perifosine Perifosine Perifosine->Cancer_Cell_Lines MTT MTT Assay (Determine IC50) Cancer_Cell_Lines->MTT Apoptosis Annexin V / PI Staining (Quantify Apoptosis) MTT->Apoptosis Use IC50 conc. Data_Analysis Data Analysis and Comparison - IC50 Values - % Apoptotic Cells - p-Akt Inhibition MTT->Data_Analysis Western_Blot Western Blot (p-Akt/Akt levels) Apoptosis->Western_Blot Apoptosis->Data_Analysis Western_Blot->Data_Analysis Conclusion Comparative Efficacy Profile Data_Analysis->Conclusion

Caption: Workflow for comparing lipid alkylating agents.

Conclusion

While Edelfosine, Miltefosine, and Perifosine are well-studied lipid-modifying agents with established mechanisms targeting cell membranes and key survival pathways like PI3K/Akt, the biological activity of this compound remains to be elucidated. Based on its chemical structure, it is plausible that it functions as a lipid alkylating agent, potentially with a distinct profile from the alkylphospholipids. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these compounds, which would be essential to determine the therapeutic potential of novel agents like this compound. Further research is required to isolate and characterize the specific molecular targets and signaling pathways affected by this compound to fully understand its place among lipid alkylating agents.

References

Mass Spectrometry: A Superior Validation Tool for Elaidyl Methane Sulfonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of reaction products are paramount. When working with lipid-like molecules such as Elaidyl methane (B114726) sulfonate, mass spectrometry emerges as a highly sensitive and specific analytical technique for validating reaction outcomes. This guide provides a comprehensive comparison of mass spectrometry with other analytical methods, supported by detailed experimental protocols and data presentation, underscoring its advantages in the analysis of Elaidyl methane sulfonate and its derivatives.

This compound (C19H38O3S) is an ester product that can undergo various chemical transformations, such as nucleophilic substitution or hydrolysis, yielding a range of potential products.[1][2] The validation of these reaction products is crucial for understanding reaction mechanisms, ensuring product purity, and for the safety and efficacy of drug candidates. While various analytical techniques can be employed, mass spectrometry (MS), often coupled with chromatographic separation, offers unparalleled capabilities in molecular characterization and quantification.[3]

Comparative Analysis of Validation Techniques

Mass spectrometry-based methods consistently demonstrate superior performance in terms of sensitivity, specificity, and the wealth of structural information they provide compared to other common analytical techniques.

FeatureMass Spectrometry (LC-MS/MS, GC-MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC-UV)
Sensitivity High (picomole to femtomole)[4]Low to moderate (micromole to nanomole)Moderate (nanomole to picomole)
Specificity Very high (molecular weight and fragmentation)High (structural elucidation)Moderate (retention time and UV absorbance)
Structural Info Detailed (fragmentation patterns)[3]Very detailed (connectivity of atoms)Limited (inferred from standards)
Quantification Excellent (with internal standards)[4]Good (with internal standards)Good (with calibration curves)
Throughput High[5]LowHigh
Sample Req. Low (micrograms to nanograms)High (milligrams)Low (micrograms)

Experimental Protocol: Mass Spectrometry Validation of an Exemplary Reaction

This section details a hypothetical reaction of this compound and the subsequent validation of its products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Hypothetical Reaction: Nucleophilic substitution of the mesylate group in this compound with sodium azide (B81097) to yield Elaidyl azide.

Objective: To confirm the formation of Elaidyl azide and identify any side products.

Materials:

  • This compound

  • Sodium azide

  • Acetonitrile (ACN)

  • Water (H2O) with 0.1% formic acid

  • Internal Standard (e.g., a deuterated lipid analog)

  • LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization source)[6]

Procedure:

  • Reaction: Dissolve this compound in a suitable solvent and react with an excess of sodium azide at a controlled temperature.

  • Sample Preparation:

    • Quench the reaction and extract the products using an organic solvent.

    • Dry the organic layer and reconstitute the residue in a known volume of ACN/H2O (50:50).

    • Add the internal standard at a known concentration.

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the analytes using a gradient of ACN and water (with 0.1% formic acid).

  • MS/MS Detection:

    • Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.[5]

    • Perform a full scan to identify the molecular ions of the expected product and any byproducts.

    • Use targeted MS/MS (Selected Reaction Monitoring - SRM) for quantification of the main product.[6]

Data Presentation

The quantitative results from the LC-MS/MS analysis can be summarized as follows:

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (µg/mL)
This compound8.2347.295.11.5
Elaidyl azide9.5308.3266.245.2
Internal Standard9.4312.3270.210.0

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Reaction Mixture B Extraction A->B C Reconstitution & IS Addition B->C D LC Separation C->D Injection E ESI Source D->E F Mass Analyzer (MS1) E->F G Collision Cell (MS2) F->G H Detector G->H I Data Analysis H->I Data Acquisition

Caption: Experimental workflow for LC-MS/MS validation.

G Elaidyl_Methane_Sulfonate This compound (Precursor Ion) Fragment_1 Mesylate Group (Product Ion 1) Elaidyl_Methane_Sulfonate->Fragment_1 Collision-Induced Dissociation Fragment_2 Elaidyl Cation (Product Ion 2) Elaidyl_Methane_Sulfonate->Fragment_2 Collision-Induced Dissociation

Caption: Fragmentation pathway of this compound in MS/MS.

References

Control Experiments for Elaidyl Methane Sulfonate in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elaidyl methane (B114726) sulfonate is an organic compound that, based on its constituent parts—elaidic acid and a methanesulfonate (B1217627) group—is anticipated to influence cellular behavior through mechanisms related to lipid metabolism and DNA alkylation. Elaidic acid is the principal trans fatty acid found in industrially produced trans fats and is known to affect cellular membrane composition and signaling pathways. The methanesulfonate group is a known alkylating agent, suggesting a potential for genotoxicity. Given this dual nature, designing well-controlled experiments is critical to elucidating its specific cellular effects.

This guide provides a framework for establishing appropriate control experiments when investigating Elaidyl Methane Sulfonate in cellular models. It also compares its potential effects with relevant alternative compounds and details key experimental protocols.

Control Experiments: A Foundational Requirement

To obtain meaningful and reproducible data on the effects of this compound, a comprehensive set of controls is essential.

  • Negative Controls: These are crucial for establishing a baseline and ensuring that the observed effects are due to the compound of interest and not the experimental conditions.

    • Vehicle Control: Since this compound is a lipid-based compound, it will likely be dissolved in a solvent like Dimethyl Sulfoxide (DMSO) before being added to cell culture media. A vehicle control consists of treating cells with the same concentration of the solvent used to dissolve the test compound. This is critical to ensure that the solvent itself does not impact cell viability or the experimental readout.[1]

    • Untreated Control: This consists of cells maintained in their normal culture medium without any treatment. It serves as a baseline for normal cell behavior and health.

  • Positive Controls: These are necessary to validate the experimental assay and confirm that it is capable of detecting the expected biological response. The choice of a positive control will depend on the specific cellular effect being investigated.

    • For Cytotoxicity Assays: A compound known to induce cell death in the specific cell line being used is an appropriate positive control. Examples include doxorubicin, a common chemotherapeutic agent, or saponin, which permeabilizes cell membranes.[2]

    • For DNA Damage Assays: A well-characterized genotoxic agent should be used. Examples include Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS), which are known DNA alkylating agents, or hydrogen peroxide (H₂O₂), which induces oxidative DNA damage.[3]

Comparative Analysis with Alternative Compounds

To understand the unique effects of this compound, it is beneficial to compare its activity with that of structurally or functionally related molecules.

  • Oleyl Methane Sulfonate: As the cis-isomer of this compound, this is an ideal direct comparator. Differences in cellular effects between these two compounds would highlight the specific impact of the trans- versus cis-configuration of the fatty acid tail.

  • Elaidic Acid and Oleic Acid: Testing the fatty acid components alone allows for the deconvolution of effects. Elaidic acid treatment will reveal the cellular response to this specific trans fatty acid, while oleic acid (its cis-isomer) provides a comparison to a common and generally non-detrimental fatty acid.[4][5] This helps to isolate the effects of the fatty acid component from the alkylating methanesulfonate group.

  • Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS): These are classic DNA alkylating agents.[6][7][8] Comparing the effects of this compound to these compounds will help determine the extent to which its activity is due to DNA damage.

Table 1: Comparative Effects of this compound and Alternatives

CompoundPredicted Primary Mechanism(s)Expected Cellular Effects
This compound Lipid metabolism modulation, DNA alkylationAltered membrane fluidity, changes in lipid signaling, induction of DNA damage, potential cytotoxicity
Oleyl Methane Sulfonate Lipid metabolism modulation, DNA alkylationSimilar to this compound, but potential differences due to cis-isomer configuration
Elaidic Acid Lipid metabolism modulation, GPCR signalingIncreased cholesterol synthesis, altered phospholipid profiles, activation of GPR40/120 and EGFR signaling, pro-inflammatory responses.[9][10][11][12][13]
Oleic Acid Lipid metabolism modulationIncreased insulin-stimulated glucose uptake, increased adiponectin expression, generally non-toxic.[4][5]
Methyl Methanesulfonate (MMS) DNA alkylationInduction of DNA single- and double-strand breaks, cell cycle arrest, apoptosis.[6][14][15][16]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cellular impact of this compound.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with the compound-containing medium. Include wells for vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.[20]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[17]

DNA Damage Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[21]

Protocol:

  • Cell Preparation: After treatment with this compound and controls, harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow it to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[22][23]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).[24]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.

DNA Double-Strand Break Detection: γH2AX Immunofluorescence Staining

Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest cellular responses to DNA double-strand breaks.[25]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound and controls for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.3% Triton X-100 in PBS.[25][26]

  • Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% BSA in PBS).[25][26]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.[25][27]

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium.[28]

  • Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DNA double-strand breaks.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis cell_culture Seed cells in appropriate plates/coverslips treatment Treat with this compound and Controls (Vehicle, Positive, Alternatives) cell_culture->treatment viability MTT Assay (Cell Viability) treatment->viability dna_damage Comet Assay (DNA Strand Breaks) treatment->dna_damage dsb γH2AX Staining (DNA Double-Strand Breaks) treatment->dsb analysis Quantify Results: - Absorbance - Comet Tail Moment - Foci per Nucleus viability->analysis dna_damage->analysis dsb->analysis

General experimental workflow for assessing this compound.

elaidic_acid_pathway EA Elaidic Acid GPCR GPR40 / GPR120 EA->GPCR binds cSrc c-Src GPCR->cSrc activates EGFR EGFR cSrc->EGFR transactivates downstream Downstream Signaling (e.g., increased stemness, epithelial-mesenchymal transition) EGFR->downstream activates

Signaling pathway initiated by Elaidic Acid in some cancer cells.[11]

dna_damage_response AlkylatingAgent Alkylating Agent (e.g., Methanesulfonate) DNA_Adducts DNA Adducts (e.g., N7-methylguanine) AlkylatingAgent->DNA_Adducts ReplicationFork Replication Fork Stalling DNA_Adducts->ReplicationFork DSB Double-Strand Breaks (DSBs) ReplicationFork->DSB CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest DNARepair DNA Repair Pathways (e.g., BER, MMR) DSB->DNARepair Apoptosis Apoptosis CellCycleArrest->Apoptosis

General cellular response to DNA alkylating agents.[14][16]

References

A Comparative Guide to the Biological Effects of Ethyl Methanesulfonate (EMS) and an Inquiry into Elaidyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the well-documented biological effects of Ethyl Methanesulfonate (B1217627) (EMS) and addresses the current lack of available data for Elaidyl Methane (B114726) Sulfonate.

Executive Summary

Ethyl Methanesulfonate (EMS) is a potent mutagen widely utilized in genetic research to induce random point mutations. Its mechanism of action, mutagenic spectrum, and toxicological profile are well-characterized. In contrast, a thorough review of scientific literature and chemical databases reveals a significant gap in knowledge regarding the biological effects of Elaidyl Methane Sulfonate. While its chemical structure is known, no experimental data on its mutagenicity, toxicity, or mechanism of action in biological systems is publicly available. This guide, therefore, provides a detailed analysis of EMS and highlights the data deficiency for this compound, offering a theoretical perspective on potential differences based on their chemical structures.

Chemical Identity

A fundamental starting point for comparison is the chemical structure of both compounds.

FeatureEthyl Methanesulfonate (EMS)This compound
CAS Number 62-50-0[1]59101-13-2[2][3]
Molecular Formula C₃H₈O₃S[1]C₁₉H₃₈O₃S[2][3]
Molecular Weight 124.16 g/mol [1]346.57 g/mol [2][3]
Structure A short-chain alkyl methanesulfonateA long-chain, unsaturated alkyl methanesulfonate
Appearance Clear colorless liquid[1]Solid[2]

Ethyl Methanesulfonate (EMS): A Detailed Biological Profile

EMS is a monofunctional ethylating agent extensively used to induce mutations in a variety of organisms, from viruses to mammals.[4] Its utility in research stems from its high efficiency in inducing point mutations and a relatively low frequency of chromosomal aberrations.

Mechanism of Mutagenesis

The mutagenic activity of EMS is a result of its ability to ethylate DNA bases. The ethyl group of EMS reacts with guanine (B1146940), forming O⁶-ethylguanine. During DNA replication, DNA polymerase often pairs this modified guanine with thymine (B56734) instead of cytosine. Subsequent rounds of replication lead to a G:C to A:T transition mutation.[1] EMS can also cause A:T to G:C transitions, and to a lesser extent, base-pair insertions or deletions.[4][5]

The following diagram illustrates the primary mutagenic action of EMS:

EMS_Mutagenesis cluster_0 EMS Action cluster_1 DNA Replication EMS Ethyl Methanesulfonate (EMS) Guanine Guanine (in DNA) EMS->Guanine Ethylates O6_ethylguanine O⁶-ethylguanine Guanine->O6_ethylguanine Forms Thymine Thymine O6_ethylguanine->Thymine DNA_Polymerase DNA Polymerase DNA_Polymerase->O6_ethylguanine Mispairs with AT_Pair A:T Base Pair (Mutation) Thymine->AT_Pair Results in

Mechanism of EMS-induced G:C to A:T transition mutation.
Quantitative Mutagenic Efficiency

The mutagenic efficiency of EMS is dose-dependent and varies between organisms and experimental conditions.

Organism/SystemEMS Concentration/DoseObserved Effect
C. elegansStandard MutagenesisMutation rate of 5x10⁻⁴ to 5x10⁻² per gene.[1]
Stevia rebaudiana (in vitro)0.1% for 30 minOptimal for shoot emergence.[6]
Stevia rebaudiana (in vitro)0.5% for 120 minLethal, causing necrosis.[6]
Wheat0.1% - 0.4% for 3-9 hoursInduced genomic instability and cytosine methylation changes.[7]
Toxicity and Carcinogenicity

EMS is classified as a mutagenic, carcinogenic, and teratogenic agent.[8][9] It is known to induce tumors in various organs in animal models, including the lungs, kidneys, and liver.[8][10] Acute exposure can cause irritation to the skin, eyes, and respiratory tract, while higher or repeated exposure may lead to nausea, vomiting, and drowsiness.[8]

EffectDescription
Genotoxicity Induces DNA damage through alkylation.[9]
Carcinogenicity Shown to cause cancer in animals.[8] Considered a probable human carcinogen.
Teratogenicity Can cause damage to a developing fetus.[8]
Reproductive Toxicity May cause damage to the testes.[8]
Experimental Protocols
  • Seed Preparation: Seeds are typically pre-soaked in water or a buffer to imbibe and initiate metabolic activity.

  • EMS Treatment: Seeds are incubated in a freshly prepared aqueous solution of EMS. The concentration (e.g., 0.1% - 1.0%) and duration (e.g., 8-24 hours) are critical parameters that need to be optimized for the specific plant species and desired mutation frequency. The treatment is performed in a fume hood with appropriate personal protective equipment.

  • Washing: After incubation, the EMS solution is carefully decanted, and the seeds are washed extensively with water to remove any residual EMS. This is a crucial step to stop the mutagenic reaction.

  • Sowing: The treated seeds (M1 generation) are sown on soil or sterile growth medium.

  • Screening: The subsequent generation (M2) is screened for desired phenotypes resulting from the induced mutations.

The following diagram outlines a typical EMS mutagenesis workflow:

EMS_Workflow Seed_Prep Seed Preparation (Pre-soaking) EMS_Treatment EMS Treatment (e.g., 0.2-0.5% solution) Seed_Prep->EMS_Treatment Washing Extensive Washing EMS_Treatment->Washing Sowing_M1 Sow M1 Seeds Washing->Sowing_M1 M1_Growth Grow M1 Generation (Self-fertilization) Sowing_M1->M1_Growth Harvest_M2 Harvest M2 Seeds M1_Growth->Harvest_M2 Screening_M2 Screen M2 Generation for Phenotypes Harvest_M2->Screening_M2

A typical experimental workflow for EMS mutagenesis in plants.

This compound: An Uncharacterized Compound

Despite its availability from chemical suppliers, there is a conspicuous absence of published research on the biological effects of this compound. Searches of prominent scientific databases have not yielded any studies on its mutagenicity, toxicity, or any other biological activity.

What is Known

This compound is the methanesulfonate ester of elaidyl alcohol (trans-9-octadecen-1-ol). Its key feature is a long, 18-carbon unsaturated alkyl chain in the trans-conformation.

Theoretical Considerations and Inferences

While no experimental data exists, some theoretical points can be considered based on its structure in comparison to EMS:

  • Alkylating Potential: Like other alkyl methanesulfonates, this compound possesses a good leaving group (methanesulfonate). In principle, it could act as an alkylating agent.

  • Steric Hindrance: The large, bulky elaidyl group could sterically hinder its ability to access and react with DNA bases within the double helix. This is in stark contrast to the small, nimble ethyl group of EMS.

  • Lipophilicity: The long hydrocarbon tail makes this compound highly lipophilic. This would significantly affect its solubility, bioavailability, and distribution within an organism and within cells. It may preferentially associate with lipid membranes rather than the aqueous environment of the nucleus.

  • Reactivity: Generally, short-chain alkyl methanesulfonates are recognized as DNA-reactive genotoxins, while long-chain alkyl sulfonates are noted for other applications, such as in chromatography.[1] This suggests that the biological reactivity may decrease with increasing chain length.

The following diagram illustrates the structural relationship and the knowledge gap:

Comparison_Logic cluster_EMS Ethyl Methanesulfonate (EMS) cluster_Elaidyl This compound EMS_Structure Short Ethyl Chain EMS_Effects Well-Characterized: - Mutagen - Carcinogen - Teratogen EMS_Structure->EMS_Effects Leads to Elaidyl_Structure Long, Unsaturated 'Elaidyl' Chain Elaidyl_Effects Biological Effects: UNKNOWN Elaidyl_Structure->Elaidyl_Effects Leads to (?)

Comparison of knowledge about EMS and this compound.

Conclusion and Future Directions

Ethyl Methanesulfonate remains a cornerstone chemical mutagen in genetics and molecular biology, with its biological effects being extensively documented. Researchers using EMS should continue to exercise extreme caution due to its proven toxicity and carcinogenicity.

The biological profile of this compound, however, is completely uncharacterized. Based on its chemical structure, it is plausible that its biological activity is significantly different from, and likely much lower than, that of EMS due to factors like steric hindrance and high lipophilicity. However, this remains speculative.

There is a clear need for foundational research to determine the biological effects of this compound. Basic toxicology and mutagenicity studies, such as the Ames test, would be a critical first step to ascertain if it poses any genotoxic risk. Until such data becomes available, it is impossible to draw any definitive comparison with Ethyl Methanesulfonate. Professionals in drug development should be aware that while short-chain methanesulfonate esters are a known class of genotoxic impurities, the risks associated with long-chain analogues like this compound are currently undefined.

References

Cross-Validation of Alkyl Methane Sulfonate Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylating agents are a cornerstone of chemotherapy and are widely used in genetic research due to their ability to induce DNA damage and mutations. Methane (B114726) sulfonates are a class of monofunctional alkylating agents that exert their effects by transferring a methyl or ethyl group to nucleophilic sites in cells, primarily on DNA bases. This guide provides a comparative analysis of two of the most extensively studied methane sulfonates: Ethyl Methane Sulfonate (EMS) and Methyl Methane Sulfonate (MMS).

While the initial focus of this guide was to be on Elaidyl Methane Sulfonate, a comprehensive literature search revealed a significant lack of publicly available experimental data for this specific compound. This compound is identified as an ester product with the chemical formula C₁₉H₃₈O₃S and CAS number 59101-13-2[1][2][3]. Due to the limited data, this guide will focus on the well-characterized analogues, EMS and MMS, to provide a robust framework for understanding the experimental cross-validation of alkyl methane sulfonates. The principles and methodologies described herein are broadly applicable to the study of other related compounds.

Mechanism of Action: DNA Alkylation and Repair

Both EMS and MMS are potent mutagens that introduce alkyl groups onto DNA bases. The primary target for alkylation is the N7 position of guanine, with other sites including the N3 position of adenine.[4] This alkylation can lead to base mispairing during DNA replication, DNA strand breaks, and ultimately, cell death or mutations.[5]

Cells possess several DNA repair pathways to counteract the damaging effects of alkylating agents. These include Base Excision Repair (BER), which is the primary pathway for repairing base lesions, and direct reversal of damage by enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT).[4][6][7] The efficiency of these repair pathways can significantly influence the cytotoxic and mutagenic outcomes of EMS and MMS treatment.

dot

DNA_Alkylation_Repair cluster_alkylation DNA Alkylation cluster_consequences Consequences cluster_repair DNA Repair Pathways Alkylating_Agent Alkylating Agent (EMS / MMS) DNA Cellular DNA Alkylating_Agent->DNA Alkylation Alkylated_DNA Alkylated DNA (e.g., N7-methylguanine, O6-ethylguanine) Replication_Block Replication Block Alkylated_DNA->Replication_Block Mispairing Base Mispairing Alkylated_DNA->Mispairing BER Base Excision Repair (BER) Alkylated_DNA->BER MGMT MGMT (Direct Reversal) Alkylated_DNA->MGMT NER Nucleotide Excision Repair (NER) Alkylated_DNA->NER Strand_Breaks DNA Strand Breaks Replication_Block->Strand_Breaks Mutation Mutation Mispairing->Mutation Apoptosis Apoptosis Strand_Breaks->Apoptosis Repaired_DNA Repaired DNA BER->Repaired_DNA MGMT->Repaired_DNA NER->Repaired_DNA

Caption: DNA Alkylation and Repair Pathways.

Data Presentation: Comparative Analysis of EMS and MMS

The following tables summarize quantitative data on the cytotoxicity, mutagenicity, and DNA-damaging potential of EMS and MMS from various studies.

Table 1: Cytotoxicity of EMS and MMS (IC50 Values)

The IC50 value represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.

CompoundCell LineAssay DurationIC50 ValueReference
EMS Chinese Hamster V793, 6, or 9 hNot specified, synergistic with MMS[8]
MMS Chinese Hamster V793, 6, or 9 hNot specified, synergistic with EMS[8]
MMS HeLaNot specifiedPotentiation factor with drug[9]
Various 21 cell lines72 hVaries[10]
Table 2: Mutagenicity of EMS and MMS

This table compares the mutagenic potential of EMS and MMS.

CompoundTest SystemEndpointResultReference
EMS Chinese Hamster V796-Thioguanine ResistanceSynergistic with MMS[8]
MMS Chinese Hamster V796-Thioguanine ResistanceSynergistic with EMS[8]
EMS E. coli K-12Arginine ReversionReduced in recA13 strain[11]
MMS E. coli K-12Arginine ReversionReduced in recA13 and lexA3 strains[11]
Table 3: DNA Damage Induced by EMS and MMS (Comet Assay)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

CompoundOrganism/Cell LineTreatmentDNA Damage ParameterResultReference
EMS Drosophila gut cells0.5mM and 5.0mMOlive tail moment, tail length, % tail DNASignificant dose-dependent increase[12]
MMS Drosophila gut cells0.5mM and 5.0mMOlive tail moment, tail length, % tail DNASignificant dose-dependent increase[12]
MMS Allium cepa root cells0-4000 µM% Tail DNA, OTMSignificant dose-dependent increase[13]
EMS Chinese Hamster Ovary (CHO)4 hDNA strand breaksSignificant concentration-dependent increase[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the alkylating agent (e.g., EMS or MMS) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Compound_Treatment Treat with Alkylating Agent Seed_Cells->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570nm) Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate Cell Viability & IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Alkaline Comet Assay Workflow.

Conclusion

This guide provides a comparative overview of the experimental evaluation of two key alkyl methane sulfonates, EMS and MMS. The data presented in a structured format, along with detailed experimental protocols and visual diagrams of the underlying mechanisms and workflows, offers a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. While direct experimental data for this compound remains scarce, the methodologies and comparative framework established here can be readily applied to the assessment of its and other novel alkylating agents' biological activities. The consistent observation of dose-dependent cytotoxicity, mutagenicity, and DNA damage across different experimental systems highlights the importance of robust cross-validation in characterizing the genotoxic potential of this class of compounds.

References

A Comparative Analysis of Cis- vs. Trans-Fatty Acid Sulfonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural, physicochemical, and biological properties of cis- and trans-fatty acid sulfonate esters. As direct comparative experimental data for these specific surfactant isomers are limited in publicly available literature, this analysis combines established principles of surfactant chemistry, known differences between cis- and trans-fatty acids, and reported data for general fatty acid methyl ester sulfonates (MES). Inferred properties are explicitly noted.

Introduction: The Impact of Geometric Isomerism on Surfactant Properties

Fatty acid sulfonate esters are a class of anionic surfactants valued for their biodegradability and performance in various applications, including detergents, emulsifiers, and potentially as excipients in drug delivery systems. The geometry of the hydrophobic tail, specifically the presence of cis or trans double bonds, can significantly influence the molecule's spatial configuration and, consequently, its performance.

The fundamental difference lies in the molecular shape. A cis double bond introduces a distinct "kink" in the hydrocarbon chain, while a trans double bond results in a more linear, rod-like structure, similar to that of a saturated fatty acid.[1][2] This structural disparity is the primary determinant of the differences in physicochemical and biological properties between their respective sulfonate ester derivatives.

Structural and Physicochemical Properties: A Comparative Overview

The geometry of the fatty acid backbone directly impacts how the surfactant molecules pack at interfaces and self-assemble in solution. These differences are critical for their function.

Table 1: Comparative Physicochemical Properties
PropertyCis-Fatty Acid Sulfonate Esters (e.g., Sodium Methyl Oleate (B1233923) Sulfonate)Trans-Fatty Acid Sulfonate Esters (e.g., Sodium Methyl Elaidate (B1234055) Sulfonate)Rationale and Citations
Molecular Shape Kinked, bent structureLinear, straight-chain-like structureThe cis configuration forces a bend in the hydrocarbon chain, while the trans configuration maintains a more linear geometry.[1][3]
Melting Point LowerHigherThe linear shape of trans isomers allows for more efficient packing and stronger van der Waals forces, leading to higher melting points, a trend observed in the parent fatty acids (Oleic acid m.p. ~13°C vs. Elaidic acid m.p. ~43°C).[4] This property is expected to translate to their sulfonate ester derivatives.
Aqueous Solubility Generally higher (inferred)Generally lower (inferred)The kink in cis isomers disrupts crystal lattice formation, which can lead to higher solubility. Trans isomers, being more symmetrical, tend to have lower solubility in inert solvents.[5]
Critical Micelle Concentration (CMC) Higher (inferred)Lower (inferred)The bent shape of cis isomers creates steric hindrance, making it more difficult for them to pack into micelles, thus requiring a higher concentration to initiate micelle formation.[6][7] Conversely, the linear shape of trans isomers facilitates easier aggregation.
Surface Tension at CMC (γCMC) Potentially higher (inferred)Potentially lower (inferred)More efficient packing of trans isomers at the air-water interface could lead to a greater reduction in surface tension.
Molecular Packing Parameter (P) Smaller (inferred)Larger (inferred)P = v / (ae * lc). The kink in cis isomers increases the effective headgroup area (ae) due to steric hindrance, leading to a smaller packing parameter, favoring the formation of spherical or ellipsoidal micelles. The linear shape of trans isomers allows for tighter packing (smaller ae), resulting in a larger packing parameter, which could favor the formation of more ordered structures like cylindrical micelles or bilayers.[7][8]
Biodegradability Potentially fasterPotentially slowerStudies on isomeric surfactants suggest that the less compact structure of cis-isomers may allow for easier access by microbial enzymes, leading to faster biodegradation.[6]

Biological Activity and Implications for Drug Development

The interaction of surfactants with biological membranes is a key consideration in drug development, influencing factors like drug solubilization, membrane permeability, and cytotoxicity. The different shapes of cis- and trans-fatty acid sulfonate esters suggest they will interact differently with lipid bilayers.

Table 2: Comparative Biological Properties and Inferred Implications
PropertyCis-Fatty Acid Sulfonate EstersTrans-Fatty Acid Sulfonate EstersRationale and Citations
Membrane Interaction Induces greater membrane perturbation and fluidity.Induces membrane properties more similar to saturated fatty acids, leading to more rigid membranes.Studies on the parent fatty acids show that the kinked structure of cis-isomers disrupts the ordered packing of phospholipid acyl chains more significantly than the linear trans-isomers.[2]
Inferred Cytotoxicity Potentially higher at equivalent concentrations.Potentially lower at equivalent concentrations.The greater membrane-disrupting capability of cis-isomers could lead to higher cytotoxicity. Some studies have indicated that cis-isomers of certain surfactants exhibit higher acute toxicity to aquatic organisms.[6]
Drug Solubilization (in micelles) May form less densely packed micellar cores.May form more densely packed, ordered micellar cores.The looser packing of cis-isomers could influence the solubilization capacity and release kinetics of hydrophobic drugs. The more structured micelles of trans-isomers might offer different loading capacities.
Oxidative Stability More susceptible to oxidation.Less susceptible to oxidation.Research has shown that trans unsaturated fatty acids are inherently more resistant to oxidation than their cis counterparts. This could be a significant advantage in formulations prone to oxidative degradation.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of fatty acid sulfonate esters can be adapted for specific cis or trans starting materials.

A. Synthesis of Fatty Acid Methyl Ester Sulfonate

This protocol is a generalized procedure for the sulfonation of a fatty acid methyl ester. For a comparative study, one would start with high-purity methyl oleate (cis) and methyl elaidate (trans).

  • Esterification/Transesterification: If starting from a fatty acid, it must first be converted to its methyl ester via acid-catalyzed esterification with methanol. If starting from a triglyceride, base-catalyzed transesterification is employed.

  • Sulfonation: The fatty acid methyl ester is reacted with a sulfonating agent. A common laboratory-scale method involves the use of chlorosulfonic acid.

    • The methyl ester is dissolved in an appropriate solvent (e.g., dichloromethane).

    • The solution is cooled in an ice bath.

    • Chlorosulfonic acid is added dropwise with vigorous stirring, maintaining a low temperature.

    • The reaction is allowed to proceed for a set time (e.g., 1-3 hours) at a controlled temperature (e.g., 60°C).[9]

  • Neutralization and Purification:

    • The reaction mixture is quenched by pouring it into an ice-cold aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the sulfonic acid and form the sodium salt.

    • The product is then extracted from the aqueous phase using a solvent like n-butanol.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the final sulfonate ester product.[9]

B. Characterization and Performance Evaluation
  • Structural Confirmation:

    • FTIR Spectroscopy: To confirm the presence of the sulfonate group (S=O stretching) and the ester carbonyl group (C=O stretching).

    • NMR Spectroscopy (¹H and ¹³C): To verify the overall structure, including the position of the sulfonate group and the stereochemistry of the double bond.

  • Physicochemical Analysis:

    • Surface Tensiometry: The surface tension of aqueous solutions of the surfactant at various concentrations is measured using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method). The Critical Micelle Concentration (CMC) is determined from the break in the plot of surface tension versus the logarithm of concentration.[10]

    • Conductivity Measurement: The electrical conductivity of the surfactant solutions is measured as a function of concentration. The CMC is identified by a change in the slope of the conductivity versus concentration plot.

    • Dynamic Light Scattering (DLS): To determine the size (hydrodynamic diameter) of the micelles formed above the CMC.

    • Krafft Point Determination: The temperature at which the solubility of the surfactant equals its CMC is determined by measuring the temperature at which a cooled, turbid solution becomes clear upon heating.

Visualizations

Structural Comparison

Caption: Structural difference between cis- and trans-fatty acid sulfonate esters.

Hypothesized Micelle Formation

G cluster_cis Cis Isomers cluster_trans Trans Isomers Cis_Micelle Less Ordered Micelle c1 c1->Cis_Micelle c2 c2->Cis_Micelle c3 c3->Cis_Micelle c4 c4->Cis_Micelle c5 c5->Cis_Micelle cis_text Kinked structure leads to looser packing and a potentially higher CMC. Trans_Micelle More Ordered Micelle t1 t1->Trans_Micelle t2 t2->Trans_Micelle t3 t3->Trans_Micelle t4 t4->Trans_Micelle t5 t5->Trans_Micelle trans_text Linear structure allows for tighter packing and a potentially lower CMC.

Caption: Inferred differences in micelle formation due to molecular geometry.

Experimental Workflow

G cluster_analysis Characterization & Comparison Start Start: High-Purity Cis or Trans Fatty Acid Methyl Ester Sulfonation Sulfonation (e.g., with Chlorosulfonic Acid) Start->Sulfonation Neutralization Neutralization & Purification (Base + Solvent Extraction) Sulfonation->Neutralization Product Final Product: Cis or Trans Fatty Acid Sulfonate Ester Neutralization->Product Structure Structural Analysis (FTIR, NMR) Product->Structure PhysChem Physicochemical Analysis (Tensiometry, Conductivity) Product->PhysChem Bio Biological/Performance Testing (Membrane Interaction, Cytotoxicity) Product->Bio

Caption: General workflow for synthesis and comparative analysis.

Conclusion

While direct experimental comparisons are scarce, a strong theoretical and inferential case can be made for significant performance differences between cis- and trans-fatty acid sulfonate esters. The linear, more compact nature of the trans isomers suggests they would have a lower CMC, higher melting point, and form more ordered aggregates compared to their kinked cis counterparts. These differences have profound implications for their application, from detergency and emulsification to their interaction with biological systems in drug formulations. The trans isomers may offer greater oxidative stability, while cis isomers might exhibit faster biodegradation. Further empirical research is necessary to quantify these inferred differences and fully exploit the unique properties of each isomer for targeted applications.

References

A Comparative Guide to the Alkylation Efficiency of Ethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in experimental design. This guide provides a quantitative assessment of the alkylation efficiency of Ethyl Methanesulfonate (B1217627) (EMS), a widely used mutagen, and compares its performance with other common alkylating agents. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of reagent.

Mechanism of Action

Ethyl Methanesulfonate is a monofunctional ethylating agent that induces mutagenesis primarily by reacting with guanine (B1146940) in DNA to form O6-ethylguanine.[1][2] This abnormal base frequently mispairs with thymine (B56734) instead of cytosine during DNA replication.[2] Consequently, subsequent rounds of replication can lead to a G:C to A:T transition mutation, altering the genetic code.[2][3] This mechanism makes EMS a potent tool for inducing random point mutations in genetic research.[2]

Comparative Analysis of Alkylation Efficiency

The efficiency of an alkylating agent is influenced by several factors, including its chemical reactivity, the specific nucleophilic sites it targets within DNA, and cellular repair mechanisms. The Swain-Scott substrate constant (s) is a measure of the preference of an alkylating agent for reacting with strong versus weak nucleophiles. A lower 's' value indicates a higher propensity to react with oxygen atoms in DNA, such as the O6 position of guanine, which is a key lesion for mutagenesis.

Alkylating AgentSwain-Scott Constant (s)Primary DNA AdductsMutational SpectrumNotes
Ethyl Methanesulfonate (EMS) 0.67[4]O6-ethylguanine, 7-ethylguanine[5]Primarily G:C → A:T transitions[2][3]Widely used for generating mutant libraries due to its high frequency of point mutations.[1]
Methyl Methanesulfonate (MMS) 0.83[4]7-methylguanine, 3-methyladenine[6][7]Wider array of mutational types compared to agents with lower 's' values.[4]Kills cells primarily by damaging cell membranes, in contrast to MNNG which prevents chromosome replication.[8]
N-nitroso-N-ethylurea (ENU) 0.26[4]O6-ethylguanine, O4-ethylthymineHigh frequency of G:C → A:T and A:T → G:C transitionsPotent mutagen, often used in large-scale mouse mutagenesis projects.
N-nitroso-N-methylurea (MNU) 0.42[4]O6-methylguanine, 7-methylguaninePrimarily G:C → A:T transitionsA powerful carcinogen.

Experimental Protocols for Quantifying Alkylation Efficiency

Several methods can be employed to quantitatively assess the level of DNA alkylation. The choice of method depends on the specific research question, desired sensitivity, and available equipment.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA damage, including strand breaks and alkali-labile sites that can be indicative of alkylation, in individual cells.[9][10]

Protocol:

  • Cell Preparation: Isolate single cells from the tissue or cell culture of interest.

  • Lysis: Embed the cells in a low-melting-point agarose (B213101) on a microscope slide and lyse them with a detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution (pH > 13) to unwind the DNA and expose alkali-labile sites resulting from alkylation. Subject the slides to electrophoresis.

  • Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope. Damaged DNA, containing strand breaks, will migrate further towards the anode, forming a "comet" shape.

  • Quantification: Use image analysis software to measure the length and intensity of the comet tail, which is proportional to the amount of DNA damage.

Immuno-Slot Blot for O6-methylguanine

This technique provides a specific and highly sensitive method for quantifying a particular DNA adduct, such as O6-methylguanine.[9]

Protocol:

  • DNA Isolation: Extract genomic DNA from the treated cells or tissues.

  • Denaturation: Denature the DNA to single strands by heating or chemical treatment.

  • Slot Blotting: Apply the denatured DNA to a nitrocellulose or nylon membrane using a slot blot apparatus.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the O6-methylguanine adduct.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Detection: Add a chemiluminescent or colorimetric substrate and detect the signal using an appropriate imaging system.

  • Quantification: The signal intensity is proportional to the amount of O6-methylguanine in the DNA sample.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is considered the gold standard for the specific and accurate quantification of DNA adducts.[9]

Protocol:

  • DNA Isolation and Hydrolysis: Isolate genomic DNA and hydrolyze it to individual nucleosides or bases using enzymatic or chemical methods.

  • Chromatographic Separation: Separate the modified and unmodified nucleosides/bases using UPLC.

  • Mass Spectrometry Detection: Introduce the separated components into a tandem mass spectrometer. The instrument is set to detect and quantify the specific mass-to-charge ratio of the target adduct (e.g., O6-ethylguanine).

  • Quantification: The amount of the adduct is determined by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard.

Factors Influencing Alkylation Efficiency

The efficiency of an alkylation reaction can be significantly influenced by experimental conditions.

  • pH: The pH of the reaction environment can affect the reactivity of the alkylating agent and the target sites on the DNA.[11]

  • Temperature: Reaction kinetics are temperature-dependent, with higher temperatures generally increasing the rate of alkylation.[11]

  • Cellular Repair Mechanisms: Cells possess DNA repair pathways that can remove alkyl adducts, reducing the overall efficiency of mutagenesis. The activity of these repair systems can vary between cell types and organisms.

Visualization of Experimental Workflow and DNA Damage Response

To aid in the conceptualization of the experimental process and the cellular response to DNA alkylation, the following diagrams are provided.

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Alkylation Assessment Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Expose Alkylating Agent\n(e.g., EMS) Alkylating Agent (e.g., EMS) Alkylating Agent\n(e.g., EMS)->Treatment DNA Isolation DNA Isolation Treatment->DNA Isolation Comet Assay Comet Assay DNA Isolation->Comet Assay UPLC-MS/MS UPLC-MS/MS DNA Isolation->UPLC-MS/MS Immuno-Slot Blot Immuno-Slot Blot DNA Isolation->Immuno-Slot Blot

Caption: Workflow for assessing DNA alkylation efficiency.

dna_damage_response Alkylating Agent (EMS) Alkylating Agent (EMS) DNA Alkylation\n(O6-ethylguanine) DNA Alkylation (O6-ethylguanine) Alkylating Agent (EMS)->DNA Alkylation\n(O6-ethylguanine) Replication Fork Stalling Replication Fork Stalling DNA Alkylation\n(O6-ethylguanine)->Replication Fork Stalling DNA Mismatch DNA Mismatch DNA Alkylation\n(O6-ethylguanine)->DNA Mismatch DNA Damage Response (DDR) Activation DNA Damage Response (DDR) Activation Replication Fork Stalling->DNA Damage Response (DDR) Activation DNA Mismatch->DNA Damage Response (DDR) Activation Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response (DDR) Activation->Cell Cycle Arrest DNA Repair DNA Repair DNA Damage Response (DDR) Activation->DNA Repair Apoptosis Apoptosis DNA Damage Response (DDR) Activation->Apoptosis if damage is severe Mutation (G:C to A:T) Mutation (G:C to A:T) DNA Repair->Mutation (G:C to A:T) if repair fails or is error-prone

Caption: Cellular response to EMS-induced DNA alkylation.

References

A Comparative Guide to Confirming Protein Modification Sites: Elaidyl Methane Sulfonate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies aimed at identifying and confirming the site of protein modification, with a focus on the potential use of Elaidyl Methane (B114726) Sulfonate and its comparison with established alternative techniques. Understanding the precise location of modifications on a protein is crucial for elucidating its function, regulation, and role in disease pathways.

Introduction to Elaidyl Methane Sulfonate as a Putative Protein Modifier

This compound is the methanesulfonic acid ester of elaidyl alcohol. While direct experimental evidence for its use as a protein modification agent is not extensively documented in publicly available literature, its chemical structure suggests a potential role as an alkylating agent. The methanesulfonate (B1217627) group is a good leaving group, potentially allowing the elaidyl lipid tail to be covalently attached to nucleophilic amino acid residues on a protein. This process, known as lipidation, is a critical post-translational modification that can influence a protein's localization, activity, and interaction partners.

Based on the known reactivity of similar alkylating agents like methyl methanesulfonate (MMS), which has been shown to methylate proteins, it can be inferred that this compound may alkylate nucleophilic amino acid side chains such as those of lysine, cysteine, and histidine.

Comparative Analysis of Modification Site Confirmation Methods

The confirmation of a protein modification site is a multi-step process that typically involves labeling the protein of interest, enriching for the modified protein or its peptides, and analyzing the sample using mass spectrometry. Below is a comparison of the inferred use of this compound with established alternative methods for studying protein lipidation.

Table 1: Comparison of Methods for Identifying Protein Lipidation Sites

FeatureThis compound (Inferred)Metabolic Labeling with Click Chemistry ProbesAcyl-Biotin Exchange (ABE)
Principle Direct alkylation of nucleophilic amino acids with the elaidyl group.Metabolic incorporation of a fatty acid analog with a bioorthogonal handle (alkyne or azide), followed by covalent attachment of a reporter tag via click chemistry.Chemical replacement of S-palmitoyl groups with a biotin (B1667282) tag, enabling enrichment.
Specificity Potentially broad reactivity with various nucleophilic residues (Cys, Lys, His). Specificity may be low.Specific for the targeted lipidation pathway (e.g., myristoylation, palmitoylation) due to enzymatic incorporation.Specific for S-palmitoylation (thioester-linked palmitate).
In Vivo/In Vitro Primarily for in vitro studies with purified proteins or cell lysates.Applicable for in vivo labeling in cell culture.Can be used for both in vitro and in vivo studies.
Detection Primarily mass spectrometry to identify the mass shift corresponding to the elaidyl group.In-gel fluorescence for visualization; mass spectrometry for site identification.[1][2]Western blotting with streptavidin-HRP; mass spectrometry for site identification.[1]
Advantages Simple, direct chemical modification.Allows for the study of dynamic lipidation in living cells; high specificity.[3]Specific for a common and reversible type of lipidation.
Limitations Lack of specificity; potential for off-target modifications; mechanism is not experimentally confirmed.Requires the lipid analog to be metabolized and incorporated by cellular enzymes.Not suitable for other types of lipidation.

Experimental Protocols

General Workflow for Confirming Protein Modification by Mass Spectrometry

The definitive method for identifying the site of any post-translational modification, including lipidation, is mass spectrometry-based proteomics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Source Protein Source (Purified Protein, Cell Lysate) Modification Modification Reaction (e.g., with this compound) Protein_Source->Modification Enrichment Enrichment of Modified Proteins (Optional) Modification->Enrichment Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Database_Search Database Search (Identify Peptides and Modifications) LC_MSMS->Database_Search Site_Localization Site Localization (Validation of MS/MS Spectra) Database_Search->Site_Localization

Caption: A generalized workflow for identifying protein modification sites using mass spectrometry.

1. Inferred Protocol for Protein Modification with this compound

  • Materials: Purified protein of interest, this compound, reaction buffer (e.g., PBS, pH 7.4-8.0), quenching solution (e.g., DTT or β-mercaptoethanol).

  • Procedure:

    • Dissolve the purified protein in the reaction buffer.

    • Add this compound to the protein solution. The optimal molar ratio of the reagent to the protein needs to be determined empirically.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period.

    • Quench the reaction by adding a quenching solution to consume excess this compound.

    • Remove excess reagents by dialysis or using a desalting column.

    • Proceed with proteolytic digestion and mass spectrometry analysis to identify the modified peptides and the site of modification.

2. Protocol for Metabolic Labeling with Click Chemistry Probes

  • Materials: Cell line of interest, cell culture medium, alkyne- or azide-modified fatty acid analog (e.g., 17-octadecynoic acid for palmitoylation), click chemistry reagents (e.g., copper(I) catalyst, azide- or alkyne-biotin or -fluorophore).

  • Procedure:

    • Culture cells in a medium supplemented with the fatty acid analog for a specific duration to allow for metabolic incorporation.

    • Lyse the cells and perform a click reaction by adding the complementary biotin or fluorophore tag and the copper catalyst.[3]

    • For visualization, the labeled proteins can be separated by SDS-PAGE and imaged using a fluorescence scanner.[2]

    • For identification of modification sites, biotin-labeled proteins are enriched using streptavidin beads, followed by on-bead digestion and mass spectrometry analysis.[1]

Signaling Pathway Illustration

Protein lipidation is a key regulator of various signaling pathways by controlling the subcellular localization and interaction of signaling proteins.

signaling_pathway cluster_cytosol Cytosol Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Signal Extracellular Signal Signal->Receptor Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: A simplified signaling pathway where protein lipidation anchors key components to the membrane.

Conclusion

While this compound presents a potential tool for the direct chemical modification of proteins with a lipid moiety, its utility is currently inferred and requires experimental validation. For researchers aiming to identify and confirm sites of protein lipidation, especially within a cellular context, established methods like metabolic labeling with click chemistry probes offer higher specificity and the ability to study dynamic processes. The choice of methodology should be guided by the specific research question, the nature of the protein of interest, and the desired level of specificity. Mass spectrometry remains the gold standard for the definitive identification of modification sites across all methods.

References

Validating the Alkylation Mechanism of Methanesulfonates: A Comparison Guide Featuring Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of alkylating agents, focusing on methanesulfonates. Due to the limited availability of specific studies on Elaidyl Methane Sulfonate, this document will use Ethyl Methanesulfonate (B1217627) (EMS) as a representative compound to illustrate the power of isotopic labeling in mechanistic studies. EMS is a well-characterized monofunctional ethylating agent known for its mutagenic properties, which primarily acts through the alkylation of nucleophilic sites in cellular macromolecules.[1]

The primary mechanism of action for EMS involves the transfer of its ethyl group to nucleophilic centers in biomolecules, most notably the N7 and O6 positions of guanine (B1146940) in DNA.[1][2] This ethylation can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations.[2][3] The reaction is understood to proceed via a mixed SN1/SN2 mechanism.[1][3] Isotopic labeling offers a robust method to unequivocally trace the path of the ethyl group from EMS to its biological target, thereby validating this proposed mechanism.

Comparative Analysis of Mechanistic Validation Techniques

To elucidate the mechanism of action of a compound like EMS, researchers can employ various techniques. However, isotopic labeling provides the most direct evidence of the molecular interactions.

TechniqueDescriptionAdvantagesLimitations
Standard In Vitro Alkylation Assay EMS is incubated with a target molecule (e.g., guanosine). The reaction products are then analyzed using techniques like HPLC or mass spectrometry to identify ethylated adducts.Relatively simple and cost-effective. Provides initial evidence of alkylation.Does not definitively prove the source of the ethyl group in a complex biological system. Susceptible to confounding factors.
Isotopic Labeling with Mass Spectrometry EMS is synthesized with a stable isotope (e.g., ¹³C or ²H) in its ethyl group. The labeled EMS is then used in an in vitro or in vivo experiment. The presence of the isotopic label in the target molecule is detected by mass spectrometry.Provides unambiguous evidence of the transfer of the ethyl group from EMS to the target.[4][5] Allows for precise tracking of the molecular fragment.[6]Requires synthesis of the labeled compound, which can be complex and costly. Requires access to high-resolution mass spectrometry.
Mutagenesis Assays The mutagenic potential of EMS is assessed in cellular or whole-organism models. The types of mutations induced are analyzed to infer the mechanism of action.Provides functional evidence of the compound's effect in a biological context.The link between the observed mutations and the specific chemical reaction can be indirect. Other cellular repair mechanisms can influence the final mutational outcome.

Isotopic Labeling Experimental Protocol: Validation of Guanine Ethylation by EMS

This section details a hypothetical experimental protocol to validate the ethylation of guanine by EMS using stable isotope labeling and mass spectrometry.

Objective:

To confirm that the ethyl group from EMS is transferred to the O6 position of guanine.

Materials:
  • Ethyl Methanesulfonate (EMS)

  • ¹³C-labeled Ethyl Methanesulfonate (¹³CH₃¹³CH₂SO₃H)

  • Guanosine (B1672433)

  • Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:
  • Reaction Setup:

    • Two separate reactions are prepared in the reaction buffer.

    • Reaction A (Unlabeled): Guanosine is incubated with unlabeled EMS.

    • Reaction B (Labeled): Guanosine is incubated with ¹³C-labeled EMS.

    • Both reactions are incubated at 37°C for a specified time (e.g., 24 hours).

  • Sample Preparation for Analysis:

    • Following incubation, the reactions are quenched.

    • The reaction mixtures are then subjected to enzymatic digestion to release the nucleobases.

    • The samples are purified, typically using solid-phase extraction, to remove salts and other interfering substances.

  • HPLC Separation:

    • The purified samples are injected into an HPLC system to separate the different nucleobases and any reaction products.

    • The retention times of the expected products (e.g., O6-ethylguanosine) are determined using analytical standards.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is directed into the high-resolution mass spectrometer.

    • Mass spectra are acquired for the peaks corresponding to guanosine and O6-ethylguanosine.

    • The masses of the parent ions are precisely measured.

Expected Quantitative Data
AnalyteExpected m/z (Unlabeled Reaction A)Expected m/z (Labeled Reaction B)Interpretation
Guanosine284.09284.09Unreacted guanosine should have the same mass in both reactions.
O6-ethylguanosine312.12314.12The mass of O6-ethylguanosine in the labeled reaction should be 2 Da higher due to the presence of two ¹³C atoms from the labeled ethyl group.

The detection of a mass shift of +2 Da in the O6-ethylguanosine product from the labeled reaction provides direct and conclusive evidence that the ethyl group from EMS was transferred to the guanosine molecule.

Visualizing the Mechanism and Workflow

To further clarify the proposed mechanism and the experimental approach, the following diagrams are provided.

G cluster_0 Reaction Pathway EMS Ethyl Methanesulfonate (CH3CH2SO3H) Guanine Guanine in DNA EMS->Guanine Ethylation (SN1/SN2) Ethyl_Guanine O6-Ethylguanine Guanine->Ethyl_Guanine Mispairing Mispairing with Thymine Ethyl_Guanine->Mispairing During DNA Replication Mutation G:C to A:T Transition Mispairing->Mutation

Caption: Proposed mechanism of EMS-induced mutation.

G cluster_1 Experimental Workflow Start Prepare Reactions: A) Unlabeled EMS + Guanosine B) 13C-EMS + Guanosine Incubate Incubate at 37°C Start->Incubate Purify Purify Reaction Products Incubate->Purify HPLC HPLC Separation Purify->HPLC MassSpec High-Resolution Mass Spectrometry HPLC->MassSpec Analyze Compare m/z of Products MassSpec->Analyze Conclusion Validate Ethyl Group Transfer Analyze->Conclusion

Caption: Isotopic labeling workflow for mechanism validation.

References

A Comparative Guide to Protein Lipidation Methods: Evaluating Efficacy and Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common protein lipidation methodologies, offering insights into their efficacy, applications, and the experimental data supporting their use. While direct comparative data for elaidyl methane (B114726) sulfonate is not available in published literature, this document evaluates established techniques, providing a framework for selecting the most appropriate method for your research needs.

Introduction to Protein Lipidation

Protein lipidation, the covalent attachment of lipid moieties to proteins, is a critical post-translational modification that governs protein localization, trafficking, stability, and function.[1][2] Dysregulation of these processes is implicated in numerous diseases, making the study and manipulation of protein lipidation a key area of research.[3] This guide focuses on methods for fatty acylation, the attachment of fatty acids such as myristate and palmitate.

Comparison of Lipidation Methodologies

The selection of a lipidation method depends on whether the goal is to study endogenous lipidation within a cellular context or to generate lipidated proteins in vitro for structural or functional studies. The primary methods can be broadly categorized as metabolic labeling, in vitro enzymatic, and chemical ligation techniques.

Data Presentation: Quantitative Comparison of Lipidation Methods
Method Principle Typical Efficiency/Yield Advantages Limitations Key Applications
Metabolic Labeling with Bioorthogonal Reporters (e.g., Alkyne/Azide (B81097) Analogs) Cells are incubated with fatty acid analogs containing an alkyne or azide group. These are incorporated into proteins by cellular machinery and later detected via "click chemistry".[4][5][6]Variable, depends on cell type, probe concentration, and protein expression. Alkyne probes are generally more sensitive than azide probes.[4]In vivo and in vitro applicability; allows for dynamic labeling and pulse-chase experiments; high sensitivity and specificity.[4][7][8]Potential for probes to have off-target effects or alter protein function; requires bioorthogonal handle.Global profiling of lipidated proteins; studying dynamic lipidation; identifying novel lipidated proteins.[5][8]
In Vitro Enzymatic Lipidation Purified protein is incubated with a specific lipid transferase (e.g., N-Myristoyltransferase, Palmitoyl Acyltransferase) and an activated lipid donor (e.g., Myristoyl-CoA).[3][9]Can be high (approaching 100%) for specific substrates under optimized conditions.High specificity for the target protein and modification site; produces physiologically relevant linkages.Requires purified, active enzyme and protein substrate; may not be suitable for all proteins; optimization of reaction conditions can be complex.Generating specifically lipidated proteins for structural or functional studies; enzyme kinetics and inhibitor screening.[3]
Expressed Protein Ligation (EPL) A protein of interest is expressed as a fusion with an intein domain. After purification, a synthetic peptide containing the desired lipid modification is ligated to the protein.[1]Moderate to high, depending on the efficiency of the ligation reaction.Allows for the introduction of a wide variety of lipid modifications, including unnatural ones; site-specific.Technically demanding; requires expertise in protein expression and chemical peptide synthesis.Production of semi-synthetic lipidated proteins for detailed biophysical and structural analysis.[1][10]
Hypothetical: Elaidyl Methane Sulfonate Direct chemical modification of nucleophilic amino acid residues (e.g., cysteine, lysine) with an elaidyl group, using methane sulfonate as a leaving group.Unknown.Potentially simple, one-step chemical reaction.Lack of specificity, leading to modification at multiple sites; potential for protein denaturation; non-native linkage.(Theoretical) Rapid, non-specific lipidation for initial functional screening.

Experimental Protocols

Metabolic Labeling of Fatty-Acylated Proteins using an Alkyne Reporter

This protocol is adapted from established methods for labeling proteins with alkynyl fatty acid analogs.[5][11]

Materials:

  • Cell culture medium and supplements

  • Mammalian cells of interest (e.g., HEK293T, Jurkat)

  • Alkynyl fatty acid analog (e.g., 17-octadecynoic acid for palmitate)

  • DMSO (for dissolving the fatty acid analog)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Click chemistry reagents: Azide-fluorophore or azide-biotin tag, copper(I) sulfate (B86663) (CuSO₄), reducing agent (e.g., sodium ascorbate), copper ligand (e.g., TBTA).

Procedure:

  • Cell Culture and Labeling: Plate cells to achieve 70-80% confluency. Prepare a stock solution of the alkynyl fatty acid in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentration (typically 25-100 µM). Replace the existing medium with the labeling medium and incubate for 4-16 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Click Reaction: In a microcentrifuge tube, combine the cell lysate (50-100 µg of protein), azide-fluorophore/biotin (final concentration ~100 µM), CuSO₄ (final concentration ~1 mM), and a copper ligand. Initiate the reaction by adding a fresh solution of sodium ascorbate (B8700270) (final concentration ~1 mM). Incubate at room temperature for 1 hour, protected from light.

  • Analysis:

    • Fluorescence Detection: If a fluorescent azide was used, the reaction mixture can be resolved by SDS-PAGE, and the gel can be imaged directly using a fluorescence scanner.[12]

    • Biotin Detection/Enrichment: If an azide-biotin tag was used, the proteins can be visualized by Western blot using streptavidin-HRP or enriched using streptavidin-agarose beads for subsequent mass spectrometry analysis.

In Vitro N-Myristoylation Assay

This protocol provides a general framework for the enzymatic myristoylation of a protein in vitro.

Materials:

  • Purified recombinant N-myristoyltransferase (NMT)

  • Purified recombinant protein substrate with an N-terminal glycine

  • Myristoyl-CoA

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 10 mM MgCl₂)

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the protein substrate (final concentration ~10 µM), and NMT (final concentration ~0.1-1 µM).

  • Initiation: Start the reaction by adding Myristoyl-CoA to a final concentration of 50-100 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by SDS-PAGE. Successful myristoylation can be detected by a slight shift in molecular weight, or more definitively by mass spectrometry or by using a radiolabeled or clickable myristoyl-CoA analog.

Visualizations

Signaling Pathway: Ras Lipidation and Membrane Association

The following diagram illustrates the post-translational processing of Ras, a key signaling protein that requires lipidation for its function. This process involves farnesylation and subsequent palmitoylation, which targets Ras to the plasma membrane.

Ras_Lipidation_Pathway Pro_Ras Pro-Ras (Cytosol) Farnesylated_Ras Farnesylated Ras Pro_Ras->Farnesylated_Ras Processed_Ras Processed Ras (ER) Farnesylated_Ras->Processed_Ras RCE1, ICMT Palmitoylated_Ras Palmitoylated Ras (Golgi) Processed_Ras->Palmitoylated_Ras Active_Ras Active Ras (Plasma Membrane) Palmitoylated_Ras->Active_Ras Vesicular Transport

Caption: Pathway of Ras lipidation and trafficking.

Experimental Workflow: Metabolic Labeling and Analysis

This diagram outlines the workflow for identifying lipidated proteins using metabolic labeling with a bioorthogonal fatty acid reporter.

Metabolic_Labeling_Workflow Start Incubate cells with alkyne-fatty acid Lysis Cell Lysis Start->Lysis Click Click Chemistry with Azide-Biotin/Fluorophore Lysis->Click Analysis Analysis Click->Analysis SDS_PAGE In-gel Fluorescence Analysis->SDS_PAGE Fluorophore Western_Blot Streptavidin Blot Analysis->Western_Blot Biotin MS Enrichment and Mass Spectrometry Analysis->MS Biotin

Caption: Workflow for bioorthogonal metabolic labeling.

Conclusion

The study of protein lipidation is advancing rapidly, thanks to the development of powerful chemical biology tools. While the efficacy of "this compound" remains uncharacterized, researchers have a robust toolkit of established methods at their disposal. Metabolic labeling with bioorthogonal reporters offers an excellent strategy for studying lipidation in a cellular context, while in vitro enzymatic methods and expressed protein ligation provide precise control for generating lipidated proteins for detailed biochemical analysis. The choice of method will ultimately be guided by the specific biological question being addressed.

References

Safety Operating Guide

Navigating the Disposal of Elaidyl Methane Sulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Elaidyl methane (B114726) sulfonate is a sulfonate ester. While toxicological properties for this specific compound are not widely documented, analogous compounds such as ethyl methanesulfonate (B1217627) (EMS) are known to be potent alkylating agents, potential carcinogens, and mutagens.[2] Therefore, in the absence of specific data, elaidyl methane sulfonate must be handled as a hazardous chemical with the utmost caution.

Immediate Safety and Handling Precautions

When handling this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.

  • Eye Protection: Wear chemical safety goggles with side shields.[3][4]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1][3]

  • Body Protection: A laboratory coat is essential to protect skin and clothing.

  • Respiratory Protection: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Step-by-Step General Disposal Protocol

When specific degradation or neutralization protocols are unknown, the standard procedure is to dispose of the chemical as hazardous waste through a licensed contractor.[5] This ensures regulatory compliance and minimizes risk.

Step 1: Waste Characterization and Segregation

  • Treat this compound as a hazardous solid waste.

  • Do not mix it with other waste streams, especially aqueous or liquid waste, to prevent unknown reactions.[6][7] Keep solid and liquid wastes separate.[6]

Step 2: Containerization

  • Place the this compound waste in a primary container that is compatible with the chemical. A clean, dry, and sealable high-density polyethylene (B3416737) (HDPE) or glass container is recommended.

  • Ensure the container is in good condition, with no leaks or cracks.[8]

  • The container must be kept closed with a tightly fitting cap at all times, except when waste is being added.[7][8]

Step 3: Labeling

  • Label the container clearly with a "Hazardous Waste" tag.[8]

  • The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 59101-13-2

    • The words "Hazardous Waste"[8]

    • An accumulation start date (the date the first particle of waste was placed in the container).

    • The primary hazard(s): "Toxic," "Potential Mutagen," "Potential Carcinogen."

    • Your name, laboratory location, and contact information.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[9]

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Utilize secondary containment, such as a plastic tub or tray, to contain any potential spills.[9]

Step 5: Arrange for Pickup and Disposal

  • Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a hazardous waste pickup.

  • Follow their specific procedures for pickup requests and internal transport. The EHS department will manage the final disposal through a certified hazardous waste management company.[5]

Data Presentation

As specific quantitative data for the disposal of this compound is unavailable, the following table summarizes its known chemical properties.

PropertyValue
Chemical Name This compound
CAS Number 59101-13-2
Molecular Formula C₁₉H₃₈O₃S
Molecular Weight 346.57 g/mol
Physical State Solid
Known Hazards Belongs to the sulfonate ester class; potential alkylating agent, mutagen, and carcinogen.
Disposal Method Collection as hazardous chemical waste for incineration by a licensed facility.

Experimental Protocols

No validated experimental protocol for the chemical neutralization or degradation of this compound is currently available. The appropriate protocol is therefore the administrative and engineering process for preparing hazardous waste for disposal.

Protocol for Preparing Uncharacterized Hazardous Solid Waste for Disposal:

  • Assessment: In a designated work area and within a chemical fume hood, assess the waste material. Confirm it is a solid and note any physical characteristics.

  • PPE Confirmation: Don all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Container Selection: Select a clean, dry, and structurally sound waste container made of a compatible material (e.g., HDPE or glass) that is large enough for the quantity of waste.

  • Waste Transfer: Carefully transfer the this compound waste into the selected container. Use tools (spatulas, scoops) that will not react with the chemical. Minimize the generation of dust.

  • Sealing: Securely seal the container with a screw-top cap.

  • Decontamination: Decontaminate the exterior of the container with an appropriate solvent (e.g., 70% ethanol) and a disposable wipe. Dispose of the wipe as hazardous waste.

  • Labeling: Affix a completed hazardous waste label to the container as described in Step 3 of the general protocol.

  • Storage: Place the sealed and labeled container in a designated and properly segregated secondary containment bin within your lab's Satellite Accumulation Area.

  • Documentation: Log the waste container in your laboratory's waste inventory.

  • Pickup Request: Initiate a hazardous waste pickup request through your institution's EHS portal.

Mandatory Visualization

The following diagram illustrates the general workflow for the disposal of uncharacterized or potentially hazardous chemical waste.

G General Workflow for Hazardous Chemical Waste Disposal cluster_0 Laboratory Operations cluster_1 Institutional Oversight cluster_2 External Disposal Process A Waste Generation (this compound) B Step 1: Characterize & Segregate Treat as Hazardous Solid Waste A->B C Step 2: Containerize Use compatible, sealed container B->C D Step 3: Label Container 'Hazardous Waste' + Chemical Name, CAS#, Hazards, Date C->D E Step 4: Store in Lab Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Step 5: Request Pickup Contact Environmental Health & Safety (EHS) Dept. E->F G EHS Collection Personnel collect waste from lab SAA F->G H Waste Consolidation At central accumulation facility G->H I Manifest & Transport Waste documented per DOT regulations H->I J Final Disposal Incineration at a licensed Hazardous Waste Facility I->J

Caption: Workflow for proper disposal of hazardous chemical waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Elaidyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals handling Elaidyl methane (B114726) sulfonate. Adherence to these procedures is paramount to ensure personal safety and proper disposal of this potentially hazardous compound.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling Elaidyl methane sulfonate. Based on the hazards associated with analogous compounds, the following PPE is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, PVC)To prevent skin contact. The liquid can be absorbed through the skin and may cause irritation or dermatitis.[1][4]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes, which can cause irritation.[1][3]
Body Protection Full-body protective clothing (e.g., lab coat, disposable coveralls)To prevent contamination of personal clothing and skin.[1][5]
Respiratory Protection Use in a well-ventilated area or fume hood. If risk of inhalation exists, an approved respirator with a suitable filter (e.g., Type A) is necessary.To avoid inhalation of aerosols or vapors, which can cause respiratory tract irritation and may have systemic effects.[1][2][3]
Operational Plan: Handling and Storage

1. Designated Work Area:

  • All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • The work area should be clearly marked with appropriate hazard signs.

2. Handling Procedures:

  • Avoid all direct personal contact, including inhalation and skin contact.[1]

  • Do not eat, drink, or smoke in the designated work area.[5][6]

  • Use disposable equipment where possible to minimize cross-contamination.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[7]

3. Storage:

  • Store this compound in its original, tightly sealed container.[1][5]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4]

Disposal Plan: Decontamination and Waste

Alkylating agents like this compound require deactivation before disposal.

1. Decontamination of Equipment:

  • Non-disposable equipment should be decontaminated. A common method for deactivating similar alkylating agents is treatment with a 1 M solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[8]

2. Spill Management:

  • Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite).[5] Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a decontaminating solution.

  • Major Spills: Evacuate the area and alert emergency responders. Wear full protective gear, including respiratory protection, during cleanup.[1][5]

3. Waste Disposal:

  • All waste materials, including contaminated PPE, disposable equipment, and spill cleanup materials, must be treated as hazardous waste.[5]

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[5][9]

Visualizing the Workflow

To ensure clarity and adherence to safety protocols, the following workflow diagrams illustrate the key processes for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal Conduct Risk Assessment Conduct Risk Assessment Don PPE Don PPE Conduct Risk Assessment->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Handle Chemical Handle Chemical Work in Fume Hood->Handle Chemical Decontaminate Equipment Decontaminate Equipment Handle Chemical->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose as Hazardous Waste Dispose as Hazardous Waste Segregate Waste->Dispose as Hazardous Waste

Caption: High-level workflow for safe handling of this compound.

cluster_spill Spill Response Protocol cluster_minor Minor Spill cluster_major Major Spill Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Absorb with Inert Material Absorb with Inert Material Assess Spill Size->Absorb with Inert Material Evacuate Area Evacuate Area Assess Spill Size->Evacuate Area Collect in Labeled Container Collect in Labeled Container Absorb with Inert Material->Collect in Labeled Container Decontaminate Area Decontaminate Area Collect in Labeled Container->Decontaminate Area Dispose as Hazardous Waste Dispose as Hazardous Waste Decontaminate Area->Dispose as Hazardous Waste Alert Emergency Responders Alert Emergency Responders Evacuate Area->Alert Emergency Responders Cleanup with Full PPE Cleanup with Full PPE Alert Emergency Responders->Cleanup with Full PPE Cleanup with Full PPE->Dispose as Hazardous Waste

Caption: Decision-making workflow for this compound spill response.

References

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Retrosynthesis Analysis

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Elaidyl methane sulfonate
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.